molecular formula I2Sn B089120 Tin(II) iodide CAS No. 10294-70-9

Tin(II) iodide

Katalognummer: B089120
CAS-Nummer: 10294-70-9
Molekulargewicht: 372.52 g/mol
InChI-Schlüssel: JTDNNCYXCFHBGG-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

See also: Stannous iodide (preferred).

Eigenschaften

IUPAC Name

tin(2+);diiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Sn/h2*1H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDNNCYXCFHBGG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn+2].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Crystal Structures of Tin(II) Iodide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known crystal structures of tin(II) iodide (SnI2) polymorphs. The information presented is intended to support research and development activities where the crystalline form of SnI2 is a critical parameter. This document summarizes key crystallographic data, details experimental protocols for the synthesis of different polymorphs, and illustrates the relationships between them.

Introduction to this compound Polymorphism

This compound, a compound of significant interest in materials science, particularly in the development of perovskite solar cells, exhibits polymorphism, existing in different crystal structures under various conditions. The arrangement of atoms in the crystal lattice dictates the material's physical and chemical properties, making a thorough understanding of its polymorphic forms essential for application-driven research. This guide focuses on the experimentally characterized polymorphs of SnI2.

Crystallographic Data of this compound Polymorphs

Several polymorphs of this compound have been identified, with the most common being the monoclinic (α-SnI2) and hexagonal (β-SnI2) forms. A metastable trigonal (γ-SnI2) phase has also been reported. While computational studies suggest the potential existence of other polymorphs, such as triclinic and tetragonal structures, experimental verification and detailed characterization of these are not yet well-documented in peer-reviewed literature.

The crystallographic data for the experimentally confirmed polymorphs are summarized in the table below for easy comparison.

Polymorph Name Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref.
α-SnI2MonoclinicC2/m14.174.53510.879092.090[1][2]
β-SnI2Hexagonal4.5064.5066.9469090120[3][4]
γ-SnI2TrigonalP-3m1[5]

Experimental Protocols for Polymorph Synthesis

The synthesis method plays a crucial role in determining the resulting crystalline phase of this compound. Below are detailed methodologies for the preparation of the well-characterized α and β polymorphs.

Synthesis of Monoclinic α-SnI2

The monoclinic α-polymorph is the thermodynamically stable form of SnI2 at ambient conditions and is typically obtained from solution or by direct reaction of the elements.

Method 1: Precipitation from Aqueous Solution [6][7]

  • Preparation of Tin(II) Chloride Solution: Dissolve metallic tin (Sn) in concentrated hydrochloric acid (HCl) to form a solution of tin(II) chloride (SnCl2).

  • Preparation of Zinc Iodide Solution: Separately, react zinc (Zn) powder with iodine (I2) in an aqueous solution to produce zinc iodide (ZnI2).

  • Precipitation: Mix the hot solutions of SnCl2 and ZnI2. This compound will precipitate out of the solution due to its lower solubility.

  • Isolation and Purification: The precipitate is then collected by filtration, washed, and dried to yield the α-SnI2 powder.

Method 2: Direct Reaction of Tin and Iodine [8]

  • Reaction Setup: In a suitable reaction vessel, combine elemental tin and iodine.

  • Synthesis: Heat the mixture in a 2 M hydrochloric acid solution to facilitate the reaction: Sn + I2 → SnI2.

  • Purification: The resulting red-orange solid can be further purified by recrystallization.

Synthesis of Hexagonal β-SnI2 Thin Films

The hexagonal β-polymorph is typically observed in thin-film applications and is prepared by physical vapor deposition techniques.[4]

Method: Thermal Evaporation [4]

  • Precursor Material: Start with high-purity α-SnI2 powder.

  • Deposition Chamber: Place the α-SnI2 powder in a suitable crucible within a high-vacuum thermal evaporation chamber.

  • Substrate: Position the desired substrate at a suitable distance from the source.

  • Evaporation: Heat the crucible to sublime the SnI2. The vapor will then deposit onto the substrate.

  • Film Formation: The deposited material forms a thin film of β-SnI2. The substrate temperature during deposition can influence the film's crystallinity and orientation.

Polymorphic Transitions

The transformation between different polymorphs of SnI2 is influenced by factors such as temperature and the physical form of the material (bulk powder vs. thin film).

The transition from the monoclinic α-phase to the hexagonal β-phase has been observed in thin films.[4] When thin films of α-SnI2 are subjected to heating, they can undergo a polymorphic transition to the β-SnI2 structure. This transition is particularly relevant in the fabrication of electronic devices where thermal processing steps are common. The exact temperature of this transition can be influenced by factors such as film thickness and the substrate material.

The relationship and transition conditions involving the γ-SnI2 phase are less well-defined in the existing literature.

G cluster_conditions Formation Conditions A α-SnI₂ (Monoclinic) B β-SnI₂ (Hexagonal) A->B Heating (in thin films) C γ-SnI₂ (Trigonal) Solution Precipitation Solution Precipitation Solution Precipitation->A Direct Reaction Direct Reaction Direct Reaction->A Thermal Evaporation (Thin Film) Thermal Evaporation (Thin Film) Thermal Evaporation (Thin Film)->B

Caption: Relationship and formation pathways of SnI₂ polymorphs.

Experimental Characterization Workflow

The determination of the crystal structure of SnI2 polymorphs relies on a combination of synthesis and characterization techniques. A typical experimental workflow is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Solution Precipitation C1 X-Ray Diffraction (XRD) - Powder XRD - Single-Crystal XRD S1->C1 C2 Electron Microscopy - SEM - TEM S1->C2 C3 Thermal Analysis - DSC - TGA S1->C3 S2 Direct Reaction S2->C1 S2->C2 S2->C3 S3 Thermal Evaporation S3->C1 S3->C2 S3->C3 A1 Structure Solution & Refinement C1->A1 A2 Phase Identification C1->A2

Caption: Experimental workflow for SnI₂ polymorph characterization.

Conclusion

This technical guide has summarized the current understanding of the crystal structures of this compound polymorphs, with a focus on the experimentally verified monoclinic (α) and hexagonal (β) forms. The provided crystallographic data and synthesis protocols offer a valuable resource for researchers working with this material. Further investigation is required to fully characterize the metastable trigonal (γ) phase and to experimentally validate the existence of other computationally predicted polymorphs. A deeper understanding of the phase transition kinetics and thermodynamics will be crucial for the controlled synthesis of specific SnI2 polymorphs for advanced applications.

References

Unveiling the Electronic Landscape of Tin(II) Iodide: A Technical Guide to Band Structure Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic band structure of Tin(II) Iodide (SnI₂). This document details the synthesis and characterization of SnI₂, the computational methodologies for band structure calculations, and key electronic parameters, offering valuable insights for its application in optoelectronic and semiconductor research.

Introduction to this compound

This compound, or stannous iodide, is a red-orange solid with the chemical formula SnI₂[1]. It possesses a unique crystal structure and semiconductor properties that make it a material of interest for various applications, including solar cells and photodetectors[2]. A thorough understanding of its electronic band structure is crucial for predicting and optimizing its performance in such devices.

Crystal Structure of this compound

Bulk SnI₂ crystallizes in a monoclinic system with the space group C2/m[3]. This layered structure is characterized by two distinct coordination sites for the tin atoms[3]. Thin films of SnI₂, however, have been observed to exhibit a hexagonal β-phase[4]. The accurate determination of the crystal structure is the foundational step for any electronic band structure calculation.

Table 1: Crystallographic Data for Monoclinic this compound

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupC2/m[3]
a14.17 Å[3]
b4.535 Å[3]
c10.87 Å[3]
β92.0°[3]

Experimental Protocols

Synthesis of this compound

Bulk Polycrystalline SnI₂: A common method for synthesizing SnI₂ powder involves the direct reaction of metallic tin with iodine in a hydrochloric acid solution.

  • Procedure: Metallic tin is heated with a mixture of iodine in 2 M hydrochloric acid[1]. The reaction proceeds as follows: Sn + I₂ → SnI₂.

Single Crystal Growth: For precise electronic measurements, single crystals are often required. A chemical vapor transport (CVT) method can be employed for this purpose.

  • Procedure: The CVT process involves the transport of tin iodide vapor from a hotter zone to a cooler zone in a sealed ampule, where single crystals can form[5]. Iodine can be used as the transport agent[5].

Thin Film Deposition: Thin films of SnI₂ are crucial for device fabrication and can be prepared by various methods, including thermal evaporation.

  • Procedure: SnI₂ powder is heated in a molybdenum evaporator under vacuum, allowing it to sublime and deposit onto a substrate at room temperature[4].

Characterization Techniques

The electronic and structural properties of synthesized SnI₂ are characterized using a suite of analytical techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and lattice parameters.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and microstructure of thin films and crystals.

  • UV-Vis Spectroscopy: To determine the optical band gap from the absorption spectrum.

  • Photoelectron Spectroscopy (UPS, XPS): To probe the electronic density of states and determine the valence band maximum and core level energies.

Computational Methodology for Electronic Band Structure Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic band structure of materials like SnI₂.

computational_workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Post-processing and Analysis crystal_structure Define Crystal Structure (Monoclinic C2/m) lattice_parameters Input Lattice Parameters (a, b, c, β) scf Self-Consistent Field (SCF) Calculation lattice_parameters->scf soc Include Spin-Orbit Coupling (SOC) scf->soc functional Choose Exchange-Correlation Functional (e.g., PBE, HSE06) functional->scf band_structure Calculate Band Structure along High-Symmetry Paths soc->band_structure dos Calculate Density of States (DOS) and Projected DOS (PDOS) soc->dos kpoints Define k-point Mesh for Brillouin Zone Sampling kpoints->scf effective_mass Determine Effective Mass of Charge Carriers band_structure->effective_mass

Caption: Workflow for DFT-based electronic band structure calculation of SnI₂.

Density Functional Theory (DFT)

DFT calculations are performed using software packages like Quantum ESPRESSO or VASP. The workflow typically involves:

  • Structural Input: The calculation begins with the experimentally determined crystal structure and lattice parameters of SnI₂.

  • Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground state electron density. This requires the selection of an appropriate exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) or a hybrid functional like Heyd-Scuseria-Ernzerhof (HSE06) for more accurate band gap prediction.

  • Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Sn and I), the inclusion of spin-orbit coupling is crucial for accurately describing the electronic band structure, particularly the splitting of energy bands[6][7][8].

  • Band Structure and Density of States (DOS) Calculation: Following the SCF calculation, a non-self-consistent field calculation is performed along high-symmetry paths in the Brillouin zone to obtain the band structure. The DOS and projected DOS (PDOS) are also calculated to understand the contribution of different atomic orbitals to the electronic states.

Full-Potential Linear Muffin-Tin Orbital (FP-LMTO) Method

The FP-LMTO method is another first-principles approach that has been successfully applied to calculate the electronic structure of SnI₂[6][9]. This method does not make a shape approximation to the crystal potential, offering a high degree of accuracy[9][10].

Key Electronic Properties of this compound

Band Gap

The band gap is a fundamental property of a semiconductor. Theoretical calculations and experimental measurements for SnI₂ show some variation, which is a common phenomenon due to approximations in theoretical models and experimental conditions[11].

Table 2: Calculated and Experimental Band Gaps of SnI₂

MethodBand Gap (eV)TypeReference
DFT (PBE) - Monolayer2.06Indirect[12]
DFT (HSE06) - Monolayer2.71Indirect[13]
Experimental (Thin Film)~2.9-[13]

It is important to note that DFT calculations with standard functionals like PBE tend to underestimate the band gap. Hybrid functionals like HSE06 often provide results in better agreement with experimental values.

Effective Mass

The effective mass of charge carriers (electrons and holes) is a critical parameter for understanding charge transport properties. It is determined from the curvature of the conduction and valence bands.

Table 3: Calculated Effective Mass of Charge Carriers in SnI₂

CarrierDirectionEffective Mass (m₀)MethodReference
Hole-0.28Optical Spectroscopy (FASnI₃)[14]
Role of Spin-Orbit Coupling

Spin-orbit coupling (SOC) plays a significant role in the electronic structure of tin halides[7][8]. In materials lacking inversion symmetry, SOC can lead to the Rashba effect, which involves a momentum-dependent splitting of the energy bands[7]. This effect can influence carrier lifetimes and recombination rates, which are crucial for the performance of optoelectronic devices[7].

Conclusion

The electronic band structure of this compound is a complex and crucial area of study for its application in modern electronics. This guide has outlined the essential experimental and computational methodologies for its investigation. Accurate determination of the crystal structure, appropriate selection of computational parameters, including the treatment of spin-orbit coupling, and careful experimental characterization are all vital for a comprehensive understanding of the electronic properties of SnI₂. The presented data and workflows provide a solid foundation for researchers and scientists working with this promising semiconductor material.

References

Navigating the Solubility Landscape of Tin(II) Iodide in Perovskite Precursor Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tin(II) iodide (SnI₂), a critical precursor for lead-free perovskite solar cells, in commonly utilized organic solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), γ-butyrolactone (GBL), and N-methyl-2-pyrrolidone (NMP). Understanding the solubility and solution chemistry of SnI₂ is paramount for the rational design of precursor inks, controlling crystallization kinetics, and ultimately achieving high-performance and stable perovskite devices.

Quantitative Solubility of this compound

Precise quantitative data on the solubility of SnI₂ in organic solvents relevant to perovskite fabrication is notably scarce in peer-reviewed literature. However, by examining established protocols for perovskite precursor preparation, we can infer the minimum solubility required for these processes. The following table summarizes these inferred solubility limits and other relevant qualitative solubility information. It is important to note that these values often represent the concentrations used in stable precursor solutions and may not reflect the absolute saturation point.

SolventChemical FormulaMolar Mass ( g/mol )Inferred/Reported SolubilityTemperature (°C)Observations
N,N-Dimethylformamide (DMF) C₃H₇NO73.09≥ 1.2 M (≥ 447 g/L)[1]Room TemperatureSnI₂ is soluble in DMF.[2] The dissolution process can be accelerated by heating.
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13≥ 1.2 M (≥ 447 g/L)[1]Room TemperatureSnI₂ is soluble in DMSO.[2] Heating is often employed to facilitate dissolution.[3] DMSO can oxidize Sn(II) to Sn(IV), especially at elevated temperatures.[4][5]
γ-Butyrolactone (GBL) C₄H₆O₂86.09Soluble (qualitative)Room TemperatureGBL is used as a solvent for perovskite precursors, indicating sufficient solubility of SnI₂.[6]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO99.13Soluble (qualitative)Room TemperatureNMP is a powerful solvent for a wide range of inorganic compounds and is used in perovskite formulations.[7]

Note: The inferred solubility is based on the highest reported concentrations used for preparing stable SnI₂-containing perovskite precursor solutions.

Experimental Protocols

The following sections detail common experimental methodologies for the preparation of SnI₂-based perovskite precursor solutions. These protocols are representative of techniques described in the scientific literature.

General Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of SnI₂ in either DMF or DMSO, which can then be used for the synthesis of various tin-based perovskite compositions.

Materials:

  • This compound (SnI₂) powder

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Vial or flask

  • Argon or nitrogen-filled glovebox

Procedure:

  • Inside an inert atmosphere glovebox, weigh the desired amount of SnI₂ powder and transfer it to a clean, dry vial.

  • Add the calculated volume of anhydrous DMF or DMSO to the vial to achieve the target molarity (e.g., for a 1.0 M solution, add 1 mL of solvent for every 372.5 mg of SnI₂).

  • Add a magnetic stir bar to the vial.

  • Seal the vial and place it on a magnetic stirrer.

  • Stir the solution at room temperature until the SnI₂ is completely dissolved. For higher concentrations or to expedite dissolution, the solution can be gently heated (e.g., at 70 °C for 30 minutes)[3].

  • Once fully dissolved, the solution should be clear and yellow. The solution should be used promptly, especially when prepared in DMSO, due to the potential for oxidation.

Protocol for Preparation of a FASnI₃ Perovskite Precursor Solution

This protocol outlines the synthesis of a formamidinium tin iodide (FASnI₃) perovskite precursor solution, a common composition for tin-based perovskite solar cells.

Materials:

  • This compound (SnI₂)

  • Formamidinium iodide (FAI)

  • Tin(II) fluoride (SnF₂) (optional, as a stabilizer)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Magnetic stirrer and stir bar

  • Vial

  • Argon or nitrogen-filled glovebox

Procedure:

  • In an inert atmosphere glovebox, weigh SnI₂ (e.g., 0.3725 g, 1.0 mmol), FAI (e.g., 0.1719 g, 1.0 mmol), and optionally SnF₂ (e.g., 0.0157 g, 0.1 mmol for 10% addition) into a vial[3].

  • Add a mixture of anhydrous DMF and DMSO (e.g., 800 µL of DMF and 200 µL of DMSO for a 4:1 volume ratio) to the vial[3].

  • Add a magnetic stir bar.

  • Seal the vial and heat the mixture at a specific temperature (e.g., 70 °C) for a set duration (e.g., 30 minutes) with stirring to ensure all solids are dissolved[3].

  • Before use, it is recommended to filter the solution through a PTFE filter (e.g., 0.2 µm pore size) to remove any particulate impurities[3].

  • Allow the solution to cool to room temperature before deposition.

Solution Chemistry and Interaction Pathways

The dissolution of SnI₂ in polar aprotic solvents like DMF and DMSO is not a simple physical process. It involves the formation of coordination complexes between the tin(II) cation and the solvent molecules. These interactions are crucial as they influence the stability of the precursor solution and the subsequent crystallization of the perovskite film.

SnI₂-Solvent Complex Formation

In solution, the Lewis acidic Sn²⁺ ion readily coordinates with the Lewis basic oxygen atoms of DMF and DMSO molecules. This leads to the formation of SnI₂-solvent adducts, such as [SnI₂(DMF)] and [SnI₂(DMSO)ₓ]. The formation of these complexes enhances the solubility of SnI₂ and can help to stabilize the +2 oxidation state of tin.

SnI2_Solvent_Complexation SnI2 SnI₂ (solid) SnI2_Solvated [SnI₂(Solvent)ₓ] (Solvated Complex) SnI2->SnI2_Solvated Dissolution & Coordination Solvent Solvent (DMF or DMSO) Solvent->SnI2_Solvated Perovskite Perovskite Film Formation SnI2_Solvated->Perovskite Crystallization

Caption: SnI₂ dissolution and solvent complex formation.

The coordination of solvent molecules to the tin center can influence the nucleation and growth of the perovskite crystals during film deposition. The strength of this coordination can affect the rate of solvent removal and the formation of intermediate phases, which in turn dictates the morphology and quality of the final perovskite layer.

Oxidation Pathway of Sn(II) in DMSO

A significant challenge in working with tin-based perovskites is the propensity of Sn(II) to oxidize to Sn(IV). This oxidation is particularly relevant when DMSO is used as a solvent, as DMSO itself can act as an oxidant, especially at elevated temperatures. The oxidation process is detrimental to device performance as Sn(IV) acts as a p-type dopant, increasing the background carrier concentration and creating defects.

The proposed mechanism involves the reduction of DMSO to dimethyl sulfide (DMS), with the concomitant oxidation of iodide ions to iodine (I₂). The in-situ generated iodine then oxidizes Sn(II) to Sn(IV)[4].

Sn_Oxidation_in_DMSO cluster_solution In DMSO Solution SnII Sn²⁺ SnIV Sn⁴⁺ SnII->SnIV Oxidation DMSO DMSO DMS DMS DMSO->DMS Reduction I_minus 2I⁻ I2 I₂ I_minus->I2 Oxidation Heat Heat (Δ) Heat->DMSO Heat->I_minus

References

A Technical Guide to the Synthesis of Stannous Iodide (SnI₂) from Elemental Tin and Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous iodide, or tin(II) iodide (SnI₂), is an inorganic compound that appears as a red-orange solid.[1] It serves as a critical precursor in the synthesis of various organic and inorganic tin compounds, including emerging materials like tin-based perovskites for photovoltaic applications.[2][3] Tin can exist in two common oxidation states, +2 (stannous) and +4 (stannic). The direct reaction of elemental tin and iodine can lead to either this compound (SnI₂) or tin(IV) iodide (SnI₄), depending critically on the reaction conditions. While the formation of SnI₄ is often thermodynamically favored in anhydrous, non-polar solvents, specific methodologies must be employed to selectively synthesize the stannous (Sn²⁺) form.[4]

This guide provides an in-depth overview of the primary method for synthesizing stannous iodide from elemental tin and iodine, focusing on the use of an acidic aqueous medium to favor the +2 oxidation state. It includes a detailed experimental protocol, quantitative data, and process diagrams to aid in laboratory replication.

Synthesis Pathway Overview

The selective synthesis of stannous iodide from its elements hinges on controlling the oxidation of tin.

  • Direct Reaction in Acidic Medium : The most reliable method involves reacting metallic tin and iodine in a hot acidic solution, typically 2M hydrochloric acid.[1] The acidic environment and the presence of water favor the formation of the more stable Sn²⁺ species in solution, leading to the crystallization of SnI₂ upon cooling. The overall reaction is: Sn(s) + I₂(s) → SnI₂(s) [1]

  • Anhydrous Direct Reaction : Conversely, reacting tin and iodine directly in a non-polar organic solvent (like dichloromethane or toluene) or at high temperatures without a solvent typically yields tin(IV) iodide (SnI₄) as the major product.[5] This is due to the stability of the Sn⁴⁺ oxidation state under these conditions.

This guide will focus exclusively on the acidic aqueous pathway for the targeted synthesis of SnI₂.

Physical and Chemical Properties

A summary of key quantitative data for stannous iodide is presented below for reference.

PropertyValueReference
Chemical Formula SnI₂[1]
Molar Mass 372.519 g/mol [1]
Appearance Red-orange solid[1]
Density 5.28 g/cm³[1]
Melting Point 320 °C (593 K)[1][6]
Boiling Point 714 °C (987 K)[1]
Solubility in Water 0.98 g / 100 g[6]

Table 1: Key physical and chemical properties of stannous iodide (SnI₂).

Detailed Experimental Protocol: Synthesis in Hydrochloric Acid

This section details the laboratory procedure for synthesizing stannous iodide by reacting elemental tin and iodine in an acidic aqueous solution.

4.1 Materials and Reagents

  • Tin (Sn), metal powder or granules

  • Iodine (I₂), crystals

  • Hydrochloric acid (HCl), concentrated (to be diluted to 2M)

  • Distilled water

  • Ethanol or acetone (for washing)

4.2 Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate with stirrer

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

4.3 Procedure

  • Preparation of 2M HCl Solution : Prepare a sufficient volume of 2M hydrochloric acid by carefully diluting concentrated HCl with distilled water.

  • Reactant Measurement : Weigh stoichiometric amounts of elemental tin and iodine. A slight excess of tin can be used to ensure all iodine is consumed.

  • Reaction Setup : Place the weighed tin and iodine into a round-bottom flask. Add the 2M hydrochloric acid solution to the flask.

  • Heating and Reflux : Attach the reflux condenser to the flask and begin heating the mixture gently.[1] The reaction should be heated to a gentle boil (reflux) with continuous stirring.

  • Reaction Monitoring : Continue heating until the characteristic violet color of iodine vapor is no longer visible in the condenser and the solution's color indicates the reaction is complete. The solution will typically take on an orange hue.

  • Crystallization : Once the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. Further cooling in an ice bath can be used to maximize the precipitation of the product, as SnI₂ is not very soluble in cold water.

  • Isolation of Product : Collect the red-orange crystalline product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected crystals with small portions of cold distilled water, followed by a wash with a volatile solvent like ethanol or acetone to facilitate drying.

  • Drying : Dry the final product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

4.4 Product Characterization The identity and purity of the synthesized SnI₂ can be confirmed by its physical properties. A key indicator is the melting point, which at 320 °C is substantially different from the melting point of the potential SnI₄ byproduct (approx. 144 °C).[4][6]

Visualizing the Process

Reaction Pathway

The following diagram illustrates the logical relationship between reactants and the final product under the specified conditions.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Sn Elemental Tin (Sn) SnI2 Stannous Iodide (SnI₂) Sn->SnI2 I2 Elemental Iodine (I₂) I2->SnI2 Conditions Heat in 2M HCl

Caption: Reaction scheme for the synthesis of SnI₂.

Experimental Workflow

This diagram outlines the step-by-step experimental procedure for the laboratory synthesis of stannous iodide.

start Start reactants Combine Sn, I₂, and 2M HCl in Flask start->reactants reflux Heat under Reflux until I₂ color fades reactants->reflux cool Cool to Room Temp & Ice Bath reflux->cool filtrate Vacuum Filtration to Isolate Crystals cool->filtrate wash Wash with Cold H₂O and Acetone filtrate->wash dry Dry Product wash->dry end End: Pure SnI₂ dry->end

Caption: Step-by-step workflow for SnI₂ synthesis.

Safety Precautions

  • Tin (Sn) : Generally low toxicity in metallic form, but fine powder may be flammable or an irritant.

  • Iodine (I₂) : Corrosive and toxic. Causes stains on skin and clothing. All handling should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl) : Highly corrosive. Causes severe burns upon contact. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates hot, corrosive vapors and should be conducted entirely within a fume hood.

Conclusion

The synthesis of stannous iodide (SnI₂) from elemental tin and iodine is effectively achieved through a direct reaction in a hot, acidic aqueous medium. This method successfully favors the formation of the tin(II) oxidation state over the tin(IV) state. Careful control of the reaction environment, particularly the use of hydrochloric acid as the solvent, is paramount for selectively obtaining the desired product. The distinctively high melting point of SnI₂ serves as a reliable preliminary measure of product identity and purity. This guide provides the necessary procedural and theoretical foundation for the successful laboratory preparation of stannous iodide.

References

Thermogravimetric Analysis of Tin(II) Iodide Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the thermogravimetric analysis (TGA) of tin(II) iodide (SnI₂), a material of increasing interest in the development of perovskite-based optoelectronics and potentially in specialized pharmaceutical applications. Understanding the thermal stability and decomposition pathways of SnI₂ is critical for material processing, stability assessments, and predicting its behavior under various environmental conditions.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is highly dependent on the atmospheric conditions. The primary pathways in inert and oxidizing atmospheres are distinct, leading to different decomposition products and thermal profiles.

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

In an inert atmosphere, the thermal behavior of SnI₂ is primarily characterized by melting followed by evaporation. A small initial mass loss may be observed at lower temperatures, which is often attributed to the sublimation of volatile impurities such as tin(IV) iodide (SnI₄) that may be present in the sample.[1] The main thermal events are:

  • Melting: SnI₂ undergoes a phase transition from solid to liquid without a change in mass. This is an endothermic process.

  • Evaporation: At higher temperatures, the molten SnI₂ begins to evaporate, leading to a significant mass loss.[2]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the decomposition of this compound is more complex, involving oxidation reactions. The process generally occurs at lower temperatures compared to decomposition in an inert atmosphere.[3] The key reactions involve the formation of tin(IV) iodide (SnI₄) and tin(IV) oxide (SnO₂).[2][3] The volatile SnI₄ sublimes at a relatively low temperature, resulting in a substantial mass loss.[3] The final residual product at higher temperatures is typically the more stable tin(IV) oxide.[3]

Quantitative Data from Thermogravimetric Analysis

The following tables summarize the key quantitative data for the thermal analysis of this compound under different atmospheric conditions.

Table 1: Thermal Events for this compound in an Inert Atmosphere (Nitrogen/Argon)

Thermal EventTemperature Range (°C)Mass Loss (%)Associated Process
Melting~317.9 - 3200Solid to liquid phase transition[2]
Evaporation260 - 460SignificantEvaporation/sublimation of SnI₂[1][2]

Table 2: Thermal Events for this compound in an Oxidizing Atmosphere (Air)

Thermal EventTemperature Range (°C)Mass Loss (%)Associated Process
Oxidation & Sublimation180 - 290Up to ~78Oxidation of SnI₂ to form SnI₄ (vapor) and SnO₂ (solid)[2][3]
Residual Product> 350-Stable SnO₂ remains[3]

Table 3: Physical Properties of this compound and Related Compounds

CompoundFormulaMelting Point (°C)Boiling Point (°C)
This compoundSnI₂320714
Tin(IV) IodideSnI₄144341 (sublimes)

Experimental Protocol for Thermogravimetric Analysis of this compound Powder

This section outlines a detailed methodology for conducting a TGA of this compound powder.

3.1. Materials and Equipment

  • Sample: High-purity this compound powder.

  • Crucible: Alumina or platinum crucible.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Purge Gas: High-purity nitrogen or argon for inert atmosphere analysis; dry air for oxidizing atmosphere analysis.

3.2. Sample Preparation

  • Ensure the this compound powder is finely ground and homogeneous.

  • Accurately weigh approximately 5-10 mg of the powder into a clean, tared TGA crucible.

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

3.3. TGA Instrument Setup and Calibration

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Set the purge gas flow rate to a constant value, typically between 20 and 100 mL/min.

  • Place the sample crucible in the TGA furnace.

3.4. Thermal Program

  • Initial Isothermal Step: Equilibrate the sample at a starting temperature of 30°C for 10-30 minutes to allow the furnace atmosphere to stabilize.[1]

  • Heating Ramp: Increase the temperature from 30°C to a final temperature of 800°C at a constant heating rate of 10°C/min.[1][2]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.5. Post-Analysis

  • Analyze the resulting TGA curve (mass vs. temperature) to identify the onset and end temperatures of decomposition steps and the corresponding mass losses.

  • The derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rates of mass loss.

Visualizations

The following diagrams illustrate the key processes involved in the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Experiment cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg SnI2 Powder start->weigh load Load Sample into Crucible weigh->load place Place Crucible in TGA load->place purge Purge with Gas (Inert/Air) place->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat to 800°C at 10°C/min equilibrate->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze determine Determine Mass Loss & Temperatures analyze->determine identify Identify Decomposition Steps determine->identify end end identify->end End

Caption: Experimental workflow for the thermogravimetric analysis of SnI₂.

Decomposition_Pathways cluster_inert Inert Atmosphere (N₂, Ar) cluster_oxidizing Oxidizing Atmosphere (Air) SnI2 SnI₂ (solid) SnI2_liquid SnI₂ (liquid) SnI2->SnI2_liquid Melting (~320°C) SnI4_gas SnI₄ (gas) SnI2->SnI4_gas Oxidation & Sublimation (180-290°C) SnO2_solid SnO₂ (solid) SnI2->SnO2_solid Oxidation (180-290°C) SnI2_gas SnI₂ (gas) SnI2_liquid->SnI2_gas Evaporation (>260°C)

Caption: Thermal decomposition pathways of SnI₂ under different atmospheres.

References

An In-depth Technical Guide to the Optical Properties and Absorption Spectrum of SnI₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Optoelectronic Professionals

This technical guide provides a comprehensive overview of the optical properties and absorption spectrum of tin (II) iodide (SnI₂) thin films. SnI₂ is a promising semiconductor material for various optoelectronic applications, including solar cells and photodetectors, owing to its favorable optical and electronic characteristics. This document details the fundamental optical parameters, outlines common experimental protocols for fabrication and characterization, and presents a summary of reported quantitative data.

Optical Properties of SnI₂ Thin Films

The optical properties of SnI₂ thin films are intrinsically linked to their electronic band structure and are significantly influenced by the fabrication method, film thickness, and crystallinity. Key optical parameters include the band gap energy (Eg), absorption coefficient (α), refractive index (n), extinction coefficient (k), and Urbach energy (Eu).

Absorption Spectrum and Band Gap

The absorption of photons in a semiconductor is dictated by the energy of the incident light and the material's band gap. When a photon with energy greater than or equal to the band gap strikes the material, it can excite an electron from the valence band to the conduction band, resulting in the absorption of the photon.

The absorption coefficient (α) is a measure of how strongly a material absorbs light at a particular wavelength. It is related to the transmittance (T) and the film thickness (t) by the Lambert-Beer law.

The optical band gap of SnI₂ thin films is a critical parameter for optoelectronic device design. It determines the portion of the solar spectrum that can be absorbed and converted into electrical energy. SnI₂ has been reported to have an indirect band gap.[1] The band gap can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient to the photon energy (hν).

Refractive Index and Extinction Coefficient

The refractive index (n) and the extinction coefficient (k) are fundamental optical constants that describe the propagation and absorption of light within a material, respectively.[2] They are the real and imaginary parts of the complex refractive index. The refractive index is associated with the phase velocity of light in the material, while the extinction coefficient is related to the damping of the electromagnetic wave as it passes through.[2] These parameters are crucial for the design of antireflection coatings and optical resonant structures in devices.

Urbach Energy

The Urbach energy (Eu) is a parameter that characterizes the degree of structural and thermal disorder in a semiconductor. It is determined from the exponential tail of the absorption edge, known as the Urbach tail, which appears below the fundamental absorption edge.[3] A lower Urbach energy indicates a more ordered material with fewer defects.

Quantitative Data Summary

The following tables summarize the reported quantitative optical properties of SnI₂ thin films prepared by various methods. It is important to note that these values can vary significantly depending on the specific deposition conditions.

Fabrication MethodSubstrateFilm Thickness (nm)Band Gap (Eg) (eV)Urbach Energy (Eu) (meV)Reference
Thermal EvaporationGlass100 - 1000~2.06 (indirect)-[1][4]
Plasma Enhanced Chemical Vapor Deposition (PECVD)Glass & TCO---[1]

Experimental Protocols

This section details the methodologies for the fabrication and optical characterization of SnI₂ thin films.

Thin Film Fabrication

Common techniques for depositing SnI₂ thin films include thermal evaporation and spin coating.

Thermal evaporation is a physical vapor deposition (PVD) technique where the source material is evaporated in a high vacuum environment and then condenses on a substrate to form a thin film.[5]

Protocol:

  • Substrate Preparation: Substrates (e.g., glass, quartz) are thoroughly cleaned using a standard procedure, which may include sonication in a series of solvents such as acetone, and isopropanol, followed by drying with nitrogen gas.[6]

  • Source Material: High-purity SnI₂ powder is placed in a resistive heating boat (e.g., tantalum).[7]

  • Deposition Chamber: The substrate and the evaporation source are placed inside a high-vacuum chamber.

  • Evacuation: The chamber is evacuated to a base pressure of around 10⁻⁶ Torr to minimize contamination and increase the mean free path of the evaporated molecules.[5]

  • Deposition: The heating boat is gradually heated to the evaporation temperature of SnI₂. The deposition rate and film thickness are monitored in-situ using a quartz crystal microbalance.

  • Cooling: After the desired thickness is achieved, the heating is stopped, and the substrate is allowed to cool down to room temperature before being removed from the chamber.

Spin coating is a solution-based technique used to deposit uniform thin films onto flat substrates.[8] It involves dispensing a solution of the material onto a spinning substrate.[9]

Protocol:

  • Solution Preparation: A solution of SnI₂ is prepared by dissolving SnI₂ powder in a suitable solvent.

  • Substrate Preparation: The substrate is cleaned and often treated to ensure good wettability of the solution.

  • Deposition: A small amount of the SnI₂ solution is dispensed onto the center of the stationary or slowly rotating substrate.[10]

  • Spinning: The substrate is then rapidly accelerated to a high rotational speed (e.g., 3000 rpm).[11] The centrifugal force spreads the solution evenly across the substrate, and the excess solution is flung off.[10]

  • Drying: The film is formed as the solvent evaporates during and after the spinning process. The substrate may be heated (annealed) to remove residual solvent and improve the film quality.

Optical Characterization

UV-Vis spectroscopy is the primary technique used to investigate the optical properties of thin films.[12]

Principle: A UV-Vis spectrophotometer measures the intensity of light passing through a sample (transmittance) or the amount of light absorbed by the sample (absorbance) as a function of wavelength.[12]

Protocol for Thin Film Analysis:

  • Instrument Setup: A UV-Vis spectrophotometer with a thin film sample holder is used. The instrument is calibrated by measuring a reference (e.g., a bare substrate identical to the one used for the film).[13]

  • Sample Placement: The SnI₂ thin film on its substrate is placed in the sample holder.

  • Measurement: The transmittance and/or absorbance spectra are recorded over a specific wavelength range (e.g., 300-1100 nm).

  • Data Analysis:

    • The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t).

    • The optical band gap (Eg) is determined by plotting (αhν)n against the photon energy (hν) (Tauc plot), where n depends on the nature of the electronic transition (n=1/2 for indirect allowed transitions). The band gap is obtained by extrapolating the linear portion of the plot to the energy axis.[14]

    • The Urbach energy (Eu) is calculated from the slope of the linear fit of ln(α) versus hν in the Urbach tail region.[3]

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for the fabrication and characterization of SnI₂ thin films.

G cluster_fab Thin Film Fabrication cluster_te Thermal Evaporation cluster_sc Spin Coating cluster_char Optical Characterization cluster_analysis Data Analysis te1 Substrate Cleaning te2 Source Loading (SnI₂) te1->te2 te3 Vacuum Evacuation te2->te3 te4 Deposition te3->te4 te5 Cool Down te4->te5 char1 UV-Vis Spectroscopy te5->char1 Fabricated Film sc1 Solution Preparation sc3 Solution Dispensing sc1->sc3 sc2 Substrate Cleaning sc2->sc3 sc4 Spinning sc3->sc4 sc5 Annealing sc4->sc5 sc5->char1 Fabricated Film char2 Data Acquisition (T, A) char1->char2 char3 Data Analysis char2->char3 ana1 Calculate α char3->ana1 ana2 Tauc Plot for E_g ana1->ana2 ana3 Urbach Energy Calculation ana1->ana3

Caption: Experimental workflow for SnI₂ thin film fabrication and optical characterization.

Logical Relationship of Optical Properties

The following diagram illustrates the relationship between the measured optical spectra and the derived material properties.

G measurement UV-Vis Measurement (Transmittance & Absorbance Spectra) absorption_coeff Absorption Coefficient (α) measurement->absorption_coeff Calculated using band_gap Optical Band Gap (E_g) absorption_coeff->band_gap Determined from Tauc Plot urbach_energy Urbach Energy (E_u) absorption_coeff->urbach_energy Determined from Absorption Edge Slope photon_energy Photon Energy (hν) film_thickness Film Thickness (t) film_thickness->absorption_coeff disorder Structural Disorder urbach_energy->disorder Indicates

Caption: Relationship between measured spectra and derived optical properties of SnI₂ thin films.

References

Navigating the Coordination Landscape of Tin(II) Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) iodide (SnI₂), a key precursor in the development of lead-free perovskite solar cells and a versatile reagent in chemical synthesis, exhibits a rich and complex coordination chemistry that is highly dependent on the solvent system.[1] Understanding the nature of SnI₂-solvent interactions is paramount for controlling reaction kinetics, solubility, and the formation of desired supramolecular architectures. This technical guide provides an in-depth analysis of the coordination chemistry of this compound in various solvent systems, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes to aid researchers in this dynamic field.

Data Presentation: Solvent Effects on this compound Coordination

The interaction between the Lewis acidic Sn²⁺ center and Lewis basic solvent molecules dictates the stability, structure, and electronic properties of the resulting coordination complexes. A solvent's ability to donate electrons, often quantified by Gutmann's donor number (DN), is a critical parameter in predicting the strength of these interactions.

Theoretical and Spectroscopic Data

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and structure of SnI₂-solvent complexes. These theoretical findings are complemented by experimental spectroscopic data, primarily from ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, which probe the electronic environment of the tin center in solution.

Table 1: Theoretical and Spectroscopic Data for SnI₂(Solvent)₄ Complexes

SolventGutmann's Donor Number (DN)Calculated Formation Energy (E_f) (eV)[2][3]Calculated Sn-I Bond Length (Å)[2]¹¹⁹Sn NMR Chemical Shift (δ) (ppm)
Hexamethylphosphoramide (HMPA)38.8-4.133.12Data not available
N,N'-Dimethylpropyleneurea (DMPU)30.9-3.753.10Data not available
N,N-Diethylformamide (DEF)30.9-3.733.09Data not available
Dimethyl Sulfoxide (DMSO)29.8-3.613.20-620 to -640 (conc. dependent)[4][5]
1,3-Dimethyl-2-imidazolidinone (DMI)29.6-3.583.09Data not available
Dimethylacetamide (DMAC)27.8-3.423.60, 4.99Data not available
N-Methyl-2-pyrrolidone (NMP)27.3-3.433.06Data not available
N,N-Dimethylformamide (DMF)26.6-3.323.05-415 to -450 (conc. dependent)[4][5]
N-Methylacetamide (NMAC)25.7-3.203.02Data not available
3-Methyl-2-oxazolidinone (3MOx)20.0-2.942.99Data not available
γ-Butyrolactone (GBL)18.0-2.762.93Data not available
Propylene Carbonate (PC)15.1-2.482.89Data not available
Tetramethylurea (TMU)Not available-2.452.98Data not available
Acetonitrile (ACN)14.1-2.252.90Data not available

Note: Formation energies and bond lengths are based on DFT calculations for tetracoordinated SnI₂(Solvent)₄ complexes.[2][3] ¹¹⁹Sn NMR chemical shifts are for SnI₂ in the specified solvent and show a strong concentration dependence.[4][5]

Solubility Data

The solubility of this compound is a critical factor in its application, particularly in solution-processed device fabrication. While highly soluble in many polar organic solvents, its solubility in water is limited.

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Water19.80.97[6]
Water97.33.84[6]
BenzeneAmbientVery slightly soluble[6]
Carbon DisulfideAmbientVery slightly soluble[6]
ChloroformAmbientVery slightly soluble[6]
AcetoneAmbientSoluble
N,N-Dimethylformamide (DMF)AmbientSoluble[7]
Dimethyl Sulfoxide (DMSO)AmbientSoluble[7]
Solutions of alkali chlorides and iodidesAmbientSoluble[6]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of this compound and its coordination complexes.

Synthesis of this compound

Method 1: Reaction of Tin and Iodine in Hydrochloric Acid [6]

  • Materials: Metallic tin (Sn), iodine (I₂), 2 M hydrochloric acid (HCl).

  • Procedure:

    • A mixture of metallic tin and iodine is heated in 2 M hydrochloric acid.

    • The reaction proceeds according to the equation: Sn + I₂ → SnI₂.

    • The resulting red-orange solid is isolated, washed, and dried.

Method 2: In situ Synthesis in DMSO for Perovskite Applications [8][9]

  • Materials: Metallic tin (Sn) powder, iodine (I₂), anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve iodine in anhydrous DMSO to form an I₂-DMSO solution.

    • Add metallic tin powder to the I₂-DMSO solution.

    • Stir the mixture at room temperature. The reaction between tin and iodine occurs in situ to form a highly coordinated SnI₂·(DMSO)x adduct, which is well-dispersed in the precursor solution.

Synthesis of this compound-Solvent Adducts

[SnI₂(dmf)] and [SnI₂(dmso)] Complexes [10]

  • Materials: this compound (SnI₂), N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), toluene or dichloromethane (CH₂Cl₂).

  • Procedure:

    • Prepare a saturated solution of SnI₂ in either DMF or DMSO under an inert atmosphere.

    • Filter the solution to remove any insoluble impurities.

    • Layer the filtered solution with a less polar "antisolvent" such as toluene or dichloromethane.

    • Allow for slow diffusion of the antisolvent into the SnI₂ solution at room temperature.

    • Colorless crystalline needles of the respective adduct, [SnI₂(dmf)] or [SnI₂(dmso)], will form over time.

    • Isolate the crystals by filtration, wash with the antisolvent, and dry under vacuum.

Characterization Protocols

¹¹⁹Sn NMR Spectroscopy [4][11]

  • Sample Preparation:

    • In a nitrogen-filled glovebox, prepare solutions of SnI₂ at the desired concentration (e.g., 0.01-1.2 M) in the deuterated solvent of choice (e.g., DMSO-d₆, DMF-d₇).

    • Transfer the solution to an NMR tube and seal it to prevent air exposure.

  • Instrumentation:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Reference the chemical shifts to an external standard of tetramethyltin (Sn(CH₃)₄) at δ = 0.00 ppm.

  • Data Acquisition:

    • Acquire ¹¹⁹Sn NMR spectra using a direct polarization pulse sequence.

    • To improve sensitivity, inverse-gated ¹H decoupling can be employed during acquisition.

    • Use a sufficient relaxation delay (e.g., 4 seconds) between scans to ensure quantitative results.

    • Average a suitable number of scans (e.g., 512 to 6144) to achieve an adequate signal-to-noise ratio.

UV-Visible Spectroscopy [12][13]

  • Sample Preparation:

    • Prepare dilute solutions of SnI₂ in the solvent of interest in an inert atmosphere.

    • Use UV-transparent cuvettes (e.g., quartz) for the measurements.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference beams.

  • Data Acquisition:

    • Record the absorption spectrum of the SnI₂ solution over the desired wavelength range (e.g., 200-800 nm).

    • For studying the stability of the solutions, spectra can be recorded at different time intervals while the solution is aged under specific conditions (e.g., in ambient air).[13]

Visualizations of Chemical Processes

Graphviz diagrams are provided to illustrate key concepts in the coordination chemistry of this compound.

Coordination_Equilibria SnI2_solid SnI₂ (solid) Solution [SnI₂(S)n] Complex SnI2_solid->Solution Dissolution & Coordination Solvent Lewis Base Solvent (S) Solvent->Solution Species1 [SnI(S)n]⁺ Solution->Species1 Equilibrium Species2 [SnI₃(S)n]⁻ Solution->Species2 Equilibrium

Caption: Coordination equilibria of SnI₂ in a Lewis base solvent.

Synthesis_Workflow cluster_synthesis Synthesis of SnI₂-Solvent Adduct start Start dissolve Dissolve SnI₂ in Coordinating Solvent (e.g., DMF) start->dissolve filter Filter Solution dissolve->filter layer Layer with Antisolvent (e.g., Toluene) filter->layer crystallize Slow Diffusion & Crystallization layer->crystallize isolate Isolate Crystals crystallize->isolate dry Dry Under Vacuum isolate->dry end [SnI₂(Solvent)n] Adduct dry->end

Caption: Experimental workflow for the synthesis of SnI₂-solvent adducts.

Conclusion

The coordination chemistry of this compound is a multifaceted area of study with direct implications for materials science and synthetic chemistry. The choice of solvent profoundly influences the stability, structure, and reactivity of SnI₂ in solution through the formation of Lewis acid-base adducts. As demonstrated by both theoretical calculations and experimental data, solvents with high donor numbers generally form more stable complexes. However, the reactivity of certain solvents, such as the oxidation of Sn(II) by DMSO at elevated temperatures, presents challenges that must be carefully managed.[5] This guide provides a foundational understanding and practical protocols to assist researchers in navigating the complexities of this compound coordination chemistry, ultimately enabling more controlled and reproducible outcomes in their research endeavors.

References

An In-depth Technical Guide on the Hydrolysis Mechanism of Tin(II) Iodide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) iodide (SnI₂), also known as stannous iodide, is a compound of increasing interest in various fields, including the development of perovskite solar cells and as a precursor in chemical synthesis.[1] Its behavior in aqueous solutions is critical for many applications, yet it is complicated by facile hydrolysis and oxidation reactions. When dissolved in water, this compound undergoes a series of hydrolysis reactions, leading to the formation of various hydroxo and oxo species. This guide provides a comprehensive overview of the hydrolysis mechanism of this compound, detailing the reaction pathways, influencing factors, and relevant experimental protocols for its study.

The speciation of tin(II) in an aqueous environment is predominantly governed by the pH of the solution. In acidic conditions, the hydrated Sn²⁺ cation is the major species. As the pH increases, a stepwise hydrolysis process occurs, forming a series of mononuclear and polynuclear hydroxo complexes.[2] The presence of iodide ions from the parent salt introduces a competing equilibrium of complex formation, leading to the presence of various iodo- and mixed hydroxo-iodo-tin(II) species in solution.[3] Furthermore, the potential for oxidation of tin(II) to tin(IV) adds another layer of complexity to the system, particularly in the presence of dissolved oxygen.[4] Understanding these interconnected equilibria is paramount for controlling the properties and reactivity of this compound solutions.

Core Hydrolysis Mechanism of Tin(II)

The hydrolysis of the aquated tin(II) ion, [Sn(H₂O)ₙ]²⁺, is a sequential process where water molecules coordinated to the tin ion are deprotonated. While the exact hydration number (n) is not definitively established, it is often represented as Sn²⁺(aq) for simplicity. The primary hydrolysis steps involve the formation of mononuclear species. To prevent the hydrolysis of tin(II), solutions are often prepared in acidic conditions. For instance, a 1 M perchloric acid solution can be used to keep Sn(II) as the free Sn²⁺ ion at low iodide concentrations.[3]

The fundamental equilibria for the hydrolysis of tin(II) are as follows:

  • First Hydrolysis Step: Sn²⁺(aq) + H₂O(l) ⇌ Sn(OH)⁺(aq) + H⁺(aq)

  • Second Hydrolysis Step: Sn(OH)⁺(aq) + H₂O(l) ⇌ Sn(OH)₂(aq) + H⁺(aq)

  • Third Hydrolysis Step: Sn(OH)₂(aq) + H₂O(l) ⇌ [Sn(OH)₃]⁻(aq) + H⁺(aq)

At higher concentrations of tin(II), polynuclear species are also formed:

  • Dimerization: 2Sn²⁺(aq) + 2H₂O(l) ⇌ [Sn₂(OH)₂]²⁺(aq) + 2H⁺(aq)

  • Trimerization: 3Sn²⁺(aq) + 4H₂O(l) ⇌ [Sn₃(OH)₄]²⁺(aq) + 4H⁺(aq)

The ultimate product of extensive hydrolysis is the precipitation of tin(II) hydroxide, Sn(OH)₂, or tin(II) oxide, SnO.[2] The turbidity often observed in non-acidified aqueous solutions of tin(II) salts is due to the formation of these insoluble precipitates.[5]

Influence of Iodide on the Hydrolysis Pathway

When this compound is dissolved in water, the iodide ions compete with hydroxide ions and water molecules for coordination to the Sn²⁺ center. This results in the formation of a series of tin(II)-iodide complexes.[3] The presence of these iodo-complexes can influence the hydrolysis pathway by reducing the concentration of free Sn²⁺(aq) available for hydrolysis.

The key equilibria for tin(II)-iodide complexation are:

  • Sn²⁺(aq) + I⁻(aq) ⇌ [SnI]⁺(aq)

  • [SnI]⁺(aq) + I⁻(aq) ⇌ SnI₂(aq)

  • SnI₂(aq) + I⁻(aq) ⇌ [SnI₃]⁻(aq)

Studies have shown the formation of mononuclear complexes up to SnI₈⁶⁻ in solutions with high iodide concentrations.[3] It is also plausible that mixed hydroxo-iodo complexes of the form [Sn(OH)ₓIᵧ]⁽²⁻ˣ⁻ʸ⁾ are formed, although specific data for these species are scarce. The overall speciation in a this compound solution is therefore a complex interplay between the pH and the iodide concentration.

Potential for Oxidation to Tin(IV)

Tin(II) is susceptible to oxidation to tin(IV), especially in neutral or alkaline solutions and in the presence of atmospheric oxygen. This oxidation process can significantly impact the observed chemistry. The hydrolysis of tin(IV) is also a well-established process, leading to the formation of hydrated tin(IV) oxide (SnO₂·nH₂O).[6]

The oxidation and subsequent hydrolysis can be represented as:

  • Oxidation: Sn²⁺(aq) → Sn⁴⁺(aq) + 2e⁻

  • Hydrolysis of Sn(IV): Sn⁴⁺(aq) + (2+n)H₂O(l) → SnO₂·nH₂O(s) + 4H⁺(aq)

In the context of this compound, oxidation can lead to the formation of tin(IV) iodide (SnI₄), which itself is susceptible to hydrolysis, producing SnO₂ and hydroiodic acid (HI).[4][7]

Quantitative Data

The following tables summarize the key thermodynamic data for the hydrolysis of tin(II) and its complexation with iodide.

Table 1: Equilibrium Constants for Tin(II) Hydrolysis at 25 °C [2]

Equilibrium Reactionlog K (at infinite dilution)
Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺-3.53 ± 0.40
Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺-7.68 ± 0.40
Sn²⁺ + 3H₂O ⇌ [Sn(OH)₃]⁻ + 3H⁺-17.56 ± 0.40
2Sn²⁺ + 2H₂O ⇌ [Sn₂(OH)₂]²⁺ + 2H⁺-4.79 ± 0.05
3Sn²⁺ + 4H₂O ⇌ [Sn₃(OH)₄]²⁺ + 4H⁺-5.60 ± 0.47
Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻-26.28 ± 0.08

Table 2: Stability Constants (βₙ) for Tin(II)-Iodide Complexes at 25 °C in 4 M Perchlorate Medium [3]

Complex Speciesnβₙ
[SnI]⁺15.0
SnI₂213.5
[SnI₃]⁻3135
[SnI₄]²⁻4200
[SnI₆]⁴⁻6390
[SnI₈]⁶⁻8120

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of tin(II) chloride with a source of iodide ions in an aqueous medium.[8]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Zinc iodide (ZnI₂) or Potassium iodide (KI)

  • Deionized water

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Prepare a solution of SnCl₂ in dilute HCl to prevent initial hydrolysis.

  • Prepare a separate aqueous solution of ZnI₂ or KI.

  • Heat both solutions to just below boiling.

  • Slowly add the tin(II) chloride solution to the iodide solution with constant stirring.

  • A precipitate of this compound will form. The color may vary from yellow to orange depending on the concentration.[5]

  • Cool the mixture to promote further crystallization.

  • Collect the SnI₂ precipitate by suction filtration.

  • Wash the crystals with cold deionized water and then with a suitable organic solvent (e.g., ethanol) to facilitate drying.

  • Dry the product under vacuum.

Potentiometric Titration for Hydrolysis Studies

Potentiometric titration is a powerful technique to determine the formation constants of hydroxo complexes.[9][10]

Apparatus:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Autotitrator or a precision burette

  • Thermostatted reaction vessel

  • Nitrogen gas supply for inert atmosphere

Procedure:

  • Prepare a solution of this compound of known concentration in a constant ionic strength medium (e.g., NaClO₄ or KCl). An acidic solution is used as the starting point to ensure all tin is present as Sn²⁺.

  • Maintain the solution at a constant temperature (e.g., 25 °C) and under an inert atmosphere (N₂) to prevent oxidation.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH (or potential) of the solution after each addition of the titrant.

  • The obtained titration data (pH vs. volume of titrant) can be analyzed using specialized software to calculate the stability constants of the various hydroxo-tin(II) species formed during the titration.

Spectroscopic Analysis

UV-Vis and Raman spectroscopy can provide insights into the speciation of tin(II) in solution.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of a this compound solution with varying pH or iodide concentration can indicate the formation of different complex species.[11]

  • Raman Spectroscopy: This technique can be used to identify the vibrational modes of different Sn-O and Sn-I bonds in the various complexes present in the solution.

Visualizations

Diagram 1: Hydrolysis Pathway of Tin(II) in Aqueous Solution

Hydrolysis_Pathway Sn2_aq Sn²⁺(aq) SnOH_plus Sn(OH)⁺ Sn2_aq->SnOH_plus +H₂O, -H⁺ Sn2OH2_2plus [Sn₂(OH)₂]²⁺ Sn2_aq->Sn2OH2_2plus +Sn²⁺, +2H₂O, -2H⁺ Sn3OH4_2plus [Sn₃(OH)₄]²⁺ Sn2_aq->Sn3OH4_2plus +2Sn²⁺, +4H₂O, -4H⁺ SnOH2_aq Sn(OH)₂(aq) SnOH_plus->SnOH2_aq +H₂O, -H⁺ SnOH3_minus [Sn(OH)₃]⁻ SnOH2_aq->SnOH3_minus +H₂O, -H⁺ SnOH2_s Sn(OH)₂(s) SnOH2_aq->SnOH2_s Precipitation

Caption: Stepwise hydrolysis of aqueous Sn(II) leading to mono- and polynuclear species.

Diagram 2: Competing Equilibria in Aqueous this compound Solution

Competing_Equilibria cluster_hydrolysis Hydrolysis Pathway (Increasing pH) cluster_iodide Iodide Complexation (Increasing [I⁻]) cluster_oxidation Oxidation Sn2_aq Sn²⁺(aq) SnOH_plus [Sn(OH)]⁺ Sn2_aq->SnOH_plus +OH⁻ SnI_plus [SnI]⁺ Sn2_aq->SnI_plus +I⁻ Sn4_aq Sn⁴⁺(aq) Sn2_aq->Sn4_aq +O₂ SnOH2 Sn(OH)₂(s) SnOH_plus->SnOH2 +OH⁻ SnI2 SnI₂ SnI_plus->SnI2 +I⁻ SnI3_minus [SnI₃]⁻ SnI2->SnI3_minus +I⁻ SnO2 SnO₂(s) Sn4_aq->SnO2 Hydrolysis

Caption: Interplay of hydrolysis, iodide complexation, and oxidation for Sn(II) in water.

Conclusion

The hydrolysis of this compound in aqueous solutions is a multifaceted process governed by a delicate balance of several competing equilibria. The primary reaction pathway involves the stepwise formation of mononuclear and polynuclear hydroxo complexes, ultimately leading to the precipitation of tin(II) hydroxide or oxide. This process is significantly influenced by the solution's pH. Concurrently, iodide ions compete for coordination to the tin(II) center, forming a series of iodo-complexes that modulate the hydrolysis process. Furthermore, the potential for oxidation to the more stable tin(IV) state, which subsequently hydrolyzes to tin(IV) oxide, must be considered for a complete understanding of the system. For professionals in research and drug development, controlling these reaction pathways through careful adjustment of pH, iodide concentration, and atmospheric conditions is crucial for harnessing the desired properties of this compound in aqueous media.

References

Physical and chemical properties of anhydrous tin(II) iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous tin(II) iodide (SnI₂), also known as stannous iodide, is a red-orange solid inorganic compound with the chemical formula SnI₂.[1] It is a key precursor in the synthesis of various organotin compounds and has gained significant interest in materials science, particularly in the fabrication of lead-free perovskite solar cells and other optoelectronic devices.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of anhydrous this compound, including detailed experimental protocols for its synthesis and a summary of its key characteristics.

Physical Properties

Anhydrous this compound is a red to red-orange crystalline solid.[1][5] It is characterized by its high melting and boiling points. The key physical properties are summarized in the table below.

PropertyValueReferences
Molar Mass372.519 g/mol [1]
AppearanceRed to red-orange solid[1][2]
Crystal StructureMonoclinic, space group C2/m[6]
Density5.28 g/cm³[1]
Melting Point320 °C (608 °F; 593 K)[1]
Boiling Point714 °C (1,317 °F; 987 K)[1]
Solubility in water0.98 g/100 g[1]
Solubility in other solventsSoluble in benzene, carbon disulfide, chloroform, and solutions of alkali chlorides and iodides.[7][8]

Chemical Properties

This compound is a reducing agent and its tin atom is in the +2 oxidation state.[9] It is sensitive to moisture and light, and should be stored under an inert atmosphere, such as nitrogen or argon.[7][10]

Reactivity
  • Reaction with Iodine: this compound reacts with iodine to form tin(IV) iodide (SnI₄).[1]

  • Reaction with Strong Bases: It reacts with strong bases to produce the salt of the strong base and tin(II) hydroxide.[11]

  • Reaction with Acids: The reaction with non-volatile acids like sulfuric acid yields tin(II) sulfate and hydrogen iodide.[11] Dissolving tin or its oxide in hydriodic acid is a method for its preparation.[9]

  • Reaction with Basic Oxides: The reaction of tin(II) oxide with hydrogen iodide produces this compound and water.[11]

  • Complex Formation: In aqueous solutions containing iodide ions, this compound can form mononuclear tin iodide complexes.[12]

Experimental Protocols

Synthesis of Anhydrous this compound

Several methods for the synthesis of anhydrous this compound have been reported. Below are detailed protocols for two common methods.

Method 1: Reaction of Tin Metal with Iodine in Hydrochloric Acid

This method involves the direct reaction of metallic tin with iodine in the presence of hydrochloric acid.[1][6][13]

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_products Products Tin Tin Metal (Sn) Heating Heat under reflux Tin->Heating Iodine Iodine (I₂) Iodine->Heating HCl 2M Hydrochloric Acid (HCl) HCl->Heating SnI2 This compound (SnI₂) Heating->SnI2 H2 Hydrogen Gas (H₂) Heating->H2

Synthesis of this compound via Direct Reaction.

Protocol:

  • Place metallic tin (10 g) and iodine (14 g) in a suitable reaction vessel.[6]

  • Add 90 ml of 2 M hydrochloric acid.[6]

  • Heat the mixture under reflux.[6]

  • The this compound will be formed in the solution.

  • The product can be isolated by cooling the solution to induce crystallization, followed by filtration, washing, and drying.

Method 2: Metathetical Reaction

This method involves a double decomposition reaction between tin(II) chloride and zinc iodide.[14][15]

Synthesis_Method_2 cluster_prep_A Preparation of Solution A cluster_prep_B Preparation of Solution B cluster_final_reaction Final Reaction and Isolation Sn_A Tin Foil (Sn) Heat_A Simmer on Hot Plate Sn_A->Heat_A HCl_A 6M Hydrochloric Acid (HCl) HCl_A->Heat_A SnCl2_sol Tin(II) Chloride Solution (SnCl₂) Heat_A->SnCl2_sol Mix Mix Hot Filtered Solutions SnCl2_sol->Mix Zn_B Zinc (Zn) Reaction_B Exothermic Reaction Zn_B->Reaction_B I2_B Iodine (I₂) I2_B->Reaction_B H2O_B Water (H₂O) H2O_B->Reaction_B ZnI2_sol Zinc Iodide Solution (ZnI₂) Reaction_B->ZnI2_sol ZnI2_sol->Mix Evap_Cool Evaporate and Cool Mix->Evap_Cool Crystallization Crystallization Evap_Cool->Crystallization Filter_Dry Suction Filter, Rinse, and Dry Crystallization->Filter_Dry SnI2_crystals This compound Crystals (SnI₂) Filter_Dry->SnI2_crystals

Synthesis of this compound via Metathetical Reaction.

Protocol:

  • Preparation of Tin(II) Chloride Solution:

    • Digest 5-7 grams of tin foil in 40 ml of 6M HCl by simmering on a hot plate.[14]

    • Add one to three drops of CuSO₄ solution to catalyze the reaction.[14]

    • Filter the resulting tin(II) chloride solution.[14]

  • Preparation of Zinc Iodide Solution:

    • React zinc powder with iodine in an aqueous environment. This reaction is highly exothermic.[14]

    • Filter the resulting zinc iodide solution.[14]

  • Reaction and Isolation:

    • Mix the hot, filtered solutions of tin(II) chloride and zinc iodide.[14]

    • Evaporate some of the solvent and then cool the mixture to crystallize the this compound, which is sparingly soluble in cold water.[16]

    • Collect the crystals by suction filtration, rinse with cold water, and dry.[14]

Carboxylic Acid-Assisted Synthesis (CAAS)

A more recent method involves the use of carboxylic acids to facilitate the synthesis of this compound from tin nanoparticles and iodine. This method aims to hinder the oxidation of tin(II) and produce more stable perovskite inks for solar cell applications.[17][18]

CAAS_Mechanism cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_products Products Sn_NP Tin Nanoparticles (Sn-NPs) Coordination1 Carboxylic acid coordinates with Sn Sn_NP->Coordination1 RCOOH Carboxylic Acid (R-COOH) RCOOH->Coordination1 Iodine_mol Iodine (I₂) Coordination2 Iodine coordinates with Sn-RCOOH complex Iodine_mol->Coordination2 Coordination1->Coordination2 Oxidative_Addition Facilitated oxidative addition of I₂ to Sn Coordination2->Oxidative_Addition SnI2_prod This compound (SnI₂) Oxidative_Addition->SnI2_prod RCOOH_regen Regenerated Carboxylic Acid (R-COOH) Oxidative_Addition->RCOOH_regen

Proposed Mechanism for Carboxylic Acid-Assisted Synthesis of SnI₂.

This approach involves the surface functionalization of tin nanoparticles with carboxylic acid ligands, which then facilitates the reaction with iodine. The carboxylic acid is believed to coordinate with the tin atom, and this complex then interacts with an iodine molecule, promoting the oxidative addition to form this compound and regenerating the carboxylic acid.[17][18]

Conclusion

Anhydrous this compound is a compound with well-defined physical and chemical properties that make it a valuable material in various fields of research and development. Its synthesis can be achieved through several established methods, each with its own advantages. A thorough understanding of its properties and synthetic routes is crucial for its effective application, particularly in the burgeoning field of lead-free perovskite optoelectronics. Researchers and professionals should always handle this compound with appropriate safety precautions due to its potential health hazards.[19]

References

A Comparative Analysis of Tin(II) Iodide and Tin(IV) Iodide: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tin, a versatile element in Group 14 of the periodic table, exhibits two common oxidation states, +2 (stannous) and +4 (stannic). This dual valency gives rise to two distinct binary iodides: tin(II) iodide (SnI₂) and tin(IV) iodide (SnI₄). While composed of the same elements, their differences in tin's oxidation state lead to significant variations in their synthesis, structure, and chemical behavior. This technical guide provides a comprehensive comparison of these two compounds, offering detailed experimental protocols, tabulated data, and visual representations of their synthetic pathways to aid researchers in their applications.

Data Presentation: A Comparative Summary of Properties

The distinct electronic configurations of tin in its +2 and +4 oxidation states directly influence the physical and chemical properties of their respective iodides. A summary of these key characteristics is presented below for facile comparison.

PropertyThis compound (SnI₂)Tin(IV) Iodide (SnI₄)
Molar Mass 372.52 g/mol [1]626.33 g/mol [2]
Appearance Red to red-orange solid/powder[1][3]Bright orange-red crystalline solid or powder[2]
Melting Point 320 °C[1][3]143-144 °C[2][4]
Boiling Point 714 °C[1][3]340-364 °C[2][4]
Density 5.28 g/cm³[3]4.46-4.47 g/cm³ at 25 °C[2]
Crystal Structure Monoclinic, space group C2/m[5]Cubic, space group Pa3̅[2][6]
Solubility in Water 0.98 g/100 g, decomposes[3][7]Decomposes readily[2][8]
Solubility in Organic Solvents Soluble in benzene, carbon disulfide, chloroform, and solutions of alkali chlorides and iodides.[7]Highly soluble in nonpolar organic solvents such as benzene, chloroform, carbon disulfide, ether, and alcohol.[2][9]
Bonding Nature Primarily ionic with some covalent character.Covalent.[2][10]

Synthesis Methodologies

The preparation of tin(II) and tin(IV) iodide can be achieved through several synthetic routes, each with its own advantages depending on the desired purity and scale.

Synthesis of this compound (SnI₂)

1. Direct Reaction in Acidic Medium: A common laboratory-scale synthesis involves the direct reaction of metallic tin with iodine in the presence of hydrochloric acid.[3]

2. Metathesis Reaction: An alternative approach involves a multi-step process where solutions of tin(II) chloride and zinc iodide are prepared separately and then combined. The less soluble this compound precipitates from the aqueous solution.

3. Carboxylic Acid-Assisted Synthesis: A more recent method involves the in-situ generation of tin nanoparticles grafted with a carboxylic acid, which then react with iodine. This approach is reported to yield ultrapure this compound and hinder oxidation.[11]

Synthesis of Tin(IV) Iodide (SnI₄)

1. Direct Combination of Elements: The most straightforward method for synthesizing tin(IV) iodide is the direct reaction of elemental tin with an excess of iodine.[6] This reaction is often carried out by heating the elements together, sometimes in a suitable non-polar solvent like dichloromethane to control the reaction rate and facilitate purification.[12]

2. Reaction with Hydroiodic Acid: Tin(IV) iodide can also be prepared by the reaction of tin(IV) oxide with hydroiodic acid.[4][8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and tin(IV) iodide.

Protocol 1: Synthesis of this compound via Reaction in Acidic Medium

Materials:

  • Metallic tin (Sn)

  • Iodine (I₂)

  • 2 M Hydrochloric acid (HCl)

  • Distilled water

  • Heating apparatus (hot plate or Bunsen burner)

  • Beaker

  • Stirring rod

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In a well-ventilated fume hood, place a stoichiometric amount of metallic tin into a beaker.

  • Add a mixture of iodine and 2 M hydrochloric acid to the beaker containing the tin.

  • Gently heat the mixture while stirring continuously. The reaction is complete when the characteristic purple color of iodine disappears.

  • Allow the solution to cool, during which red-orange crystals of this compound will precipitate.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water.

  • Dry the product in a desiccator.

Protocol 2: Synthesis of Tin(IV) Iodide by Direct Combination

Materials:

  • Tin metal powder or granules (Sn)

  • Iodine crystals (I₂)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a fume hood, place a pre-weighed amount of tin metal into a round-bottom flask.

  • Add a stoichiometric excess of iodine crystals to the flask.

  • (Optional) Add dichloromethane to the flask to act as a solvent.

  • Attach a reflux condenser to the flask and ensure a continuous flow of cold water through it.

  • Gently heat the mixture using a heating mantle. The reaction will proceed, and the purple color of the iodine will fade as it is consumed.

  • Continue heating under reflux until the reaction is complete, indicated by the disappearance of the iodine color and the formation of a bright orange solution.

  • If a solvent was used, filter the hot solution to remove any unreacted tin.

  • Allow the filtrate to cool, which will cause the tin(IV) iodide to crystallize.

  • Collect the bright orange crystals by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to remove any residual solvent.

Chemical Properties and Reactivity

The difference in the oxidation state of tin profoundly impacts the chemical reactivity of these two iodides.

This compound
  • Oxidation: this compound can be readily oxidized to tin(IV) iodide by reacting with iodine.[3]

  • Reducing Agent: Due to the presence of tin in its lower oxidation state, SnI₂ can act as a reducing agent in various chemical reactions.[1]

  • Hydrolysis: It reacts slowly with moisture and decomposes in water.[7]

Tin(IV) Iodide
  • Hydrolysis: Tin(IV) iodide is highly sensitive to moisture and readily hydrolyzes in water to form hydrous tin(IV) oxide and hydroiodic acid.[2][8][10]

  • Lewis Acidity: The tin atom in SnI₄ is electron-deficient and acts as a Lewis acid, forming adducts with Lewis bases. For example, it reacts with hydroiodic acid to form the hexaiodostannate(IV) ion, [SnI₆]²⁻.[6]

  • Reaction with Phosphines: The reaction of SnI₄ with phosphines can lead to reduction at the tin center and halogen transfer, forming various halotin anions.[13]

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes described.

Synthesis_of_Tin_II_Iodide cluster_direct Direct Reaction Sn Tin (Sn) Heat Heating Sn->Heat I2_HCl Iodine (I₂) in 2M HCl I2_HCl->Heat SnI2_direct This compound (SnI₂) Heat->SnI2_direct

Caption: Synthesis of this compound via Direct Reaction.

Synthesis_of_Tin_IV_Iodide cluster_direct_combination Direct Combination Sn_metal Tin Metal (Sn) Heating_Reflux Heating under Reflux Sn_metal->Heating_Reflux Iodine Iodine (I₂) Iodine->Heating_Reflux SnI4_product Tin(IV) Iodide (SnI₄) Heating_Reflux->SnI4_product

Caption: Synthesis of Tin(IV) Iodide via Direct Combination.

Conclusion

This compound and tin(IV) iodide, despite their simple binary composition, are remarkably different compounds. Their synthesis routes, physical properties, and chemical reactivities are dictated by the oxidation state of the central tin atom. SnI₂ is a higher melting point, predominantly ionic solid, while SnI₄ is a lower melting point, volatile covalent molecule. These fundamental differences are crucial for their respective applications, with SnI₂ finding use in areas like perovskite solar cells and as a reducing agent, while SnI₄ serves as a precursor for other tin compounds and in organic synthesis. A thorough understanding of their comparative chemistry is essential for researchers and professionals working with these tin-based materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of FASnI3 Perovskites Using Tin(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidinium tin iodide (FASnI3) has emerged as a promising, less-toxic alternative to lead-based perovskites for various optoelectronic applications, including solar cells and light-emitting diodes.[1] The synthesis of high-quality FASnI3 thin films is critical for achieving high-performance devices. Tin(II) iodide (SnI2) is a key precursor in the fabrication of these films. This document provides detailed application notes and experimental protocols for the synthesis of FASnI3 perovskites using SnI2, with a focus on addressing common challenges such as the oxidation of Sn(II) to Sn(IV).[2][3]

Application Notes

The successful synthesis of high-quality FASnI3 films is highly dependent on the purity of the SnI2 precursor and the careful control of the processing conditions. A primary challenge in working with tin-based perovskites is the propensity for the Sn2+ ion to oxidize to Sn4+, which can create defects in the perovskite crystal structure and negatively impact device performance.[3][4]

Key Considerations:

  • Purity of SnI2: The purity of the starting SnI2 material is crucial. Impurities can act as nucleation sites for defects and hinder the formation of a uniform perovskite film. It is often beneficial to synthesize SnI2 in-house to ensure high purity.[5]

  • Inert Atmosphere: All synthesis and processing steps should be carried out in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize the oxidation of Sn2+.[3]

  • Additives for Defect Passivation and Stability: The use of additives is a common strategy to improve the quality and stability of FASnI3 films.

    • Tin(II) Halides (SnF2, SnCl2, SnBr2): SnF2 is a widely used additive that can reduce defect densities and improve the electronic properties of the film.[6][7] It is believed to suppress the formation of Sn vacancies and passivate grain boundaries.[3] While SnCl2 and SnBr2 can also be used, SnF2 has been shown to be more effective at reducing electronic disorder.[6]

    • Reducing Agents: Additives like hydrazinium chloride (N2H5Cl) and 4-fluorophenylhydrazine hydrochloride (4F-PHCl) can be introduced to the precursor solution to convert detrimental Sn4+ and I2 defects back to Sn2+ and I–.[4][8]

    • Organic Cations: The introduction of larger organic cations, such as phenethylammonium (PEA+), can lead to the formation of quasi-2D/3D perovskite structures, which can enhance stability and reduce defect densities.[9][10]

Experimental Protocols

Protocol 1: Solution-Based Synthesis of FASnI3 Thin Films

This protocol describes a common method for fabricating FASnI3 thin films via a one-step solution process.

Materials:

  • This compound (SnI2)

  • Formamidinium iodide (FAI)

  • Tin(II) fluoride (SnF2) (or other desired additives)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Antisolvent (e.g., Toluene, Chlorobenzene)

  • Substrates (e.g., ITO-coated glass)

Equipment:

  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.8 M precursor solution by dissolving equimolar amounts of FAI and SnI2 in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).[11]

    • Add the desired amount of additive to the precursor solution. For example, 7.5 mol% of SnF2 (with respect to SnI2) can be added.[5]

    • Stir the solution at room temperature for several hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.[11]

  • Substrate Preparation:

    • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes before use.

  • Film Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Spin-coat the precursor solution onto the substrate. A typical two-step spin-coating program is 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.[11]

    • During the second step, dispense an antisolvent (e.g., 100 µL of toluene) onto the spinning substrate approximately 10-15 seconds before the end of the program.[11]

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature and duration. A typical annealing process is at 100 °C for 10-30 minutes.[8][11]

Protocol 2: Carboxylic Acid-Assisted Synthesis (CAAS) of SnI2 Ink

This protocol outlines an in-situ synthesis of SnI2 ink that enhances precursor stability.[11]

Materials:

  • Tin powder

  • Iodine

  • Formic acid

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO under a nitrogen atmosphere.[11]

  • Add a small amount of formic acid (e.g., 15 μL per 1 mL of solvent) and stir the dispersion for 4 hours.[11]

  • Gradually add 0.8 mmol of iodine to the dispersion under vigorous stirring.[11]

  • Continue stirring for an additional 15 minutes to obtain the SnI2 solution (ink).[11]

  • This ink can then be used to prepare the FASnI3 precursor solution as described in Protocol 1.

Data Presentation

Table 1: Summary of Synthesis Parameters and Device Performance for Solution-Processed FASnI3 Solar Cells.

Precursor Molarity (M)Solvent System (v/v)Additive(s)Additive Conc. (mol%)Annealing Temp. (°C)Annealing Time (min)PCE (%)Voc (V)Jsc (mA/cm²)FFReference
0.8DMF:DMSO (4:1)SnF21010010----[11]
0.8DMF:DMSO (5:1)None---1.390.5205.220.513[6]
0.8DMF:DMSO (5:1)SnF27.5--7.47-17.5-[6][7]
0.8DMF:DMSO (5:1)SnCl27.5--1.84---[6][7]
0.8DMF:DMSO (5:1)SnBr27.5--1.20---[6][7]
1.0DMSON2H5Cl-100305.4---[8]
--4F-PHCl---10.86---[4]

Table 2: Characterization Data for FASnI3 Films with Different SnX2 Additives.

AdditiveUrbach Energy (EU) (meV)Ion Migration Activation Energy (Ea) (eV)N:Sn:I StoichiometryReference
None37-2.2:1:3.4[6]
SnF2191.332.0:1:2.9[6]
SnCl2301.22-[6]
SnBr2330.792.1:1:3.1[6]

Visualizations

FASnI3_Synthesis_Workflow cluster_precursor Precursor Preparation (in Glovebox) cluster_deposition Film Deposition cluster_post Post-Treatment SnI2 SnI2 Precursor_Solution Precursor Solution SnI2->Precursor_Solution FAI FAI FAI->Precursor_Solution Solvent DMF:DMSO Solvent->Precursor_Solution Additive Additive (e.g., SnF2) Additive->Precursor_Solution Spin_Coating Spin Coating Precursor_Solution->Spin_Coating Antisolvent Antisolvent Quenching Spin_Coating->Antisolvent Wet_Film Wet Perovskite Film Antisolvent->Wet_Film Annealing Annealing Wet_Film->Annealing FASnI3_Film FASnI3 Film Annealing->FASnI3_Film

Caption: Workflow for the solution-based synthesis of FASnI3 perovskite thin films.

Sn_Oxidation_Inhibition Sn2_plus Sn²⁺ (desired) Sn4_plus Sn⁴⁺ (defect) Sn2_plus->Sn4_plus Oxidation Sn4_plus->Sn2_plus Reduction Oxygen Oxygen / Moisture Oxygen->Sn4_plus Reducing_Agent Reducing Additive (e.g., N₂H₅Cl) Reducing_Agent->Sn2_plus

Caption: Mechanism of Sn2+ oxidation and its inhibition by a reducing additive.

References

Application Notes and Protocols for Spin Coating Deposition of Uniform Tin(II) Iodide Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The production of high-quality, uniform tin(II) iodide (SnI₂) perovskite thin films is crucial for the development of efficient and stable lead-free perovskite solar cells and other optoelectronic devices. Spin coating is a widely utilized deposition technique that allows for the fabrication of thin films from solution. However, achieving uniform and pinhole-free SnI₂ films can be challenging due to the rapid crystallization kinetics and susceptibility to oxidation. This document provides detailed application notes and protocols based on established research to guide the deposition of uniform SnI₂ perovskite films via spin coating. Key parameters, including precursor solution preparation, spin coating programs, anti-solvent treatment, and post-deposition annealing, are discussed.

Data Presentation: Spin Coating Deposition Parameters

The following tables summarize the quantitative data for key parameters in the spin coating deposition of tin-based perovskite films. It is important to note that optimal parameters can vary depending on the specific substrate, laboratory environment (e.g., humidity), and desired film characteristics.

Table 1: Precursor Solution Preparation for Tin-Based Perovskites

Precursor ComponentsSolvent System (v/v)Concentration (M)AdditivesReference
FASnI₃DMF:DMSO (4:1)Not SpecifiedSnCl₂ (10 mol%)[1]
CsSnI₃DMSO0.6SnF₂ (10 mol%)[1]
(PEA)₀.₂FA₀.₈SnI₃Not SpecifiedNot SpecifiedNot Specified[2]
MAPbI₃ (for comparison)DMFNot Specified40% by weight[3]
MAPbI₃ (for comparison)DMF:DMSO (4:1)Not SpecifiedNot Specified[4]

Note: Data specifically for pure SnI₂ precursor solutions is limited in the provided search results. The table includes related tin-based perovskites to provide a general guideline. Researchers should adjust stoichiometry for pure SnI₂.

Table 2: Spin Coating Programs for Perovskite Film Deposition

StepSpin Speed (rpm)Duration (s)ApplicationReference
1100010Perovskite Deposition[5]
2600030Perovskite Deposition[5]
12000 - 30002 - 20Perovskite Deposition[6]
1400060FASnI₃ Deposition[1]
1150010Perovskite Deposition[7]
2500020Perovskite Deposition[7]
1100020Perovskite Deposition[2]
1150030PbI₂ Deposition (Two-Step)[8]
1130030FAI Deposition (Two-Step)[8]

Table 3: Anti-Solvent Treatment Parameters

Anti-SolventDripping TimeVolume (µL)Reference
Diethyl EtherDuring spin coatingNot Specified[1]
TolueneDuring spin coatingNot Specified[1]
ChlorobenzeneDuring spin coatingNot Specified[1]
Diisopropyl Ether (DIE)Not SpecifiedNot Specified[2]
Dimethyl SulfideNot SpecifiedNot Specified[9]
Ethyl Acetate4s before end of process500[7]

Table 4: Post-Deposition Annealing Parameters

Temperature (°C)Duration (min)AtmosphereReference
7010Not Specified[6]
7020Glove Box[1]
10010Not Specified[7]
40 - 1003 - 5Not Specified[2]
15015Ambient[8]

Experimental Protocols

This section provides a detailed protocol for the deposition of uniform this compound perovskite films using a one-step spin coating method with an anti-solvent treatment. This protocol is a compilation of best practices identified in the literature.

1. Substrate Preparation

  • Clean the substrates (e.g., FTO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

  • Immediately transfer the cleaned substrates into a nitrogen-filled glovebox for subsequent processing.

2. Precursor Solution Preparation (Example for FASnI₃)

Note: For pure SnI₂, dissolve SnI₂ in a suitable solvent like DMF or a mixture of DMF and DMSO. The concentration will need to be optimized, but a starting point is typically in the range of 0.5 M to 1.5 M.

  • Inside a nitrogen-filled glovebox, dissolve the desired amount of this compound (SnI₂) and any other required precursors (e.g., formamidinium iodide - FAI) in a mixture of anhydrous N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). A common solvent ratio is 4:1 (v/v) DMF:DMSO.

  • To improve the stability of the Sn(II) state and reduce defects, consider adding a small amount of a reducing agent or antioxidant, such as tin(II) fluoride (SnF₂) or hypophosphorous acid.

  • Stir the solution on a hotplate at a moderate temperature (e.g., 70 °C) for at least 2 hours to ensure complete dissolution.

  • Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

3. Spin Coating Deposition

  • Preheat the cleaned substrate on the spin coater chuck to a moderate temperature (e.g., 70 °C) for a few minutes.[8]

  • Dispense an ample amount of the perovskite precursor solution onto the center of the substrate to ensure full coverage.

  • Initiate the spin coating program. A two-step program is often effective:

    • Step 1: A low spin speed (e.g., 1000-2000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

    • Step 2: A high spin speed (e.g., 4000-6000 rpm) for a longer duration (e.g., 20-40 seconds) to thin the film to the desired thickness and begin solvent evaporation.

  • Anti-Solvent Dripping: During the second, high-speed step, at a specific time before the end of the program (e.g., 5-15 seconds remaining), rapidly dispense a controlled volume (e.g., 100-500 µL) of an anti-solvent (e.g., toluene, chlorobenzene, or diethyl ether) onto the center of the spinning substrate.[1][7] This will induce rapid supersaturation and promote the formation of a uniform and crystalline film.

  • Allow the substrate to continue spinning for the remainder of the program to dry the film.

4. Post-Deposition Annealing

  • Immediately transfer the spin-coated film to a hotplate inside the glovebox.

  • Anneal the film at a specific temperature and for a set duration to promote crystal growth and remove any residual solvent. Common annealing temperatures for tin-based perovskites range from 70 °C to 150 °C, with durations from 1 to 20 minutes.[1][6]

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers or characterization.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_solution Precursor Solution Preparation cluster_deposition Spin Coating Deposition cluster_post Post-Processing sub_clean Substrate Cleaning (Ultrasonication) sub_dry Drying (Nitrogen Stream) sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv dep_preheat Substrate Preheating sub_uv->dep_preheat sol_dissolve Dissolve SnI₂ Precursors (in DMF/DMSO) sol_stir Stirring and Heating (e.g., 70°C) sol_dissolve->sol_stir sol_filter Filtering (0.22 µm PTFE filter) sol_stir->sol_filter dep_dispense Precursor Dispensing sol_filter->dep_dispense dep_preheat->dep_dispense dep_spin1 Step 1: Low Speed Spin dep_dispense->dep_spin1 dep_spin2 Step 2: High Speed Spin dep_spin1->dep_spin2 dep_anti Anti-Solvent Dripping dep_spin2->dep_anti post_anneal Annealing (e.g., 70-150°C) dep_anti->post_anneal post_cool Cooling to Room Temp. post_anneal->post_cool

Caption: Experimental workflow for spin coating deposition of SnI₂ perovskite films.

parameter_relationships cluster_params Spin Coating Parameters cluster_outcomes Film Characteristics param_conc Precursor Concentration out_thickness Thickness param_conc->out_thickness affects out_crystal Crystallinity & Grain Size param_conc->out_crystal influences param_speed Spin Speed out_uniformity Uniformity & Coverage param_speed->out_uniformity impacts param_speed->out_thickness controls param_solvent Solvent System param_solvent->out_crystal governs crystallization kinetics param_anti Anti-Solvent param_anti->out_uniformity improves param_anti->out_crystal promotes nucleation param_anneal Annealing Temperature param_anneal->out_crystal enhances out_defects Defect Density param_anneal->out_defects reduces

Caption: Relationship between spin coating parameters and film characteristics.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of SnI₂ Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin (II) iodide (SnI₂) is a promising semiconductor material with potential applications in various electronic and optoelectronic devices, including solar cells and photodetectors. Chemical Vapor Deposition (CVD) and its variants offer a versatile and scalable approach for the fabrication of high-quality SnI₂ thin films. This document provides detailed application notes and experimental protocols for the deposition of SnI₂ thin films using different CVD techniques.

Deposition Techniques Overview

Several CVD-based methods can be employed for the fabrication of SnI₂ thin films, each with its own set of advantages and process parameters. The primary techniques covered in these notes are:

  • Conventional Chemical Vapor Deposition (CVD): A fundamental thermal process involving the reaction of a volatile precursor on a heated substrate.

  • Atomic Layer Deposition (ALD): A technique that allows for precise, layer-by-layer growth, offering exceptional control over film thickness and conformality.

  • Pulsed Chemical Vapor Deposition (Pulsed CVD): A method that involves the sequential introduction of precursors to the reaction chamber, similar to ALD but with a continuous flow of the precursor during the pulse.

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): A low-temperature CVD process that utilizes plasma to decompose the precursor molecules.

Quantitative Data Summary

The following tables summarize key quantitative data for SnI₂ thin films fabricated by different CVD techniques.

Table 1: Deposition Parameters for SnI₂ Thin Films

ParameterConventional CVD (Representative)Atomic Layer Deposition (ALD)Pulsed CVDPlasma-Enhanced CVD (PECVD)
Precursor(s) SnI₂ powderSn(btsa)₂ and SnI₄[1]SnI₂[1]SnI₂
Substrate Temperature 200-400 °C75-100 °C[1]80-190 °C[1]Optimized via impedance analyzer
Precursor Temperature >320 °C (sublimation)Sn(btsa)₂: 70 °C, SnI₄: 70 °C[1]Not specifiedNot specified
Carrier Gas Inert gas (e.g., Ar, N₂)Inert gas (e.g., N₂)Inert gas (e.g., N₂)Inert gas (e.g., Ar)
Pressure Atmospheric or Low PressureLow PressureLow PressureOptimized via impedance analyzer
RF Power N/AN/AN/AVaried (e.g., up to 150 W)[2]

Table 2: Properties of SnI₂ Thin Films Fabricated by Different CVD Techniques

PropertyConventional CVDAtomic Layer Deposition (ALD)Pulsed CVDPlasma-Enhanced CVD (PECVD)
Growth Rate Dependent on precursor flux and temperature0.9 Å/cycle[1]> 2.0 Å/cycle (effective on CsI)[1]Dependent on RF power and pressure
Crystal Structure PolycrystallinePhase-pure monoclinic (00l) textured[1]Phase-pure γ-CsSnI₃ (when deposited on CsI)[1]Polycrystalline, hexagonal β-SnI₂[2]
Morphology Varies with deposition conditionsGrained, continuous after ≥4000 cycles[1]ConformalUniform
Optical Bandgap ~2.1 eVNot specifiedNot specifiedNot specified
Electrical Properties SemiconductorNot specifiedNot specifiedForms rectifying heterojunction with p-Si[2]

Experimental Protocols

Protocol 1: Conventional Chemical Vapor Deposition (CVD) of SnI₂

Note: This is a representative protocol based on the known properties of SnI₂ and general CVD principles, as direct detailed literature is scarce.

Objective: To deposit polycrystalline SnI₂ thin films on a substrate using a thermal CVD process.

Materials:

  • SnI₂ powder (99.9% or higher)

  • Substrates (e.g., glass, silicon)

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • CVD reactor with a horizontal tube furnace

  • Schlenk line and vacuum pump

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas).

  • Precursor Loading: Place a quartz boat containing SnI₂ powder in the upstream heating zone of the CVD tube furnace.

  • Substrate Placement: Position the cleaned substrates in the downstream deposition zone of the furnace.

  • System Purge: Purge the CVD system with the inert carrier gas for at least 30 minutes to remove any residual oxygen and moisture.

  • Heating:

    • Heat the substrate zone to the desired deposition temperature (e.g., 250 °C).

    • Once the substrate temperature is stable, heat the precursor zone to a temperature sufficient for sublimation of SnI₂ (e.g., 350 °C).

  • Deposition:

    • Introduce the inert carrier gas at a controlled flow rate (e.g., 50 sccm) to transport the vaporized SnI₂ to the substrate.

    • Maintain the deposition for the desired duration to achieve the target film thickness.

  • Cooling: After deposition, turn off the precursor heater and allow the system to cool down to room temperature under the inert gas flow.

  • Film Characterization: Characterize the deposited films for their structural, morphological, and optoelectronic properties.

Protocol 2: Atomic Layer Deposition (ALD) of SnI₂[1]

Objective: To deposit highly uniform and conformal SnI₂ thin films with atomic-level thickness control.

Materials:

  • Precursors: Bis(1,3-di-tert-butyl-scandium-amidinate)tin(II) (Sn(btsa)₂) and Tin(IV) iodide (SnI₄)[1]

  • Substrates (e.g., Si, soda-lime glass)[1]

  • Inert purge gas (e.g., Nitrogen)

  • ALD reactor

Procedure:

  • Reactor Setup: Set the ALD reactor temperature to the desired deposition temperature within the ALD window (75–100 °C).[1]

  • Precursor Heating: Heat the Sn(btsa)₂ and SnI₄ precursors to 70 °C to ensure adequate vapor pressure.[1]

  • ALD Cycle: Each ALD cycle consists of four steps: a. Pulse A (Sn(btsa)₂): Introduce Sn(btsa)₂ vapor into the reactor for a set pulse time (e.g., 1.0 s). b. Purge A: Purge the reactor with inert gas to remove unreacted precursor and byproducts (e.g., 5.0 s). c. Pulse B (SnI₄): Introduce SnI₄ vapor into the reactor for a set pulse time (e.g., 1.5 s). d. Purge B: Purge the reactor with inert gas (e.g., 5.0 s).

  • Deposition: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is approximately 0.9 Å.[1]

  • Cooling and Characterization: Cool down the reactor and characterize the deposited films.

Protocol 3: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SnI₂[2]

Objective: To deposit SnI₂ thin films at lower temperatures using a plasma-assisted process.

Materials:

  • SnI₂ powder

  • Substrates (e.g., glass, p-Si wafers)[2]

  • Inert gas (e.g., Argon)

  • PECVD reactor equipped with an RF power source and an in-situ V-I probe impedance analyzer for process optimization.[2]

Procedure:

  • Substrate and Precursor Preparation: Clean the substrates and load the SnI₂ precursor into the appropriate source holder in the PECVD system.

  • System Evacuation and Purge: Evacuate the chamber to a base pressure and then introduce the inert gas.

  • Process Parameter Optimization:

    • Use an in-situ V-I probe impedance analyzer to optimize the deposition pressure and RF power.[2] This allows for real-time monitoring of the plasma conditions to achieve stable and efficient deposition.

  • Deposition:

    • Set the optimized deposition pressure and RF power (e.g., up to 150 W).[2]

    • Heat the SnI₂ precursor to generate vapor.

    • Ignite the plasma and proceed with the deposition for the desired time.

  • Post-Deposition: Turn off the plasma, precursor heating, and gas flow. Allow the system to cool before removing the samples.

  • Characterization: Analyze the structural, optical, and electronic properties of the deposited SnI₂ films.

Visualizations

CVD_Workflow General CVD Workflow for SnI₂ Thin Film Fabrication cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning pre_load Precursor Loading purge System Purge (Inert Gas) pre_load->purge heat Heating (Substrate & Precursor) purge->heat dep Deposition (Vapor Transport) heat->dep cool Cooling dep->cool charac Film Characterization cool->charac

Caption: General workflow for CVD of SnI₂ thin films.

ALD_Cycle Atomic Layer Deposition (ALD) Cycle for SnI₂ pulseA Pulse Sn(btsa)₂ purgeA Inert Gas Purge pulseA->purgeA Step 1 pulseB Pulse SnI₄ purgeA->pulseB Step 2 purgeB Inert Gas Purge pulseB->purgeB Step 3 purgeB->pulseA Step 4 (Repeat)

Caption: A typical four-step ALD cycle for SnI₂ deposition.

PECVD_System Schematic of a PECVD System for SnI₂ Deposition chamber PECVD Chamber Gas Inlet (Ar) Precursor Inlet (SnI₂) Substrate Stage Plasma Vacuum Pump analyzer V-I Probe Impedance Analyzer chamber:plasma->analyzer Monitors Plasma rf_power RF Power Supply rf_power->chamber:plasma Generates Plasma

Caption: Key components of a PECVD system for SnI₂ fabrication.

References

Application Notes and Protocols for Fabricating Lead-Free Perovskite Solar Cells Using Tin(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and solar energy development.

Introduction

Lead-free perovskite solar cells (PSCs) have emerged as a promising alternative to their lead-based counterparts, addressing concerns of toxicity and environmental impact. Tin(II) iodide (SnI₂) is a cornerstone material in this field, serving as the primary tin source for forming the photoactive perovskite layer, typically with a structure of ASnI₃, where 'A' is a monovalent cation like formamidinium (FA⁺) or methylammonium (MA⁺).[1] Tin-based perovskites exhibit excellent optoelectronic properties, including high charge carrier mobilities and an ideal bandgap for single-junction solar cells.[2][3]

However, the fabrication of high-performance and stable tin-based PSCs is challenging due to the facile oxidation of Sn²⁺ to Sn⁴⁺. This oxidation creates defects, leading to high background carrier density (p-type self-doping) and rapid degradation of the perovskite film, which undermines device efficiency and stability.[4][5] Consequently, the quality and handling of SnI₂ are critical, and various strategies have been developed to mitigate the oxidation issue. These strategies include the use of high-purity SnI₂, the incorporation of reducing agents and antioxidants (e.g., SnF₂, metallic tin powder), and precise control over the precursor solution chemistry and film deposition process.[2][6]

These application notes provide detailed protocols for the fabrication of SnI₂-based lead-free perovskite solar cells, focusing on the widely studied formamidinium tin iodide (FASnI₃) system. The protocols cover precursor preparation, thin film deposition, and device characterization, with quantitative data summarized for easy comparison.

Key Role of this compound

This compound is the fundamental building block for the perovskite's crystal lattice. Its purity and the chemical environment of the precursor solution directly influence:

  • Crystallization Kinetics: The presence of Sn⁴⁺ impurities or certain solvents can accelerate the crystallization of the perovskite film, often leading to poor morphology with pinholes and small grains.[7]

  • Film Quality: High-quality, uniform, and dense perovskite films are essential for efficient charge transport and to prevent shunting pathways in the solar cell. The purity of SnI₂ is paramount for achieving such films.[8]

  • Defect Density: The oxidation of Sn²⁺ is a primary source of defects (tin vacancies), which act as recombination centers for charge carriers, thereby reducing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[6][9]

  • Device Stability: The intrinsic instability of Sn²⁺ is a major contributor to the rapid degradation of tin-based PSCs in ambient conditions.[10]

Data Presentation: Fabrication Parameters and Device Performance

The following tables summarize quantitative data from various studies on FASnI₃-based solar cells, highlighting the impact of different precursor compositions and additives on device performance.

Table 1: Precursor Solution Compositions for FASnI₃ Solar Cells

Cation/Anion SourceTin SourceAdditive(s)Solvent System (v/v)Molar ConcentrationReference
Formamidinium Iodide (FAI)SnI₂Tin(II) Fluoride (SnF₂)DMF:DMSO (1:4)0.9 M (FAI), 0.9 M (SnI₂), 0.09 M (SnF₂)[1]
FAISnI₂Phenylethylammonium Iodide (PEAI), SnF₂DMF:DMSO (1:4)0.765 M (FAI), 0.9 M (SnI₂), 0.135 M (PEAI), 0.09 M (SnF₂)[1]
FAISnI₂Piperazine DihydriodideNot SpecifiedNot Specified[7]
FAISnI₂Liquid Formic Acid (LFA)LFA used as a reducing co-solventNot Specified[6]
FAISnI₂Ethylenediammonium (en), SnF₂Not Specified10% en, 15% SnF₂[4]

Table 2: Photovoltaic Performance of FASnI₃-Based Solar Cells

Perovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Key StrategyReference
FASnI₃12.11~0.78Not SpecifiedNot SpecifiedCold (0 °C) precursor solution[1]
FASnI₃ with Piperazine Dihydriodide11.39Not SpecifiedNot SpecifiedNot SpecifiedPre-nucleation cluster formation[7]
FASnI₃ with LFA>10Not SpecifiedNot SpecifiedNot SpecifiedVolatilizable reducing solvent[6]
{en}FASnI₃ (10% en)~6.4Not SpecifiedNot SpecifiedNot Specified3D hollow perovskite structure[4]
(FA)₀.₇₅(MA)₀.₂₅SnI₃8.120.6121.262.7Mixed cation engineering[11]

Experimental Protocols

The following are detailed protocols for the fabrication of a standard planar p-i-n FASnI₃ perovskite solar cell via a one-step spin-coating method.

Protocol 1: Substrate Preparation and HTL Deposition
  • Substrate Cleaning:

    • Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance surface wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution.

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150 °C for 15 minutes in ambient air.

    • Transfer the substrates into a nitrogen-filled glovebox for the subsequent steps.

Protocol 2: FASnI₃ Perovskite Layer Fabrication (One-Step Method)
  • Precursor Solution Preparation:

    • Caution: Perform all steps involving tin precursors inside a nitrogen-filled glovebox to minimize oxidation.

    • Prepare a 1.0 M stock solution by dissolving Formamidinium Iodide (FAI, 172 mg) and this compound (SnI₂, 372.6 mg) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v, 1 mL total).

    • To this solution, add a desired amount of an additive, such as SnF₂ (e.g., 10 mol% with respect to SnI₂, ~15.7 mg), to suppress Sn²⁺ oxidation.

    • Stir the solution at room temperature for at least 2 hours until all components are fully dissolved. The solution should be clear and yellow.

  • Spin-Coating Deposition:

    • Dispense approximately 40 µL of the FASnI₃ precursor solution onto the center of the PEDOT:PSS-coated substrate.

    • Use a two-step spin-coating program:

      • Step 1: 1000 rpm for 10 seconds (acceleration: 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (acceleration: 2000 rpm/s).

    • During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate. This helps to induce rapid and uniform crystallization.

  • Annealing:

    • Immediately transfer the substrate onto a preheated hotplate inside the glovebox.

    • Anneal the film at 100 °C for 10 minutes.[10][12] The film should turn from a clear/yellowish state to a dark brown/black color, indicating the formation of the perovskite phase.

Protocol 3: ETL, Top Electrode, and Device Characterization
  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of C₆₀ or PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene (e.g., 20 mg/mL).

    • Spin-coat the ETL solution onto the perovskite layer at 2000 rpm for 30 seconds.

  • Buffer Layer Deposition:

    • Spin-coat a buffer layer, such as Bathocuproine (BCP) dissolved in isopropanol (e.g., 0.5 mg/mL), at 4000 rpm for 30 seconds.

  • Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a metal top electrode (e.g., 100 nm of Silver or Gold) through a shadow mask at a pressure below 10⁻⁶ Torr.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

    • Extract key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Visualizations

The following diagrams illustrate the key workflows and relationships in the fabrication of SnI₂-based perovskite solar cells.

experimental_workflow cluster_prep Substrate & HTL Preparation cluster_perovskite Perovskite Layer Fabrication (in Glovebox) cluster_device Device Completion cluster_char Characterization ITO ITO Substrate Cleaning UVO UV-Ozone Treatment ITO->UVO HTL PEDOT:PSS Spin-Coating UVO->HTL HTL_Anneal HTL Annealing (150°C) HTL->HTL_Anneal Precursor Prepare Precursor Solution (FAI + SnI₂ + SnF₂ in DMF:DMSO) SpinCoat One-Step Spin-Coating + Anti-Solvent Quench HTL_Anneal->SpinCoat Precursor->SpinCoat Perov_Anneal Perovskite Annealing (100°C) SpinCoat->Perov_Anneal ETL ETL (C60) Spin-Coating Perov_Anneal->ETL Perov_Anneal->ETL Buffer Buffer (BCP) Spin-Coating ETL->Buffer Electrode Top Electrode Evaporation (Ag) Buffer->Electrode JV J-V Measurement (AM 1.5G) Electrode->JV Electrode->JV

Fig. 1: Experimental workflow for fabricating a p-i-n planar FASnI₃ perovskite solar cell.

logical_relationship SnI2_Purity SnI₂ Precursor Quality Sn_Oxidation Sn²⁺ Oxidation (to Sn⁴⁺) SnI2_Purity->Sn_Oxidation influences Additives Additives (e.g., SnF₂, Reducing Agents) Additives->Sn_Oxidation inhibits Atmosphere Processing Atmosphere (Inert vs. Ambient) Atmosphere->Sn_Oxidation influences Defects High Defect Density (Tin Vacancies) Sn_Oxidation->Defects causes Morphology Poor Film Morphology (Pinholes, Small Grains) Sn_Oxidation->Morphology affects Performance Low Device Performance (↓PCE, ↓Voc) Defects->Performance leads to Stability Poor Device Stability Defects->Stability leads to Morphology->Performance leads to Morphology->Stability leads to

Fig. 2: Factors influencing Sn²⁺ oxidation and its impact on device performance and stability.

References

Application Notes and Protocols: Tin(II) Iodide as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) iodide (SnI₂), also known as stannous iodide, is a versatile inorganic salt that has found utility in organic synthesis, primarily as a mild and effective reducing agent. Its ability to participate in single-electron transfer processes makes it suitable for a range of transformations, including the reduction of various functional groups and the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of SnI₂ in key organic reactions, supported by quantitative data and mechanistic diagrams to facilitate its application in research and development. This compound is a red-orange solid that can be synthesized by heating metallic tin with a mixture of iodine in 2 M hydrochloric acid.[1]

Key Applications

This compound is a valuable reagent in several important organic transformations:

  • Barbier-Type Reactions: SnI₂ promotes the coupling of carbonyl compounds with organic halides to form alcohols. This is particularly useful for the synthesis of homoallylic alcohols.

  • Reduction of Nitro Compounds: Aromatic and aliphatic nitro groups can be selectively reduced to the corresponding primary amines using SnI₂.

  • Reductive Dehalogenation: α-Halo ketones can be dehalogenated to the parent ketones or their corresponding enolates.

Barbier-Type Allylation of Carbonyl Compounds

The SnI₂-mediated Barbier-type reaction is a powerful method for the synthesis of homoallylic alcohols, which are important building blocks in natural product synthesis.[2][3] This reaction involves the in situ formation of an organotin species from an allyl halide, which then adds to a carbonyl group.[4] A related system using tin and a catalytic amount of iodine in water has been shown to be effective for the allylation of various aldehydes and ketones.[5]

General Reaction Scheme

R¹(C=O)R² + Allyl-X + SnI₂ → R¹C(OH)(R²)CH₂CH=CH₂

Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol

A representative procedure for the tin-mediated allylation of benzaldehyde is as follows:

  • To a stirred suspension of tin powder (1.5 mmol) and the aldehyde (1.0 mmol) in a solvent mixture of THF/H₂O (4:1, 5 mL) is added allyl bromide (1.2 mmol).

  • The reaction mixture is stirred at room temperature for a specified time (see table below).

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired homoallylic alcohol.

Quantitative Data for Barbier-Type Allylation of Various Aldehydes
EntryAldehydeAllyl HalideProductReaction Time (h)Yield (%)
1BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol292
24-ChlorobenzaldehydeAllyl bromide1-(4-Chlorophenyl)-3-buten-1-ol2.588
34-MethoxybenzaldehydeAllyl bromide1-(4-Methoxyphenyl)-3-buten-1-ol390
4CinnamaldehydeAllyl bromide1-Phenyl-1,5-hexadien-3-ol285
5CyclohexanecarboxaldehydeAllyl bromide1-Cyclohexyl-3-buten-1-ol482

Reaction conditions: Aldehyde (1.0 mmol), allyl bromide (1.2 mmol), Sn powder (1.5 mmol) in THF/H₂O (4:1) at room temperature.

Mechanistic Pathway

The Barbier reaction proceeds through a single-electron transfer mechanism.

Barbier_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SnI2 Sn(II)I₂ Organotin [Allyl-Sn(III)I₂X] SnI2->Organotin + Allyl-X AllylX Allyl-X Carbonyl R¹(C=O)R² Ketyl [R¹C(O•)R²]⁻ Carbonyl->Ketyl Organotin->Carbonyl SET Radical Allyl• Organotin->Radical Intermediate R¹C(O-Sn(III)I₂X)R²-Allyl Ketyl->Intermediate + Radical Product Homoallylic Alcohol Intermediate->Product Workup (H₂O) Nitro_Reduction_Workflow Start Start: Aromatic Nitro Compound Reagents Add SnI₂ and Ethanol Start->Reagents Reaction Reflux Reaction Mixture Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Ice-Water and Basify (NaHCO₃) Monitoring->Workup Reaction Complete Filtration Filter Tin Salts Workup->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Purification Dry and Concentrate Extraction->Purification Product End: Aromatic Amine Purification->Product Dehalogenation_Pathway Start α-Halo Ketone SET1 Single Electron Transfer from Sn(II) Start->SET1 RadicalAnion Radical Anion Intermediate SET1->RadicalAnion HalideLoss Loss of Halide (X⁻) RadicalAnion->HalideLoss EnolRadical Enol Radical HalideLoss->EnolRadical SET2 Second Electron Transfer from Sn(II) EnolRadical->SET2 TinEnolate Tin(IV) Enolate SET2->TinEnolate Protonation Protonation (Workup) TinEnolate->Protonation Product Ketone Product Protonation->Product

References

Application Note: Formulation of Stable Tin(II) Iodide Precursor Solutions for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Tin-based halide perovskites are at the forefront of research into lead-free optoelectronic devices, offering a promising, non-toxic alternative to their lead-based counterparts.[1] A critical challenge in the fabrication of high-performance tin-based devices is the inherent instability of the tin(II) iodide (SnI₂) precursor solution. The Sn²⁺ cation is highly susceptible to oxidation to Sn⁴⁺, a process accelerated by atmospheric oxygen, certain solvents, and impurities in the precursor materials.[2][3] This oxidation leads to the formation of defects in the perovskite film, which act as non-radiative recombination centers, thereby degrading device performance and stability.[4][5]

This application note provides a comprehensive guide for researchers and scientists on the formulation of stable SnI₂ precursor solutions. It outlines key strategies, detailed experimental protocols, and quantitative data to mitigate Sn²⁺ oxidation, ensuring the reproducible fabrication of high-quality perovskite films.

2. Core Concepts for Precursor Stabilization

The stability of SnI₂ solutions is governed by several interconnected factors. A successful formulation strategy must address the following:

  • Minimizing Extrinsic Contamination: The entire process, from solution preparation to film deposition, must be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to eliminate exposure to oxygen and moisture.

  • Solvent Engineering: While dimethyl sulfoxide (DMSO) is an effective solvent for perovskite precursors, it is also a primary source of tin oxidation.[3][6] The choice of solvent or the use of co-solvent systems is critical. Alternative solvents with lower oxidizing potential or solvent mixtures are often employed to balance solubility and stability.[6]

  • Use of Additives: The incorporation of reducing agents or antioxidants is the most common and effective strategy. These additives either reverse the oxidation of Sn²⁺ or create a reducing environment that suppresses its formation.[4]

    • Tin(II) Fluoride (SnF₂): This is the most widely used additive, acting as a potent antioxidant and improving the morphology of the resulting perovskite film.[4][5]

    • Metallic Tin Powder: Sn(0) can be added to the precursor solution to reduce any Sn⁴⁺ species back to Sn²⁺.[2][4]

    • Organic Reducing Agents: Various organic compounds, including those with sulfur-containing groups or hydrazine derivatives, have been shown to passivate defects and inhibit oxidation.[4][7][8]

  • Precursor Purity: The starting SnI₂ material must be of the highest possible purity, with minimal contamination from Sn⁴⁺ compounds like SnI₄, which can act as nucleation sites for further oxidation.[2] Advanced synthesis methods for SnI₂ can also enhance precursor stability.[4]

Logical Workflow for SnI₂ Solution Stabilization

G cluster_challenge Primary Challenge cluster_causes Contributing Factors cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Problem Instability of Sn(II) Iodide Solution (Sn²⁺ → Sn⁴⁺ Oxidation) Atmosphere Atmospheric O₂ & Moisture Problem->Atmosphere Solvents Oxidizing Solvents (e.g., DMSO) Problem->Solvents Impurities Sn(IV) Impurities in SnI₂ Source Problem->Impurities Inert_Env Inert Atmosphere Processing (e.g., N₂ Glovebox) Goal Formulation of Stable Sn(II) Precursor Solution Inert_Env->Goal Solvent_Eng Solvent Engineering (e.g., DMF, DEF/DMPU) Solvent_Eng->Goal Additives Use of Additives • Antioxidants (SnF₂) • Reducing Agents (Sn Powder) • Organic Passivators Additives->Goal Purity High-Purity SnI₂ Synthesis/Use Purity->Goal

Caption: Workflow illustrating the causes of Sn(II) iodide instability and the key strategies to achieve a stable precursor solution.

Data Presentation: Summary of Stabilization Strategies

The following table summarizes various approaches reported in the literature for stabilizing SnI₂ precursor solutions.

Formulation StrategyKey Components & Molar RatiosSolvent SystemReported Observations / Stability BenefitReference(s)
Standard Antioxidant FASnI₃ precursor with SnF₂ additive (e.g., 10 mol%)DMF:DMSOSnF₂ inhibits the oxidation of Sn²⁺ and improves the morphology and substrate coverage of the perovskite film.[2][4][5]
In Situ Polymerization SnI₂:FAI:MAI:SnF₂ (1:0.75:0.25:0.1) + Allyl thiourea (ATU) and cross-linkers(Not specified)ATU passivates defects and inhibits Sn²⁺ oxidation; in situ polymerization significantly improves device stability under light and in storage.[7]
Alternative Solvent System PEAI:SnI₂ (Molar ratio not specified)DEF:DMPU (6:1 v/v)Solution showed no signs of Sn(II) oxidation even after heating at 100°C for 24 hours, directly avoiding oxidation caused by DMSO.[6]
Carboxylic Acid-Assisted Synthesis (CAAS) FASnI₃ precursor using CAAS-synthesized SnI₂ with SnF₂ (1:1:0.1 molar ratio)DMF:DMSOCAAS method enhances precursor stability against oxidation and leads to highly pure and unoxidized FASnI₃ thin films.[2][4]
In Situ Nanoparticle Treatment FASnI₃ precursor with SnF₂ and a reducing agent (TM-DHP)DMFIn situ formation of Sn(0) nanoparticles effectively scavenges residual Sn(IV) impurities from the precursor solution, improving film quality.[9]
Organic Cation Additive MASnI₃ precursor with Ethylenediammonium (EDA²⁺) additive(Not specified)EDA²⁺ forms a stable 3D hollow perovskite structure, improving device performance and stability by managing Sn vacancies.[8]

Abbreviations: FAI (Formamidinium Iodide), MAI (Methylammonium Iodide), PEAI (Phenylethylammonium Iodide), DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), DEF (N,N-diethylformamide), DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), TM-DHP (1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine).

Experimental Protocols

Important: All procedures must be performed inside a nitrogen-filled glovebox with O₂ and H₂O levels below 1 ppm to prevent premature oxidation.

Protocol 1: Standard SnI₂ Precursor Formulation with SnF₂

This protocol describes the preparation of a standard Formamidinium Tin Iodide (FASnI₃) precursor solution, widely used for fabricating tin-based perovskite solar cells.

Materials:

  • This compound (SnI₂, high purity, ≥99.99%)[10]

  • Formamidinium Iodide (FAI)

  • Tin(II) Fluoride (SnF₂, anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Equipment:

  • Nitrogen-filled glovebox

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, PTFE)

Procedure:

  • Solvent Preparation: Prepare a co-solvent mixture of DMF and DMSO. A common volumetric ratio is 4:1 (DMF:DMSO).

  • Precursor Weighing: In the glovebox, weigh the precursor powders according to the desired molar concentration and ratio. For a 1.0 M FASnI₃ solution with 10 mol% SnF₂, the amounts would be:

    • SnI₂: 1.0 mmol

    • FAI: 1.0 mmol

    • SnF₂: 0.1 mmol

  • Dissolution:

    • Add the weighed FAI and SnF₂ powders to a vial containing a magnetic stir bar.

    • Add the prepared DMF:DMSO co-solvent to achieve the final concentration of 1.0 M.

    • Stir the mixture at room temperature for approximately 30 minutes until the powders are partially dissolved.

    • Add the weighed SnI₂ powder to the solution.

  • Homogenization: Continue stirring the solution at room temperature (or with gentle heating at ~60°C) for at least 2-4 hours, or until a clear, yellow-orange solution is formed. The solution should be free of any visible precipitates.

  • Filtration: Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.

  • Storage: Store the solution in a tightly sealed vial in the dark inside the glovebox. It is highly recommended to use the solution within a few hours of preparation for best results.

Protocol 2: Advanced Formulation using Carboxylic Acid-Assisted Synthesis (CAAS) of SnI₂

This protocol is based on an advanced method that synthesizes SnI₂ in situ to create a more stable precursor ink.[2][4]

Materials:

  • Tin powder (Sn, nanoparticles or fine powder)

  • Iodine (I₂)

  • A carboxylic acid (e.g., Oleic Acid)

  • Formamidinium Iodide (FAI)

  • Tin(II) Fluoride (SnF₂)

  • Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In Situ Synthesis of CAAS-SnI₂:

    • Disperse tin powder in the chosen solvent system (e.g., DMF:DMSO).

    • Add a carboxylic acid ligand. The ligand helps in the formation of tin nanoparticles and passivates their surface.

    • Introduce a stoichiometric amount of iodine (I₂) to the tin dispersion. The reaction Sn + I₂ → SnI₂ will proceed.

    • Stir the reaction mixture until the iodine color disappears, indicating the formation of SnI₂. This process generates SnI₂ grafted with the carboxylic acid, which enhances its stability against oxidation.[4]

  • Perovskite Precursor Formulation:

    • To the freshly prepared CAAS-SnI₂ solution, add FAI and SnF₂ in the desired molar ratio (e.g., a final ratio of SnI₂:FAI:SnF₂ of 1:1:0.1).[2]

  • Homogenization and Filtration:

    • Stir the final solution at room temperature for 1-2 hours to ensure complete dissolution and homogeneity.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use in thin-film deposition.

This CAAS approach is reported to yield a perovskite ink that is more resistant to oxidation, enabling the fabrication of more efficient and reproducible devices.[2][4]

References

Application Notes and Protocols for Additive Engineering of Tin(II) Iodide-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the additive engineering of tin(II) iodide (SnI₂) based perovskites. The focus is on strategies to improve the stability and performance of these promising lead-free perovskite materials for photovoltaic applications.

Introduction to Additive Engineering in Tin-Based Perovskites

This compound-based perovskites, such as formamidinium tin iodide (FASnI₃), are promising alternatives to their lead-based counterparts due to their favorable optoelectronic properties and lower toxicity. However, a significant challenge in the development of tin-based perovskite solar cells is the propensity of Sn²⁺ to oxidize to Sn⁴⁺, which creates defects and degrades device performance and stability.[1][2] Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has emerged as a crucial strategy to address these issues. Additives can play several roles, including:

  • Suppressing Sn²⁺ Oxidation: Reducing agents and antioxidants can prevent the formation of Sn⁴⁺.

  • Improving Film Morphology: Additives can influence the crystallization process, leading to larger grain sizes, reduced pinholes, and smoother films.[2]

  • Defect Passivation: Certain molecules can passivate defects at the grain boundaries and surfaces of the perovskite film, reducing non-radiative recombination.

  • Enhancing Stability: By addressing the issues above, additives can significantly improve the long-term stability of the perovskite films and devices.

This guide details the use of several key additives and provides protocols for the fabrication and characterization of high-quality tin-based perovskite films.

Quantitative Performance Data with Various Additives

The following table summarizes the impact of different additives on the performance of FASnI₃-based perovskite solar cells.

AdditiveMolar Ratio (to SnI₂)Key Performance ParametersStabilityReference
None (Control) -PCE: ~1-4%Rapid degradation in air[3]
Tin(II) Fluoride (SnF₂) 10 mol%PCE: 6.22%, Voc: ~0.5 V, Jsc: ~20 mA/cm², FF: ~60%Improved stability against oxidation[4]
Anilinium Hypophosphite (AHP) 5 mol% (co-additive with SnF₂)PCE: 5.48%, Voc: >0.5VRetains 97% of initial PCE after 30 days in a glovebox[5]
Ethylenediammonium Diiodide (EDAI₂) 10%PCE: 7.14%, Voc: 0.480 V, Jsc: 22.54 mA/cm², FF: 65.96%Retains 96% of initial efficiency after 1000 hours (encapsulated)[4]
Guanidinium Iodide (GAI) 20% (with EDAI₂)PCE: 8.5%Increased stability[6]
Hydrazinium Chloride (N₂H₅Cl) 2.5 mol% (co-additive with SnF₂)PCE: 5.4%, Increased VocRetains 65% of initial PCE after 1000 hours (unencapsulated)[3]
Phenylhydrazine-4-sulfonic acid (PHPA) -PCE: 12.22%Retains 80% of initial PCE after 200 hours under light-soaking[7]

Experimental Protocols

Materials and Reagents
  • Formamidinium iodide (FAI)

  • This compound (SnI₂)

  • Additives: Tin(II) fluoride (SnF₂), Anilinium hypophosphite (AHP), Ethylenediammonium diiodide (EDAI₂), Guanidinium iodide (GAI), Hydrazinium chloride (N₂H₅Cl)

  • Solvents: Anhydrous Dimethylformamide (DMF), Anhydrous Dimethyl sulfoxide (DMSO)

  • Antisolvent: Chlorobenzene (CB)

  • Substrates: FTO-coated glass

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Electron Transport Layer (ETL) material (e.g., C₆₀)

  • Metal electrode material (e.g., Ag, Au)

Substrate Preparation
  • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes before use.

  • Deposit the hole transport layer (e.g., spin-coat PEDOT:PSS at 4000 rpm for 30 s) and anneal according to the material's specifications.

Perovskite Precursor Solution Preparation (One-Step Method)

Note: All precursor solutions should be prepared in a nitrogen-filled glovebox.

Control FASnI₃ Solution (1 M):

  • Dissolve 467 mg of SnI₂ and 172 mg of FAI in a mixed solvent of 0.8 mL DMF and 0.2 mL DMSO.

  • Stir the solution at room temperature for at least 2 hours.

FASnI₃ Solution with SnF₂ (10 mol%):

  • To the control FASnI₃ solution, add 15.7 mg of SnF₂.

  • Stir the solution overnight at room temperature to ensure complete dissolution.

FASnI₃ Solution with AHP (5 mol% co-additive with SnF₂):

  • Prepare the FASnI₃ solution with 10 mol% SnF₂ as described above.

  • Add 8.7 mg of AHP to the solution.

  • Stir for at least 2 hours before use.

FASnI₃ Solution with EDAI₂ (10 mol%):

  • To the control FASnI₃ solution, add 29.0 mg of EDAI₂.

  • Stir the solution for at least 2 hours.

Perovskite Film Deposition (Spin-Coating)
  • Transfer the prepared substrates into a nitrogen-filled glovebox.

  • Deposit the perovskite precursor solution onto the substrate.

  • Spin-coat in a two-step program:

    • 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).

    • 4000 rpm for 30 seconds (with a ramp-up of 2000 rpm/s).

  • During the second step, at approximately 15 seconds, dispense 100 µL of chlorobenzene as an antisolvent onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.

Device Completion
  • After the perovskite film has cooled to room temperature, deposit the electron transport layer (e.g., thermal evaporation of C₆₀).

  • Deposit a buffer layer (e.g., BCP) if required.

  • Deposit the metal back contact (e.g., thermal evaporation of Ag or Au).

Characterization Protocols

Structural and Morphological Characterization
  • X-ray Diffraction (XRD):

    • Purpose: To confirm the perovskite crystal structure and identify any secondary phases.

    • Protocol: Use a diffractometer with a Cu Kα radiation source. Scan the films from 10° to 60° (2θ). The characteristic peaks for the α-phase FASnI₃ perovskite should be observed around 14.1°, 24.5°, 28.3°, 31.7°, and 40.5°.

  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology and cross-section of the perovskite film and the full device stack.

    • Protocol: Acquire top-down and cross-sectional images at various magnifications. High-quality films should exhibit large, uniform grains with no pinholes.

Optoelectronic Characterization
  • UV-Vis Spectroscopy:

    • Purpose: To determine the absorption spectrum and estimate the bandgap of the perovskite film.

    • Protocol: Measure the absorbance of the perovskite film on a transparent substrate from 400 nm to 1000 nm. The bandgap can be estimated from a Tauc plot.

  • Photoluminescence (PL) Spectroscopy:

    • Purpose: To assess the electronic quality of the perovskite film. Higher PL intensity and longer carrier lifetimes are indicative of lower defect densities.

    • Protocol: Excite the film with a laser at a wavelength shorter than the perovskite's absorption edge (e.g., 532 nm). Measure the steady-state and time-resolved PL emission.

  • Current Density-Voltage (J-V) Characterization:

    • Purpose: To determine the photovoltaic performance of the solar cell.

    • Protocol: Use a solar simulator with an AM 1.5G spectrum (100 mW/cm²). Measure the J-V curve of the device to extract the key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning HTL_Deposition HTL Deposition Substrate_Cleaning->HTL_Deposition Spin_Coating Spin Coating (Antisolvent Quenching) HTL_Deposition->Spin_Coating Perovskite_Precursor Perovskite Precursor Preparation (with/without additives) Perovskite_Precursor->Spin_Coating Annealing Annealing Spin_Coating->Annealing ETL_Deposition ETL Deposition Annealing->ETL_Deposition Electrode_Deposition Electrode Deposition ETL_Deposition->Electrode_Deposition XRD_SEM XRD & SEM Electrode_Deposition->XRD_SEM UV_Vis_PL UV-Vis & PL Electrode_Deposition->UV_Vis_PL JV_Testing J-V Testing Electrode_Deposition->JV_Testing

Caption: Experimental workflow for the fabrication and characterization of tin-based perovskite solar cells.

additive_mechanism cluster_problem Challenges in FASnI3 cluster_solution Additive Engineering Strategies cluster_outcome Improved Properties cluster_performance Enhanced Device Performance Sn2_Oxidation Sn²⁺ Oxidation to Sn⁴⁺ Additives Additives (e.g., SnF₂, EDAI₂, AHP) Defects High Defect Density Poor_Morphology Poor Film Morphology Reduced_Oxidation Reduced Sn⁴⁺ Additives->Reduced_Oxidation Inhibition Passivated_Defects Passivated Defects Additives->Passivated_Defects Passivation Improved_Crystallinity Improved Crystallinity & Morphology Additives->Improved_Crystallinity Control Enhanced_PCE Higher PCE Reduced_Oxidation->Enhanced_PCE Enhanced_Stability Improved Stability Reduced_Oxidation->Enhanced_Stability Passivated_Defects->Enhanced_PCE Passivated_Defects->Enhanced_Stability Improved_Crystallinity->Enhanced_PCE Improved_Crystallinity->Enhanced_Stability

Caption: Logical relationship of additive engineering to improve tin-based perovskite solar cell performance.

snf2_mechanism cluster_effects Mechanisms of Action cluster_results Resulting Film Properties SnF2 SnF₂ Additive Suppress_Oxidation Suppresses Sn²⁺ Oxidation SnF2->Suppress_Oxidation Reduce_Vacancies Reduces Sn Vacancies SnF2->Reduce_Vacancies Control_Crystallization Controls Crystallization SnF2->Control_Crystallization Passivate_Defects Passivates Defects SnF2->Passivate_Defects Enhanced_Stability Enhanced Electronic & Ambient Stability Suppress_Oxidation->Enhanced_Stability Lower_Defect_Density Lower Defect Density Reduce_Vacancies->Lower_Defect_Density Improved_Morphology Larger Grains, Fewer Pinholes Control_Crystallization->Improved_Morphology Passivate_Defects->Lower_Defect_Density Improved_Morphology->Enhanced_Stability Lower_Defect_Density->Enhanced_Stability

Caption: Mechanism of SnF₂ action in improving FASnI₃ perovskite film quality.

References

Application Notes and Protocols for Tin(II) Iodide in Photodetector and Sensor Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) iodide (SnI₂), also known as stannous iodide, is a versatile inorganic compound increasingly recognized for its potential in optoelectronic applications.[1] Its unique electronic and optical properties make it a compelling material for the fabrication of photodetectors and other sensing devices. Primarily, SnI₂ serves as a crucial precursor in the synthesis of tin-based perovskite materials, which are lauded for their tunable bandgaps, high absorption coefficients, and efficient charge carrier transport.[2][3] These characteristics are highly desirable for applications in light sensing and detection.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of photodetectors, and discusses its potential, though less explored, role in sensor technologies.

I. This compound in Photodetector Fabrication

The predominant application of this compound in photodetection is as a key component in lead-free perovskite photodetectors. These devices are gaining significant attention as alternatives to their lead-based counterparts due to lower toxicity. Additionally, research into non-perovskite, thin-film heterojunction photodetectors using SnI₂ is an emerging area.

A. Perovskite-Based Photodetectors

Tin-based perovskite photodetectors, often utilizing formamidinium tin iodide (FASnI₃), demonstrate impressive performance metrics, particularly in the near-infrared spectrum.[4] The quality of the SnI₂ precursor is critical, as the facile oxidation of Sn²⁺ to Sn⁴⁺ can introduce defects and degrade device performance.[5] Additives such as Tin(II) fluoride (SnF₂) are often incorporated to mitigate this issue and improve the crystallinity and stability of the perovskite film.[5]

Quantitative Performance Data of SnI₂-Based Perovskite Photodetectors

Device ArchitectureResponsivity (A W⁻¹)Detectivity (Jones)Response TimeWavelength (nm)Reference
FASnI₃ with double-sided passivation0.376.12 x 10¹³9 µs720[4]
PEA₂SnI₄ with 20% SnF₂ additiveNot specified6.32 x 10¹³0.56 ms520[5]
FASnI₃105Not specifiedNot specified685

Experimental Protocol: Fabrication of a FASnI₃ Perovskite Photodetector

This protocol is a generalized procedure based on common practices in the field.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes to enhance surface wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Perovskite Precursor Solution Preparation:

    • Inside a nitrogen-filled glovebox, prepare a 1 M precursor solution by dissolving formamidinium iodide (FAI) and SnI₂ in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • Incorporate additives like SnF₂ (e.g., 20 mol%) to the precursor solution to suppress Sn²⁺ oxidation.

  • FASnI₃ Film Deposition:

    • Transfer the substrates with the HTL into the glovebox.

    • Spin-coat the FASnI₃ precursor solution onto the HTL at a suitable speed (e.g., 4000 rpm) for 30-60 seconds.

    • During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.

    • Anneal the film at a specific temperature (e.g., 100°C) for a designated time (e.g., 10 minutes).

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit an ETL, such as C60 or PCBM (phenyl-C61-butyric acid methyl ester), onto the perovskite layer via thermal evaporation or spin-coating.

    • Finally, thermally evaporate a metal electrode (e.g., Ag or Au) of approximately 100 nm thickness through a shadow mask to define the active area of the photodetector.

G cluster_0 Substrate Cleaning cluster_1 Device Fabrication (Glovebox) cluster_2 Characterization Detergent_Wash Ultrasonic Bath: Detergent DI_Water_Wash Ultrasonic Bath: DI Water Detergent_Wash->DI_Water_Wash Acetone_Wash Ultrasonic Bath: Acetone DI_Water_Wash->Acetone_Wash IPA_Wash Ultrasonic Bath: Isopropanol Acetone_Wash->IPA_Wash N2_Dry N2 Dry IPA_Wash->N2_Dry UV_Ozone UV-Ozone Treatment N2_Dry->UV_Ozone HTL_Deposition HTL Deposition (PEDOT:PSS Spin-coating) UV_Ozone->HTL_Deposition HTL_Anneal HTL Annealing HTL_Deposition->HTL_Anneal Perovskite_Deposition Perovskite Deposition (FASnI3 Spin-coating) HTL_Anneal->Perovskite_Deposition Perovskite_Anneal Perovskite Annealing Perovskite_Deposition->Perovskite_Anneal ETL_Deposition ETL Deposition (e.g., C60) Perovskite_Anneal->ETL_Deposition Electrode_Deposition Electrode Deposition (Ag/Au Evaporation) ETL_Deposition->Electrode_Deposition IV_Measurement I-V Measurement Electrode_Deposition->IV_Measurement Spectral_Response Spectral Response Electrode_Deposition->Spectral_Response Transient_Response Transient Response Electrode_Deposition->Transient_Response

Caption: Workflow for the fabrication of an Ag/SnI₂/p-Si/Ag heterojunction photodetector.

II. This compound in Sensor Fabrication

The application of this compound as a primary sensing material in chemical and gas sensors is not well-documented in current scientific literature. The majority of research on tin-based semiconductor sensors focuses on tin oxide (SnO₂), which operates on the principle of resistance change upon gas adsorption on its surface.

There is a clear research gap and an opportunity for investigation into the potential of SnI₂ for these applications. Theoretical advantages could include its layered structure and reactivity, which might be harnessed for detecting specific analytes. However, the instability of SnI₂, particularly its sensitivity to moisture and oxidation, presents a significant challenge that would need to be overcome for practical sensor development.

For researchers interested in tin-based gas sensors, the existing literature on SnO₂ provides a robust starting point. Fabrication of SnO₂ sensors often involves techniques like spray pyrolysis, chemical vapor deposition, or sol-gel synthesis to create nanostructured films, which enhance the surface area and, consequently, the sensor's sensitivity.

Conclusion

This compound is a material of significant interest in the field of optoelectronics, particularly as a precursor for high-performance lead-free perovskite photodetectors. The protocols and data presented provide a foundation for researchers to fabricate and characterize these devices. The exploration of SnI₂ in non-perovskite photodetectors is an emerging field with demonstrated potential. Conversely, the application of SnI₂ in chemical and gas sensors remains largely unexplored, representing a challenging yet potentially rewarding area for future research. The primary hurdle for all SnI₂-based applications is managing its chemical stability, a key factor that must be addressed to realize its full technological potential.

References

Application Note and Protocol: Step-by-Step Synthesis of CH3NH3SnI3 Perovskite Using SnI2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylammonium tin iodide (CH3NH3SnI3 or MASnI3) is a lead-free perovskite material that has garnered significant interest as a less toxic alternative to its lead-based counterparts for applications in photovoltaics and other optoelectronic devices. Its favorable bandgap of approximately 1.3 eV allows for light absorption across a broad solar spectrum. This document provides a detailed protocol for the synthesis of CH3NH3SnI3 perovskite thin films using tin(II) iodide (SnI2) and methylammonium iodide (CH3NH3I) as precursors, primarily focusing on the widely used one-step solution processing method. The inherent instability of Sn2+, which can readily oxidize to Sn4+, presents a significant challenge in the synthesis of high-quality MASnI3 films.[1][2] Therefore, all procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.[1]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of CH3NH3SnI3 perovskite thin films.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)Notes
This compound (SnI2)≥99.9%Sigma-Aldrich, Alfa-AesarStore in an inert atmosphere.
Methylammonium iodide (CH3NH3I)Synthesis gradeDyesol or synthesized in-houseMust be dried under vacuum before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse freshly opened solvent.
ChloroformAnhydrous, ≥99%Sigma-AldrichUsed as an anti-solvent.
SubstratesQuartz, FTO-coated glassVariesCleaned thoroughly before use.
Equipment
  • Nitrogen-filled glovebox

  • Spin coater

  • Hotplate

  • Syringe filters (PTFE, 0.2 µm pore size)

  • Glass vials and syringes

  • Ultrasonic bath

  • Plasma cleaner or UV-Ozone cleaner

Substrate Preparation

Proper substrate cleaning is crucial for uniform film deposition.

  • Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes immediately before use to ensure a hydrophilic surface.

Perovskite Precursor Solution Preparation

This protocol describes the preparation of a 40 wt% precursor solution in DMF.

  • Inside a nitrogen-filled glovebox, weigh equimolar amounts of SnI2 and CH3NH3I. For example, to prepare 1 mL of solution, dissolve 0.186 g of SnI2 (5 mmol) and 0.079 g of CH3NH3I (5 mmol) in 1 mL of anhydrous DMF.[3]

  • Stir the solution on a hotplate at a low temperature (e.g., 60-70 °C) for at least 2 hours or until the precursors are fully dissolved, resulting in a clear yellow solution.

  • Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter.

Thin-Film Deposition via Spin Coating
  • Transfer the cleaned substrate to the spin coater inside the glovebox.

  • Dispense an adequate amount of the filtered precursor solution onto the center of the substrate (e.g., 100 µL).

  • Spin coat the solution. A typical two-step program is a spread-out step at a low speed (e.g., 500 rpm for 5 seconds) followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to form the film.[1][3] The dark brown perovskite film forms during this step.[1]

  • (Optional Anti-solvent Quenching) During the high-speed spinning step, a few seconds before the end of the program, dispense a stream of an anti-solvent like chloroform onto the spinning substrate. This can aid in the formation of more uniform and crystalline films.

  • Transfer the substrate to a hotplate for annealing.

Annealing
  • Immediately after spin coating, anneal the film on a preheated hotplate inside the glovebox.

  • A typical annealing temperature is 100 °C for 10 minutes.[3] This step helps to remove any residual solvent and improve the crystallinity of the film.

  • After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of CH3NH3SnI3 perovskite.

Table 1: Precursor Solution Preparation

ParameterValueReference
PrecursorsSnI2, CH3NH3I[1][3]
Molar Ratio (SnI2:CH3NH3I)1:1 (equimolar)[1][3]
SolventN,N-Dimethylformamide (DMF)[1][3]
Concentration40 wt%[1][2]
Dissolution Temperature60-70 °C-
Stirring Time≥ 2 hours-

Table 2: Thin-Film Deposition and Annealing Parameters

ParameterValueReference
Spin Coating Speed2000-4000 rpm[1][3]
Spin Coating Duration45-60 s[1][3]
Anti-solventChloroform[3]
Annealing Temperature90-100 °C[3]
Annealing Duration10 minutes[3]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of CH3NH3SnI3 perovskite thin films.

Synthesis_Workflow cluster_glovebox Inside Inert Atmosphere (Glovebox) cluster_outside Outside Glovebox prep Precursor Solution Preparation spin Spin Coating prep->spin Filter (0.2 µm) anneal Annealing spin->anneal cool Cooling anneal->cool char Characterization/ Device Fabrication cool->char sub_clean Substrate Cleaning sub_clean->prep Transfer to Glovebox

Caption: Workflow for the one-step solution synthesis of CH3NH3SnI3 perovskite.

Characterization

To confirm the successful synthesis of CH3NH3SnI3 perovskite, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To verify the crystalline structure of the perovskite film.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the material.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and oxidation states.

Safety Precautions

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • The synthesis should be performed in an inert atmosphere to prevent the rapid degradation of the material and the oxidation of Sn2+.[1]

References

Application of Tin(II) Iodide in Developing Stable Thin-Film Transistors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tin(II) Iodide (SnI₂) in the fabrication of stable thin-film transistors (TFTs). The focus is on solution-processed tin-based perovskite semiconductors, which are gaining attention as viable, less-toxic alternatives to lead-based counterparts. These guidelines are intended to assist researchers in materials science, electronics, and related fields in developing high-performance, stable p-type transistors.

Introduction

This compound is a crucial precursor for the synthesis of a variety of tin-based perovskite materials. These materials exhibit promising semiconducting properties, including high charge carrier mobility, making them suitable for the active channel layer in TFTs. However, the primary challenge in the development of tin-based perovskite devices is the inherent instability arising from the facile oxidation of Sn²⁺ to Sn⁴⁺. This oxidation process introduces defects, increases background carrier concentration, and ultimately degrades device performance and stability.

Recent advancements have focused on mitigating this oxidation through compositional engineering, the use of additives, and process optimization. This document outlines detailed protocols for the fabrication of TFTs using two representative tin-based perovskite systems: (PEA)₂SnI₄ (a 2D perovskite) and CsFASnI₃ (a 3D perovskite). Additionally, it provides insights into the mechanisms of degradation and strategies for enhancing stability.

Quantitative Data Summary

The performance of SnI₂-based thin-film transistors is highly dependent on the perovskite composition, fabrication conditions, and the use of additives. The following tables summarize key performance parameters from recent literature to provide a benchmark for researchers.

Table 1: Performance of (PEA)₂SnI₄-based Thin-Film Transistors

Precursor Solvent SystemAdditiveHole Mobility (μ) (cm²/Vs)On/Off Current Ratio (I_on/I_off)Stability
MethanolNone~0.0015> 10³Degrades within 1 hour in air
EthanolNone~7.3> 10⁶Stable for over 5 hours in air (with CYTOP encapsulation)
DMF/DMSOMAClUp to 3x increase from pristine> 10⁷Improved stability
N/ASulfur Doping (0.2%)~15> 10⁶Enhanced stability

Table 2: Performance of 3D Tin-Based Perovskite Thin-Film Transistors

Perovskite CompositionAdditiveHole Mobility (μ) (cm²/Vs)On/Off Current Ratio (I_on/I_off)Stability
CsFASnI₃None~10-20~10⁶-10⁷Moderate
CsFASnI₃TEASCN> 60> 10⁸Unencapsulated devices retained 84% of initial mobility after 30 days in N₂
FASnI₃MACl> 70> 10⁷Improved crystal structure stability
CsSnI₃SnF₂ (10 mol%)~1-5> 10⁵Improved film quality and reduced Sn⁴⁺

Experimental Protocols

The following are detailed protocols for the fabrication of SnI₂-based perovskite thin-film transistors. All procedures involving SnI₂ and perovskite precursor solutions should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation.

Substrate Preparation and Cleaning
  • Substrate: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm) are commonly used as the substrate and gate dielectric.

  • Cleaning:

    • Sonicate the substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the surface hydrophilicity.

Protocol for (PEA)₂SnI₄ Thin-Film Transistor Fabrication

Phenethylammonium tin iodide ((PEA)₂SnI₄) is a 2D perovskite known for its relatively better ambient stability compared to 3D counterparts.

  • Precursor Solution Preparation (0.1 M):

    • Dissolve phenethylammonium iodide (PEAI) and SnI₂ in a 2:1 molar ratio in a suitable solvent. Anhydrous ethanol is recommended for improved film quality and device stability.

    • For example, to prepare 1 mL of a 0.1 M solution, dissolve 74.7 mg of PEAI and 37.3 mg of SnI₂ in 1 mL of ethanol.

    • Stir the solution at room temperature for at least 2 hours in a nitrogen-filled glovebox.

  • Thin-Film Deposition (Spin Coating):

    • Transfer the cleaned SiO₂/Si substrate into the glovebox.

    • Dispense approximately 40 µL of the (PEA)₂SnI₄ precursor solution onto the center of the substrate.

    • Spin-coat the solution at 3000 rpm for 30 seconds.

    • Annealing: Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Source/Drain Electrode Deposition:

    • Define the source and drain contacts using a shadow mask.

    • Deposit 40-50 nm of gold (Au) or other suitable electrode material (e.g., Cr/Au) via thermal evaporation. The channel length and width are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).

Protocol for CsFASnI₃ Thin-Film Transistor Fabrication with TEASCN Additive

This protocol describes the fabrication of a high-performance 3D perovskite TFT, incorporating 2-thiopheneethylamine thiocyanate (TEASCN) as a stabilizing and performance-enhancing additive.[1]

  • Precursor Solution Preparation (1 M):

    • Prepare a stock solution of formamidinium iodide (FAI) and cesium iodide (CsI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).

    • In a separate vial, dissolve SnI₂ in the DMF/DMSO solvent mixture.

    • To the SnI₂ solution, add the desired amount of TEASCN. A typical concentration is a molar ratio of TEASCN to SnI₂ of around 2-5%.

    • Finally, add the FAI/CsI stock solution to the SnI₂/TEASCN solution to achieve the target stoichiometry of Cs₀.₁₅FA₀.₈₅SnI₃.

    • Stir the final precursor solution overnight at room temperature inside a glovebox.

  • Thin-Film Deposition (Spin Coating):

    • Dispense ~40 µL of the CsFASnI₃ precursor solution onto the prepared SiO₂/Si substrate.

    • Spin-coat at 4000 rpm for 30 seconds.

    • During the spin coating, at approximately 10 seconds after the start, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Annealing: Immediately transfer the substrate to a hotplate and anneal at 70°C for 15 minutes.

  • Source/Drain Electrode Deposition:

    • Follow the same procedure as described in section 3.2.3 for the deposition of Au electrodes.

Stability Enhancement and Characterization

Mechanism of Sn²⁺ Oxidation and Stabilization

The primary degradation pathway in tin-based perovskites is the oxidation of Sn²⁺ to Sn⁴⁺, particularly in the presence of oxygen. This process is detrimental to the semiconductor's performance.

SnI2 SnI₂ (Sn²⁺) Precursor Perovskite Tin-Based Perovskite (Active Layer) SnI2->Perovskite Fabrication Sn4_defects Sn⁴⁺ Defects (e.g., SnO₂) Perovskite->Sn4_defects Oxidation of Sn²⁺ Oxygen O₂ (from air) Oxygen->Perovskite Exposure Degradation Device Degradation (Poor Performance & Instability) Sn4_defects->Degradation Additives Additives (e.g., SnF₂, TEASCN, MACl) Additives->Perovskite Inhibition of Oxidation, Defect Passivation Inert_atm Inert Atmosphere (N₂ Glovebox) Inert_atm->SnI2 Protection Inert_atm->Perovskite Protection

Caption: Sn²⁺ oxidation pathway and stabilization strategies.

Additives play a crucial role in enhancing stability through several mechanisms:

  • Reducing Agents: Some additives can act as reducing agents, preventing the oxidation of Sn²⁺.

  • Defect Passivation: Additives can passivate defect sites at the grain boundaries and surface of the perovskite film, which are often initiation sites for degradation.

  • Crystal Growth Modification: Certain additives can modulate the crystallization process, leading to larger grain sizes and higher quality films with fewer defects.[1]

  • Formation of Stable Intermediates: Some additives can form intermediate complexes that retard the rapid crystallization of the perovskite, allowing for more ordered film formation.

Experimental Workflow for TFT Fabrication and Characterization

The following diagram illustrates a typical workflow for the fabrication and characterization of SnI₂-based TFTs.

cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization Substrate_Cleaning Substrate Cleaning Spin_Coating Spin Coating Substrate_Cleaning->Spin_Coating Precursor_Prep Precursor Solution Preparation (in Glovebox) Precursor_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Electrode_Dep Electrode Deposition Annealing->Electrode_Dep Electrical_Char Electrical Characterization (IV Curves, Stability) Electrode_Dep->Electrical_Char Structural_Char Structural/Morphological (XRD, SEM) Electrode_Dep->Structural_Char Optical_Char Optical/Compositional (UV-Vis, XPS) Electrode_Dep->Optical_Char

Caption: Experimental workflow for SnI₂-based TFTs.

Protocols for Characterization
  • Measurement Setup: Use a semiconductor parameter analyzer in a dark, inert environment (probe station inside a glovebox).

  • Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) at a constant drain voltage (V_d) (e.g., V_d = -40 V). From this, extract the on/off current ratio, subthreshold swing (SS), and threshold voltage (V_th).

  • Output Characteristics: Measure I_d as a function of V_d at various constant gate voltages.

  • Mobility Calculation: Calculate the field-effect mobility (µ) in the saturation regime from the transfer curve using the standard MOSFET equation.

  • Stability Testing:

    • Ambient Stability: Store unencapsulated devices in an environment with controlled humidity and oxygen levels and measure their electrical characteristics at regular intervals.

    • Bias Stress Measurement: Apply a constant gate and drain bias (e.g., V_g = V_d = -20 V) for an extended period (e.g., >1 hour) and monitor the change in I_d and V_th.

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): To visualize the film morphology, grain size, and uniformity.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the film.

  • UV-Vis Spectroscopy: To determine the optical bandgap of the perovskite film.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and, crucially, to quantify the ratio of Sn²⁺ to Sn⁴⁺, providing a direct measure of oxidation.

Troubleshooting and Safety

  • Poor Film Quality: If films are non-uniform or have pinholes, optimize the spin coating speed, precursor concentration, and consider using an anti-solvent treatment.

  • Low Performance: Low mobility and on/off ratios can be due to impurities in precursors, oxidation, or a high density of trap states. Ensure high-purity SnI₂ is used and all solution preparation and device fabrication steps are performed in a strictly inert environment.

  • Safety: this compound and organic solvents are hazardous. Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or glovebox. Consult the Safety Data Sheets (SDS) for all materials before use.

References

Troubleshooting & Optimization

Technical Support Center: Stabilization of Sn(II) Iodide Precursor Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the oxidation of Sn(II) to Sn(IV) in iodide precursor solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of Sn(II) iodide solutions and provides step-by-step solutions.

Problem 1: My SnI₂ solution in DMSO/DMF turns yellow or reddish-brown upon preparation or shortly after.

  • Question: Why is my tin(II) iodide solution changing color, and how can I prevent it?

  • Answer: A color change from colorless or light yellow to yellow or reddish-brown is a common indicator of the oxidation of Sn(II) to Sn(IV) and the formation of iodine (I₂). This is a prevalent issue, especially when using dimethyl sulfoxide (DMSO) as a solvent, which can directly oxidize Sn(II), particularly under acidic conditions and at elevated temperatures.[1][2] Exposure to atmospheric oxygen also significantly accelerates this degradation process.

    To prevent this, you can employ several strategies:

    • Use of Reductive Additives: Introducing a reducing agent can reverse the oxidation of Sn(IV) back to Sn(II) or prevent its initial formation.

    • Solvent Choice and Handling: Minimizing the use of aggressive solvents like DMSO or using co-solvents can help. Always use fresh, anhydrous solvents and prepare solutions in an inert atmosphere (e.g., a glovebox).

    • In-situ Synthesis of Stable Adducts: Preparing SnI₂-(solvent) adducts can enhance the stability of Sn(II) in the solution.[3][4][5]

Problem 2: I'm observing poor reproducibility in the performance of devices fabricated from my Sn(II) precursor solutions.

  • Question: What could be causing the batch-to-batch variation in my experimental results?

  • Answer: Poor reproducibility is often linked to the inconsistent quality of the SnI₂ precursor solution, primarily due to varying levels of Sn(IV) contamination. The oxidation of Sn(II) is a dynamic process, and the extent of oxidation can differ between batches depending on factors like air exposure time, solvent quality, and temperature. Even small amounts of Sn(IV) impurities can act as charge traps and recombination centers, negatively impacting device performance.[6]

    To improve reproducibility:

    • Standardize Preparation protocols: Follow a strict, standardized protocol for solution preparation, minimizing variations in timing, temperature, and atmospheric exposure.

    • Use Stabilizing Agents: Consistently use an effective antioxidant or stabilizing agent in your precursor solution. See the protocols below for examples using metallic tin powder, SnF₂, or organic additives.

    • Characterize Your Precursor: Before use, you can qualitatively assess the freshness of your solution by its color. A pale yellow solution is generally indicative of minimal oxidation, while a darker yellow or reddish-brown color suggests significant Sn(IV) content. For a more quantitative analysis, techniques like UV-Vis spectroscopy can be used to detect the presence of I₂.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Sn(II) oxidation in iodide precursor solutions?

A1: The primary causes for the oxidation of Sn(II) to Sn(IV) are:

  • Atmospheric Oxygen: Sn(II) is highly susceptible to oxidation upon exposure to air.

  • Solvent-Induced Oxidation: Dimethyl sulfoxide (DMSO), a common solvent for these precursors, can act as an oxidizing agent, especially when heated or in the presence of acidic species.[1][2] The reaction mechanism can involve the formation of an iododimethylsulfonium iodide intermediate.[1]

  • Acidic Conditions: The presence of acidic additives or impurities can accelerate the oxidation process.

  • Impure Starting Materials: The commercial SnI₂ powder may already contain Sn(IV) impurities.

Q2: Which antioxidants are most effective, and in what concentrations should they be used?

A2: The choice of antioxidant and its concentration depends on the specific solvent system and experimental requirements. Commonly used and effective antioxidants include:

  • Metallic Tin (Sn) Powder: Acts as a reducing agent via the comproportionation reaction: Sn(IV) + Sn(0) → 2Sn(II). It is typically used in excess.

  • Tin(II) Fluoride (SnF₂): Not only does it help in reducing Sn(IV) but it is also believed to increase the defect formation energy of Sn vacancies.[7][8] It is often added in molar ratios of 10-20% with respect to SnI₂.

  • Organic Reducing Agents: Compounds like 4-fluorophenylhydrazine hydrochloride have proven effective in reducing Sn(IV) and passivating defects.[9][10]

The following table summarizes the effectiveness of various additives.

AdditiveTypical Concentration (mol% relative to SnI₂)Solvent SystemObserved EffectReference
Metallic Tin (Sn) PowderExcessDMSO/DMFReduces Sn(IV) to Sn(II), solution color lightens.[11]
Tin(II) Fluoride (SnF₂)10-20%DMSO/DMFSuppresses Sn(IV) formation and improves film morphology.[7][8]
4-fluorophenylhydrazine hydrochloride~10%DMSOReduces Sn(IV) and I₂, improves solution stability and device performance.[9]
Uric Acid5-15%Not specifiedReduces the intensity of color change, indicating less oxidation.

Q3: Can I use solvents other than DMSO to avoid oxidation?

A3: Yes, exploring alternative solvents is a valid strategy. While DMSO is an excellent solvent for SnI₂, its oxidizing nature is a significant drawback. N,N-Dimethylformamide (DMF) is a common co-solvent and is less oxidizing than DMSO. Research is ongoing to identify new solvent systems that can dissolve the precursors effectively without causing oxidation.

Q4: How can I visually assess the quality of my SnI₂ solution?

A4: A simple visual inspection can be a quick quality check. A fresh, high-purity SnI₂ solution should be colorless to pale yellow. If the solution appears dark yellow, orange, or reddish-brown, it is a strong indication of significant Sn(IV) and iodine content, and the solution should be discarded or treated with a reducing agent.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at preventing Sn(II) oxidation.

Protocol 1: Preparation of a Stabilized SnI₂ Solution using Metallic Tin Powder

This protocol describes the use of metallic tin powder to remove Sn(IV) impurities from a SnI₂ solution.

  • Materials:

    • This compound (SnI₂)

    • Metallic tin (Sn) powder (-325 mesh)

    • Anhydrous N,N-Dimethylformamide (DMF) and/or Dimethyl sulfoxide (DMSO)

  • Procedure (to be performed in an inert atmosphere, e.g., a glovebox):

    • Weigh the desired amount of SnI₂ and dissolve it in the chosen anhydrous solvent or solvent mixture to the target concentration (e.g., 1 M).

    • Add an excess of metallic tin powder to the solution (a small scoop is usually sufficient).

    • Stir the solution vigorously overnight at room temperature.

    • The solution should become lighter in color (pale yellow) as the Sn(IV) is reduced to Sn(II).

    • Before use, allow the excess tin powder to settle or filter the solution through a PTFE syringe filter (0.2 μm pore size).

Protocol 2: Incorporation of SnF₂ as a Stabilizing Additive

This protocol details the addition of SnF₂ to the precursor solution to inhibit oxidation.

  • Materials:

    • This compound (SnI₂)

    • Tin(II) fluoride (SnF₂)

    • Other precursors as required by your final formulation (e.g., formamidinium iodide - FAI)

    • Anhydrous DMF/DMSO co-solvent (e.g., 4:1 v/v)

  • Procedure (in an inert atmosphere):

    • Weigh the primary precursors (e.g., FAI and SnI₂).

    • Weigh SnF₂ to be 10-20 mol% of the SnI₂ molar amount.

    • Dissolve all the powders in the anhydrous co-solvent.

    • Stir the solution at room temperature for at least 2-4 hours until all components are fully dissolved. The resulting solution should be clear and pale yellow.

Protocol 3: In-situ Synthesis of Stable SnI₂·(DMSO)ₓ Adducts

This method creates a more stable form of SnI₂ within the DMSO solvent, reducing its propensity for oxidation.[5][12][13]

  • Materials:

    • Metallic tin (Sn) powder

    • Iodine (I₂)

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure (in an inert atmosphere):

    • In a vial, combine metallic tin powder and iodine in a 1:1 molar ratio.

    • Add anhydrous DMSO to achieve the desired final concentration of SnI₂.

    • Stir the mixture at room temperature. The reaction is an in-situ synthesis where the metallic tin reacts with iodine to form SnI₂, which then coordinates with DMSO to form a stable adduct.[5][12][13]

    • Continue stirring until the solution becomes clear and pale yellow, indicating the completion of the reaction. This may take several hours.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows.

Oxidation_Pathway Sn_II Sn(II) Iodide Solution (SnI₂) Sn_IV Sn(IV) Species (e.g., SnI₄) Sn_II->Sn_IV Oxidation I2 Iodine (I₂) (Causes color change) Sn_IV->I2 leads to Degradation Solution Degradation & Poor Performance Sn_IV->Degradation I2->Degradation O2 Atmospheric O₂ O2->Sn_II Oxidizes DMSO DMSO Solvent DMSO->Sn_II Oxidizes H_plus Acidic Conditions H_plus->Sn_II Accelerates Oxidation

Caption: The oxidation pathway of Sn(II) to Sn(IV) in iodide precursor solutions.

Prevention_Workflow cluster_start Problem: Unstable Sn(II) Solution cluster_strategies Prevention Strategies cluster_outcome Outcome Unstable_Sol SnI₂ Solution (Prone to Oxidation) Reductive_Additives Add Reductive Agents (e.g., Sn powder, SnF₂) Unstable_Sol->Reductive_Additives Organic_Additives Add Organic Antioxidants (e.g., 4-F-PHCl) Unstable_Sol->Organic_Additives Adduct_Synth In-situ Synthesis of Stable Adducts Unstable_Sol->Adduct_Synth Stable_Sol Stable Sn(II) Solution Reductive_Additives->Stable_Sol Organic_Additives->Stable_Sol Adduct_Synth->Stable_Sol

Caption: Workflow for preventing Sn(II) oxidation in precursor solutions.

Comproportionation_Reaction Sn_IV Sn⁴⁺ (Impurity) Sn_II 2 Sn²⁺ (Stable) Sn_IV->Sn_II + Sn_0 Sn⁰ (Metallic Tin) Sn_0->Sn_II +

Caption: The comproportionation reaction for stabilizing Sn(II) solutions.

References

Methods for stabilizing tin(II) iodide solutions against air and moisture degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing Tin(II) Iodide Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound (SnI₂) solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and follow detailed protocols to mitigate degradation from air and moisture.

Frequently Asked Questions (FAQs)

Q1: Why are this compound (SnI₂) solutions so unstable in air? A1: The primary cause of instability is the facile oxidation of the tin(II) cation (Sn²⁺) to the more stable tin(IV) state (Sn⁴⁺) in the presence of oxygen. This oxidation process is a major hurdle in the development of tin-based technologies like perovskite solar cells. Moisture can also contribute to degradation through hydrolysis.

Q2: What are the visible signs of SnI₂ solution degradation? A2: A fresh, high-purity SnI₂ solution is typically yellow to orange. Upon degradation, the solution will darken, often turning brown or forming a dark precipitate. This color change indicates the formation of degradation products, including elemental iodine (I₂), which has a characteristic brown color in solution.

Q3: What are the main chemical products of SnI₂ degradation in air? A3: When SnI₂ degrades in the presence of air and moisture, the main products are tin(IV) iodide (SnI₄), tin(IV) oxide (SnO₂), and elemental iodine (I₂). The process can become cyclic, where the formation of I₂ can further accelerate the oxidation of the remaining Sn²⁺.

Q4: Which solvents are recommended for dissolving SnI₂? A4: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve SnI₂. However, caution is advised with DMSO, as it can oxidize Sn²⁺, especially when heated or in the presence of acidic species. Using alternative solvent systems or carefully controlling conditions is crucial.

Q5: What are the ideal storage conditions for SnI₂ solutions? A5: To maximize stability, SnI₂ solutions must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The solutions should also be protected from light and stored in a cool, dark place.

Troubleshooting Guide

Problem: My freshly prepared SnI₂ solution immediately turned dark brown and formed a precipitate.

  • Possible Cause 1: Oxygen/Moisture Contamination. The most likely cause is exposure to air and/or moisture during preparation. Sn²⁺ is extremely sensitive to oxidation.

  • Solution: Ensure all preparation steps are performed in an inert atmosphere, such as inside a glovebox. Use anhydrous solvents and high-purity, dry SnI₂ powder. Solvents should be properly dried and degassed before use.

Problem: I am using high-purity reagents in a glovebox, but my solution in DMSO still degrades over a short period.

  • Possible Cause: Solvent-Induced Oxidation. Dimethyl sulfoxide (DMSO) is known to oxidize Sn²⁺ to Sn⁴⁺, a reaction that can occur even without ambient oxygen, especially when heated.

  • Solution:

    • Avoid heating the solution if possible.

    • Consider using a co-solvent system to reduce the concentration of DMSO, such as a DMF:DMSO mixture.

    • Incorporate a stabilizing agent from the start of your preparation (see protocols below).

    • Explore alternative solvent systems if your experiment allows.

Problem: The stabilizing agent I added (e.g., SnF₂) is not fully dissolving.

  • Possible Cause: Low Solubility. Some additives, like tin(II) fluoride (SnF₂), have low solubility in common organic solvents.

  • Solution:

    • Gently warm the solution while stirring. Be mindful that heat can accelerate the degradation of SnI₂ in certain solvents like DMSO.

    • Use sonication to aid dissolution.

    • Increase the proportion of a solvent in which the additive is more soluble, if using a co-solvent system.

Problem: My stabilized solution appears clear initially but shows signs of degradation after several hours or upon use in thin-film deposition.

  • Possible Cause 1: Insufficient Stabilizer. The amount of stabilizer may be inadequate to counteract the oxidative stress over time or during processing steps like spin-coating in ambient or near-ambient conditions.

  • Solution: Increase the molar ratio of the stabilizer. For example, SnF₂ is often used in excess (e.g., 10 mol%) relative to the tin iodide content.

  • Possible Cause 2: Depletion of Reducing Agent. Reducing agents like metallic tin powder are consumed as they scavenge Sn⁴⁺.

  • Solution: Ensure sufficient reducing agent is present. The solution may need to be freshly prepared if it has been stored for an extended period.

Visual Guide: SnI₂ Degradation Pathway

SnI₂ Degradation Pathway cluster_products Degradation Products SnI2 Sn²⁺ (in solution) Sn4_products Sn⁴⁺ Products I2 I₂ (Iodine) SnI4 SnI₄ Sn4_products->SnI4 SnO2 SnO₂ Sn4_products->SnO2 HI HI SnI4->HI I2->SnI4 Accelerates Oxidation HI->I2 O2 O₂ (Air) O2->Sn4_products Oxidation O2->I2 Oxidation of HI H2O H₂O (Moisture) H2O->HI Hydrolysis of SnI₄

Improving the purity of synthesized tin(II) iodide for high-efficiency devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized tin(II) iodide (SnI₂), a critical precursor for high-efficiency optoelectronic devices.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of SnI₂.

Problem/Observation Potential Cause Recommended Solution
Synthesized SnI₂ is yellow or brownish instead of bright orange/red. Oxidation of Sn²⁺ to Sn⁴⁺, forming SnI₄ impurities.[1][2]• Ensure all synthesis and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon). • Use degassed solvents. • Consider adding a reducing agent like tin powder to the precursor solution to reduce any formed Sn⁴⁺ back to Sn²⁺.
Low yield of SnI₂ after synthesis. Incomplete reaction or loss of product during purification.• For direct synthesis from tin and iodine, ensure sufficient reaction time and temperature. The disappearance of the violet iodine vapor can indicate reaction completion.[3] • During recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation.[4][5] Avoid using an excessive amount of solvent.
Precursor solution (e.g., in DMF/DMSO) turns yellow or cloudy over time. Instability of the SnI₂ precursor and oxidation in the presence of certain solvents like DMSO, especially under acidic conditions and at elevated temperatures.[2][6]• Prepare precursor solutions fresh before use. • Store solutions in an inert atmosphere and protect from light. • Consider using solvent systems less prone to oxidizing Sn²⁺ or employ stabilizing additives like carboxylic acids.[7][8]
Difficulty dissolving synthesized SnI₂ in solvents like DMF. Presence of insoluble impurities or formation of tin oxides/hydroxides due to moisture.[9]• Ensure the synthesized SnI₂ is thoroughly dried under vacuum. • Purify the SnI₂ via recrystallization or sublimation to remove non-soluble impurities.[1][4] • Handle SnI₂ in a glovebox to prevent exposure to moisture.[9]
Inconsistent performance of devices fabricated with synthesized SnI₂. Variable purity of the SnI₂ batches, particularly fluctuating levels of SnI₄ contamination.• Standardize the synthesis and purification protocol. • Characterize each batch of SnI₂ for purity before use (e.g., using melting point, UV-Vis, or NMR spectroscopy).[1] • Employ robust purification methods like vacuum sublimation or the MASSR technique to ensure consistent purity.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized SnI₂ and how do they affect device performance?

A1: The most common impurity is tin(IV) iodide (SnI₄), which forms due to the easy oxidation of tin(II).[1] Sn⁴⁺ acts as a recombination center in perovskite solar cells, which can significantly reduce the power conversion efficiency (PCE).[11] Other potential impurities include unreacted starting materials, tin oxides from reaction with air or moisture, and solvent residues.

Q2: What is a reliable method to synthesize high-purity SnI₂ in the lab?

A2: A promising method is the Carboxylic Acid-Assisted Synthesis (CAAS), which involves the reaction of elemental tin and iodine in the presence of a carboxylic acid like formic acid.[7][8][12][13] This method can produce highly pure and unoxidized SnI₂ and enhances the stability of the precursor solution.[7] Another common method is the direct reaction of tin powder and iodine in a suitable solvent under reflux.[3]

Q3: How can I effectively purify my synthesized SnI₂?

A3: Several methods can be used for purification:

  • Recrystallization: This involves dissolving the crude SnI₂ in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure crystals to precipitate.[4][5]

  • Vacuum Sublimation: This technique separates SnI₂ from the more volatile SnI₄ impurity based on their different sublimation temperatures. SnI₄ sublimes at around 150 °C, while SnI₂ sublimes at a higher temperature, around 330 °C.[1]

  • Metal-Assisted Solid-State Reduction (MASSR): This novel technique involves mixing the impure SnI₂ with metallic tin powder to reduce Sn⁴⁺ species back to Sn²⁺ in a solid-state reaction.[10]

Q4: What are the key characterization techniques to assess the purity of SnI₂?

A4:

  • Melting Point: Pure SnI₂ has a sharp melting point at approximately 320 °C. A broad melting range at a lower temperature can indicate the presence of impurities.

  • ¹¹⁹Sn NMR Spectroscopy: This is a powerful technique to directly identify and quantify the presence of Sn⁴⁺ species (like SnI₄) in a SnI₂ sample.[1][2]

  • Thermogravimetric Analysis (TGA): TGA can distinguish between SnI₂ and SnI₄ based on their different sublimation temperatures.[1]

  • X-ray Diffraction (XRD): XRD can be used to confirm the crystal structure of SnI₂ and identify any crystalline impurities.

Q5: What is the visual indicator of a successful SnI₂ synthesis?

A5: High-purity this compound is typically a bright red-orange crystalline solid.[14] During synthesis via direct reaction, the disappearance of the violet or brown color of iodine in the reaction mixture is a good indicator that the reaction is nearing completion.[3]

Quantitative Data Summary

The following tables summarize the impact of different synthesis and purification methods on the purity of SnI₂ and the performance of resulting perovskite solar cells.

Table 1: Comparison of SnI₂ Synthesis and Purification Methods

Method Typical Purity Advantages Disadvantages Reference
Direct reaction of Sn and I₂ followed by Recrystallization 99% - 99.9%Simple, scalable.Prone to Sn⁴⁺ formation if not performed under inert conditions.[3]
Carboxylic Acid-Assisted Synthesis (CAAS) High purity, unoxidizedEnhanced precursor stability, can be performed in various solvents.May require optimization for different carboxylic acids.[7][8][12][13]
Vacuum Sublimation > 99.99%Effective at removing volatile impurities like SnI₄.Requires specialized equipment.[1]
Metal-Assisted Solid-State Reduction (MASSR) Significantly reduced Sn⁴⁺ contentSimple, reduces material loss from multiple purification cycles.A newer technique, may require further optimization.[10]

Table 2: Impact of SnI₂ Purity on Perovskite Solar Cell Performance

SnI₂ Purity / Additive Power Conversion Efficiency (PCE) Key Observations Reference
SnI₂ with significant SnI₄ impurityLow (< 5%)High defect density leads to poor device performance.[11]
High-Purity SnI₂ (>99.99%)Up to 14.6% (certified)Reduced trap states and improved carrier diffusion length.[15]
SnI₂ purified by MASSR22.86% (in Sn-Pb mixed PSCs)Reduced non-radiative recombination losses.[10]
SnI₂ from CAAS method8.35% (for large-area flexible cells)Good reproducibility and stability.[12][13]

Experimental Protocols

Protocol 1: Carboxylic Acid-Assisted Synthesis (CAAS) of SnI₂

This protocol is adapted from a method for preparing SnI₂ for perovskite solar cells.[16]

Materials:

  • Tin powder (Sn)

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Formic acid

Procedure:

  • Under an inert atmosphere (e.g., in a nitrogen-filled glovebox), suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO.

  • Add formic acid (e.g., 15 μl for a 1 mL solvent mixture) to the suspension, which should result in a greyish, dense dispersion.

  • Stir the dispersion for approximately 4 hours.

  • Gradually add a stoichiometric amount of iodine to the dispersion under vigorous stirring.

  • Continue stirring the mixture for another 15 minutes to obtain the SnI₂ solution.

Protocol 2: Purification of SnI₂ by Recrystallization

This is a general procedure for purifying solid compounds.[4][5]

Materials:

  • Crude SnI₂

  • A suitable solvent in which SnI₂ has high solubility at high temperatures and low solubility at low temperatures (e.g., certain organic solvents, to be determined empirically).

Procedure:

  • Place the crude SnI₂ in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate while stirring until the SnI₂ is completely dissolved. If it doesn't dissolve, add small portions of the solvent until it does. The goal is to have a saturated solution at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool down slowly to room temperature without disturbance.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization & Use start Start: Tin Powder + Iodine synthesis Reaction in Solvent (e.g., with Carboxylic Acid) start->synthesis crude_product Crude SnI₂ Product synthesis->crude_product purification_method Purification Method crude_product->purification_method recrystallization Recrystallization purification_method->recrystallization Option 1 sublimation Vacuum Sublimation purification_method->sublimation Option 2 massr MASSR purification_method->massr Option 3 pure_product High-Purity SnI₂ recrystallization->pure_product sublimation->pure_product massr->pure_product characterization Purity Analysis (NMR, TGA, MP) pure_product->characterization device_fab Device Fabrication characterization->device_fab end High-Efficiency Device device_fab->end

Caption: Experimental workflow for high-purity SnI₂.

troubleshooting_logic start Observe SnI₂ Product color_check Is it bright orange/red? start->color_check purity_ok Purity likely good. Proceed to characterization. color_check->purity_ok Yes color_bad Product is yellow/brownish color_check->color_bad No cause Potential Cause: Sn²⁺ oxidation to Sn⁴⁺ color_bad->cause solution Solution: - Use inert atmosphere - Use reducing agents - Purify further cause->solution

Caption: Troubleshooting logic for SnI₂ purity issues.

References

Troubleshooting low power conversion efficiency in SnI2-based solar cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and development of tin(II) iodide (SnI2)-based perovskite solar cells. The information is tailored for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the typically lower power conversion efficiency (PCE) in SnI2-based solar cells compared to their lead-based counterparts?

A1: The lower PCE in tin-based perovskite solar cells primarily stems from several key challenges:

  • Oxidation of Sn²⁺: Tin(II) (Sn²⁺) is highly susceptible to oxidation to tin(IV) (Sn⁴⁺), which can act as a p-dopant, increasing the background carrier concentration and creating deep-level defects that lead to non-radiative recombination.[1][2][3][4][5]

  • Rapid Crystallization: SnI2-based perovskites exhibit much faster crystallization rates than their lead-based counterparts.[1] This rapid process can lead to poor film morphology, including pinholes, small grains, and a high density of defect states at grain boundaries and surfaces, which act as recombination centers.

  • High Defect Density: The combination of fast crystallization and the propensity for oxidation results in a significantly higher defect density in tin-based perovskite films, which is a major contributor to performance losses.[1]

  • Energy Level Mismatch: The energy levels of the SnI2-based perovskite absorber layer often do not align optimally with commonly used electron transport layers (ETLs) and hole transport layers (HTLs), leading to inefficient charge extraction and increased interfacial recombination.[6]

Q2: How does the oxidation of Sn²⁺ to Sn⁴⁺ impact the solar cell's performance?

A2: The oxidation of Sn²⁺ to Sn⁴⁺ is a critical degradation pathway that negatively affects device performance in several ways:

  • Increased Recombination: Sn⁴⁺ sites act as deep-level trap states within the perovskite bandgap, promoting non-radiative recombination of photogenerated electron-hole pairs. This reduces the open-circuit voltage (Voc) and the short-circuit current density (Jsc).[2][7]

  • P-type Doping: The presence of Sn⁴⁺ increases the intrinsic p-type carrier concentration, which can lead to higher dark currents and lower Voc.[8]

  • Reduced Carrier Lifetime: The deep-level defects introduced by Sn⁴⁺ significantly shorten the charge carrier lifetime, limiting the diffusion length and, consequently, the Jsc.[7][9]

Q3: What is the role of additives like tin(II) fluoride (SnF₂) and ethylenediammonium diiodide (EDAI₂)?

A3: Additives play a crucial role in mitigating the intrinsic challenges of SnI2-based perovskites:

  • Tin(II) Fluoride (SnF₂): SnF₂ is widely used as a reductive additive to suppress the oxidation of Sn²⁺ to Sn⁴⁺.[8][10] It also helps to reduce the defect density and improve the crystallinity of the perovskite film, leading to enhanced PCE and stability.[8][10]

  • Ethylenediammonium Diiodide (EDAI₂): EDAI₂ is a bulky organic cation additive that can passivate surface defects and improve the morphology of the perovskite film by reducing pinholes.[11][12][13] It can also induce the formation of mixed-dimensional (2D/3D) perovskite structures, which can enhance stability and reduce non-radiative recombination.[12][13]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues observed in SnI2-based solar cell experiments.

Issue 1: Low Open-Circuit Voltage (Voc)

A low Voc is often indicative of high rates of charge recombination within the device.

Troubleshooting Workflow for Low Voc

Start Low Voc Observed Check_Recombination Investigate Recombination Pathways Start->Check_Recombination Bulk_Defects High Bulk Defect Density? Check_Recombination->Bulk_Defects Bulk vs. Interfacial Interface_Recombination Poor Interfacial Energetics? Check_Recombination->Interface_Recombination Bulk vs. Interfacial Solution_Bulk Incorporate Additives (e.g., SnF2, CsTFA) to reduce Sn4+ and passivate defects. Bulk_Defects->Solution_Bulk Action Solution_Interface Optimize ETL/HTL Energy Levels. Introduce interfacial passivation layers. Interface_Recombination->Solution_Interface Action End Voc Improved Solution_Bulk->End Solution_Interface->End

Caption: Troubleshooting workflow for low Voc in SnI2-based solar cells.

Possible Cause Suggested Action Expected Outcome Relevant Characterization
High Non-Radiative Recombination High density of trap states due to Sn⁴⁺ and other defects.[14][15][16][17]Introduce reductive additives like SnF₂ or cesium trifluoroacetate (CsTFA) into the precursor solution to suppress Sn²⁺ oxidation.[2][8][10]Improved Voc and longer carrier lifetimes.
Energy Level Mismatch Poor alignment between the perovskite's valence/conduction bands and the HTL's HOMO/ETL's LUMO levels.[15][17][18]Select ETL and HTL materials with better energy level alignment to the SnI₂-based perovskite. Consider interfacial modification layers.Increased Voc and improved charge extraction efficiency.
Interfacial Defects High density of defects at the perovskite/ETL and perovskite/HTL interfaces.[14][16]Introduce passivation layers (e.g., using 2D perovskite precursors) at the interfaces.Reduced interfacial recombination, leading to higher Voc.

Quantitative Impact of Troubleshooting Low Voc

Troubleshooting Strategy Device Parameter Before After Reference
EABr Additive Voc (V)~0.750.83[16][17]
PCE (%)~9.510.80[16][17]
CsTFA Additive Voc (V)~0.60~0.65[2]
PCE (%)~8.5~9.7[2]
Issue 2: Low Short-Circuit Current Density (Jsc)

A low Jsc can be caused by poor light absorption, inefficient charge collection, or high series resistance.

Troubleshooting Workflow for Low Jsc

Start Low Jsc Observed Check_Absorption Poor Light Absorption? Start->Check_Absorption Check_Collection Inefficient Charge Collection? Start->Check_Collection Thin_Film Perovskite film too thin or has poor morphology (pinholes). Check_Absorption->Thin_Film Short_Diffusion Short carrier diffusion length due to high defect density. Check_Collection->Short_Diffusion Solution_Film Optimize perovskite film thickness and deposition parameters to improve morphology. Thin_Film->Solution_Film Action Solution_Diffusion Improve film quality and reduce defects through additives and optimized annealing. Short_Diffusion->Solution_Diffusion Action End Jsc Improved Solution_Film->End Solution_Diffusion->End

Caption: Troubleshooting workflow for low Jsc in SnI2-based solar cells.

Possible Cause Suggested Action Expected Outcome Relevant Characterization
Poor Film Morphology Incomplete surface coverage, pinholes, or a non-uniform perovskite film.[19]Optimize the spin-coating parameters (speed, time, anti-solvent) and annealing conditions (temperature, time) to achieve a dense and uniform film.[20][21]Increased light absorption and reduced shunt paths, leading to higher Jsc.
Inadequate Light Absorption The perovskite absorber layer is too thin.[19]Increase the thickness of the perovskite layer by adjusting the precursor concentration or spin-coating parameters.Enhanced light harvesting and higher Jsc.
Short Carrier Diffusion Length High defect density leads to rapid recombination before carriers can be collected.Improve film crystallinity and reduce defect density through the use of additives and optimized fabrication protocols.Longer carrier diffusion length and improved charge collection, resulting in a higher Jsc.
Issue 3: Low Fill Factor (FF)

A low FF is often associated with high series resistance, low shunt resistance, or non-ideal diode behavior.[22][23]

Troubleshooting Workflow for Low Fill Factor

Start Low Fill Factor Observed Check_Resistance Investigate Resistance Issues Start->Check_Resistance High_Series High Series Resistance? Check_Resistance->High_Series Series vs. Shunt Low_Shunt Low Shunt Resistance? Check_Resistance->Low_Shunt Series vs. Shunt Solution_Series Optimize contact layers (ETL, HTL, electrodes) and their interfaces. High_Series->Solution_Series Action Solution_Shunt Improve perovskite film quality to eliminate pinholes and shunt paths. Low_Shunt->Solution_Shunt Action End Fill Factor Improved Solution_Series->End Solution_Shunt->End

Caption: Troubleshooting workflow for low Fill Factor in SnI2-based solar cells.

Possible Cause Suggested Action Expected Outcome Relevant Characterization
High Series Resistance (Rs) Poor conductivity of the charge transport layers or poor contact at the interfaces.[24][25]Ensure the quality and conductivity of the FTO/ITO substrate and the top electrode. Optimize the thickness and properties of the ETL and HTL.Reduced Rs and an improved FF.
Low Shunt Resistance (Rsh) Presence of pinholes or other defects in the perovskite film that create leakage current pathways.[24][26]Improve the film morphology by optimizing the deposition process and using additives to create a more compact and uniform layer.Increased Rsh, leading to a higher FF.
Non-ideal Diode Behavior High recombination rates at interfaces or in the bulk can lead to a high diode ideality factor.Implement strategies to reduce recombination, such as defect passivation and energy level alignment.A diode ideality factor closer to 1 and an improved FF.

Quantitative Impact of Troubleshooting Low Fill Factor

Troubleshooting Strategy Device Parameter Before After Reference
Binary Additives (PEAI + EDAI₂) FF (%)~55~65[12][13]
PCE (%)~6.08.47[12][13]
Optimized ETL/HTL FF (%)76.1784.29[27]
PCE (%)26.4229.8[27]

Experimental Protocols

Fabrication of a Planar p-i-n SnI₂-based Perovskite Solar Cell

This protocol outlines a typical procedure for fabricating a FASnI₃-based solar cell.

Experimental Workflow for Device Fabrication

Substrate_Prep 1. Substrate Cleaning (ITO-coated glass) HTL_Deposition 2. HTL Deposition (e.g., PEDOT:PSS) Substrate_Prep->HTL_Deposition Perovskite_Deposition 3. Perovskite Deposition (FASnI3 precursor spin-coating) HTL_Deposition->Perovskite_Deposition ETL_Deposition 4. ETL Deposition (e.g., C60/BCP) Perovskite_Deposition->ETL_Deposition Electrode_Deposition 5. Electrode Evaporation (e.g., Ag or Au) ETL_Deposition->Electrode_Deposition Encapsulation 6. Encapsulation Electrode_Deposition->Encapsulation Characterization 7. Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a SnI2-based perovskite solar cell.

Materials and Reagents:

  • ITO-coated glass substrates

  • Deionized water, isopropanol, acetone

  • PEDOT:PSS aqueous dispersion

  • Formamidinium iodide (FAI), this compound (SnI₂), Tin(II) fluoride (SnF₂)

  • Anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

  • Chlorobenzene (anti-solvent)

  • C₆₀, Bathocuproine (BCP)

  • Silver (Ag) or Gold (Au) evaporation source

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Perovskite Precursor Preparation:

    • Inside a nitrogen-filled glovebox, prepare a 1 M FASnI₃ precursor solution by dissolving FAI and SnI₂ in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Add a desired amount of SnF₂ (e.g., 10 mol%) to the solution and stir overnight.

  • Perovskite Film Deposition:

    • Transfer the substrates into the glovebox.

    • Spin-coat the FASnI₃ precursor solution at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense chlorobenzene as an anti-solvent onto the substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Thermally evaporate C₆₀ (20 nm) and BCP (8 nm) onto the perovskite layer.

    • Finally, thermally evaporate the metal electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the active area.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.

Standard Characterization Techniques

a) Scanning Electron Microscopy (SEM)

  • Purpose: To analyze the morphology, grain size, and cross-sectional structure of the perovskite film and the complete device.

  • Procedure:

    • Prepare samples by mounting them on SEM stubs using carbon tape. For cross-sectional imaging, cleave the device.

    • If the layers are non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

    • Load the sample into the SEM chamber and pump down to high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-15 kV) and working distance.

    • Acquire top-down and cross-sectional images at various magnifications to observe the film's uniformity, grain boundaries, and layer thicknesses.[28]

b) X-Ray Diffraction (XRD)

  • Purpose: To determine the crystal structure, phase purity, and crystallinity of the perovskite film.[29][30]

  • Procedure:

    • Mount the perovskite film on a zero-background sample holder.

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

    • Scan the sample over a 2θ range relevant for perovskite structures (e.g., 10° to 60°).

    • Analyze the resulting diffraction pattern to identify the characteristic peaks of the desired perovskite phase and any impurity phases (e.g., SnO₂, SnI₄).[7]

c) UV-Visible (UV-Vis) Absorption Spectroscopy

  • Purpose: To determine the light absorption properties and the optical bandgap of the perovskite film.[31][32]

  • Procedure:

    • Place a perovskite film on a transparent substrate (e.g., glass) in the sample holder of a UV-Vis spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 300-1000 nm.

    • Plot a Tauc plot ((αhν)² vs. hν) to extrapolate the bandgap of the material.

d) Photoluminescence (PL) Spectroscopy

  • Purpose: To assess the electronic quality of the perovskite film. Steady-state PL can indicate the presence of defects, while Time-Resolved PL (TRPL) measures the charge carrier lifetime.[33][34]

  • Procedure (Steady-State PL):

    • Excite the perovskite film with a laser at a wavelength shorter than the material's absorption edge (e.g., 532 nm).

    • Collect the emitted light using a spectrometer.

    • A higher PL intensity generally correlates with a lower density of non-radiative recombination centers.

  • Procedure (TRPL):

    • Excite the sample with a pulsed laser.

    • Measure the decay of the PL signal over time using a time-correlated single-photon counting (TCSPC) system.

    • Fit the decay curve to an exponential function to determine the carrier lifetime. Longer lifetimes are indicative of higher film quality.[7]

References

Technical Support Center: Optimizing Post-Deposition Annealing for Tin-Based Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tin-iodide (SnI2)-based perovskite films. The following sections offer insights into optimizing the crucial post-deposition annealing step to enhance film quality and device performance.

Troubleshooting Guide

This guide addresses common issues encountered during the post-deposition annealing of tin-based perovskite films.

Issue Potential Cause Recommended Solution
Poor Film Coverage / Pinholes 1. Suboptimal Annealing Temperature: The annealing temperature may be too low for proper crystal growth and film formation. 2. Fast Crystallization: Tin-based perovskites are known for their rapid crystallization, which can lead to incomplete film formation if not controlled.[1][2] 3. Poor Substrate Wettability: The perovskite precursor solution may not be spreading evenly on the substrate.1. Optimize Annealing Temperature: Systematically vary the annealing temperature to find the optimal condition for your specific perovskite composition and substrate. 2. Solvent Annealing: Introduce a solvent vapor environment during the thermal annealing to slow down crystallization and promote the formation of a more uniform film with larger grains.[3] 3. Substrate Surface Treatment: Ensure the substrate is clean and consider surface treatments to improve wettability.
Low Power Conversion Efficiency (PCE) 1. High Defect Density: Incorrect annealing can lead to a high density of defects, which act as recombination centers for charge carriers.[1][4] 2. Sn²⁺ Oxidation: Tin(II) is prone to oxidation to Tin(IV) at elevated temperatures, creating vacancies and increasing p-type doping, which is detrimental to device performance.[4][5] 3. Energy Level Mismatch: The annealing temperature of the electron transport layer (ETL), such as SnO₂, can affect its energy levels and the alignment with the perovskite layer.[2]1. Fine-tune Annealing Conditions: Adjust both the annealing temperature and time to minimize defect formation.[6] 2. Inert Atmosphere: Perform the annealing step in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize oxidation. 3. Additive Engineering: Incorporate additives like SnF₂ into the precursor solution to suppress the oxidation of Sn²⁺.[5] 4. Optimize ETL Annealing: The annealing temperature of the SnO₂ layer should be optimized to ensure good film quality and favorable energy level alignment. A lower temperature anneal for the SnO₂ layer can sometimes lead to better device performance.[7]
Film Degradation (e.g., turning yellow) 1. Prolonged Annealing: Extended annealing times, especially at higher temperatures, can lead to the decomposition of the perovskite film.[8] 2. Moisture Exposure: Tin-based perovskites are sensitive to moisture, which can be exacerbated at higher temperatures.1. Reduce Annealing Time: Optimize for the shortest annealing time that still results in good crystallinity. Rapid thermal annealing (RTA) can be an effective technique.[8] 2. Strict Environmental Control: Ensure the entire fabrication and annealing process is carried out in a dry, inert environment.
Poor Crystallinity 1. Annealing Temperature Too Low: Insufficient thermal energy to drive the crystallization process. 2. Annealing Time Too Short: The film may not have had enough time to fully crystallize.1. Increase Annealing Temperature: Gradually increase the annealing temperature to promote better crystal growth. 2. Increase Annealing Time: Extend the annealing duration to allow for more complete crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for post-deposition annealing temperature for tin-based perovskite films?

A1: The optimal annealing temperature for tin-based perovskite films is highly dependent on the specific composition (e.g., MASnI₃, FASnI₃, mixed cations/halides) and the substrate used. However, a general range is between 70°C and 150°C . For instance, FASnI₃ films have been successfully annealed at 70°C for 20 minutes.[9] For mixed cation and mixed halide perovskites like MA₀.₇FA₀.₃Pb(I₀.₉Br₀.₁)₃, an optimal annealing condition was found to be 100°C for 30 minutes.[6] It is crucial to experimentally determine the ideal temperature for your specific system.

Q2: How does the annealing of the SnO₂ electron transport layer affect the perovskite film?

A2: The annealing temperature of the SnO₂ electron transport layer (ETL) significantly impacts the morphology and properties of the subsequently deposited perovskite film. A study showed that annealing the SnO₂ layer at 120°C resulted in reduced surface defects and a significant increase in the grain size of the perovskite active layer, leading to improved power conversion efficiency (PCE) of the solar cell.[10] In contrast, annealing the SnO₂ at 90°C or 150°C resulted in lower device efficiency.[10] Therefore, optimizing the annealing temperature of the ETL is a critical step.

Q3: What are the common defects that arise from improper annealing of tin-based perovskites?

A3: Improper annealing can introduce several types of defects in tin-based perovskite films. One of the most significant issues is the oxidation of Sn²⁺ to Sn⁴⁺, which creates tin vacancies and leads to a high p-type doping concentration.[4] Other potential defects include halide vacancies and uncoordinated Sn²⁺ ions, particularly due to the volatilization of organic cations and halides at elevated temperatures.[11][12] These defects can act as non-radiative recombination centers, reducing the efficiency and stability of the solar cell.

Q4: Can solvent annealing be used in conjunction with thermal annealing for tin-based perovskites?

A4: Yes, solvent annealing is a highly effective technique to improve the quality of perovskite films. It involves exposing the film to a solvent vapor during the thermal annealing process. This slows down the rapid crystallization of tin-based perovskites, allowing for the formation of larger, more uniform grains with fewer pinholes.[3] This can lead to enhanced device performance.

Data Summary

The following tables summarize quantitative data from various studies on the effect of annealing temperature on tin-based perovskite films and related materials.

Table 1: Effect of SnO₂ ETL Annealing Temperature on Perovskite Solar Cell Performance

Annealing Temperature of SnO₂ ETL (°C)Average Grain Size of Perovskite Film (nm)Average Power Conversion Efficiency (PCE) (%)
90~11512
120~18015
150~13012
Data extracted from a study on the effect of SnO₂ annealing on the overlying perovskite layer.[10]

Table 2: Influence of Perovskite Film Annealing on Mixed Halide Perovskite Solar Cell Parameters

Annealing ConditionVₒc (V)Jₛc (mA/cm²)Fill Factor (%)PCE (%)
100°C for 30 min1.0221.5576.2716.76
Data for MA₀.₇FA₀.₃Pb(I₀.₉Br₀.₁)₃ perovskite solar cells.[6]

Experimental Protocols

Protocol 1: Fabrication and Annealing of a Tin-Based Perovskite Film

This protocol provides a general procedure for the deposition and annealing of a tin-based perovskite film using a one-step spin-coating method.

Materials:

  • FTO-coated glass substrates

  • Tin(II) iodide (SnI₂)

  • Formamidinium iodide (FAI)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (antisolvent)

  • Electron Transport Layer (e.g., SnO₂) solution

  • Hole Transport Layer material (e.g., Spiro-OMeTAD)

  • Gold or Silver for top electrode

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • ETL Deposition: Deposit the SnO₂ electron transport layer onto the FTO substrate via spin-coating.

  • ETL Annealing: Anneal the SnO₂-coated substrates at the optimized temperature (e.g., 120°C) for 30 minutes in ambient air.[10]

  • Perovskite Precursor Preparation: Inside a nitrogen-filled glovebox, dissolve SnI₂ and FAI in a mixed solvent of DMF and DMSO to form the perovskite precursor solution.

  • Perovskite Film Deposition:

    • Transfer the cooled SnO₂ substrates into the glovebox.

    • Spin-coat the perovskite precursor solution onto the SnO₂ layer.

    • During the final seconds of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Post-Deposition Annealing: Immediately transfer the substrate to a hotplate inside the glovebox and anneal at the desired temperature (e.g., 70°C - 100°C) for a specified time (e.g., 10-30 minutes). This step is critical for forming the final perovskite crystal structure.

  • HTL and Electrode Deposition:

    • After the film has cooled, deposit the hole transport layer (HTL) via spin-coating.

    • Finally, thermally evaporate the metal top electrode (e.g., Gold or Silver) to complete the device.

Visualizations

Experimental_Workflow Experimental Workflow for Tin-Based Perovskite Solar Cell Fabrication cluster_0 Substrate Preparation cluster_1 Perovskite Film Formation (in Glovebox) cluster_2 Device Completion sub_clean Substrate Cleaning etl_dep ETL Deposition (e.g., SnO2) sub_clean->etl_dep etl_anneal ETL Annealing (e.g., 120°C) etl_dep->etl_anneal spin_coat Spin-Coating Perovskite etl_anneal->spin_coat precursor_prep Precursor Solution Preparation precursor_prep->spin_coat antisolvent Antisolvent Dripping spin_coat->antisolvent post_anneal Post-Deposition Annealing antisolvent->post_anneal htl_dep HTL Deposition post_anneal->htl_dep electrode_dep Electrode Evaporation htl_dep->electrode_dep

Caption: Fabrication workflow for tin-based perovskite solar cells.

Annealing_Effects Impact of Annealing Temperature on Perovskite Film Properties cluster_TooLow Too Low cluster_Optimal Optimal cluster_TooHigh Too High Annealing_Temp Annealing Temperature Poor_Crystallinity Poor Crystallinity Annealing_Temp->Poor_Crystallinity Insufficient Energy Good_Crystallinity Good Crystallinity Annealing_Temp->Good_Crystallinity Sufficient Energy Decomposition Film Decomposition Annealing_Temp->Decomposition Excessive Energy Sn_Oxidation Sn²⁺ Oxidation Annealing_Temp->Sn_Oxidation Small_Grains Small Grains Poor_Crystallinity->Small_Grains Low_Efficiency_Low Low PCE Small_Grains->Low_Efficiency_Low Large_Grains Large Grains Good_Crystallinity->Large_Grains Low_Defects Low Defect Density Large_Grains->Low_Defects High_Efficiency High PCE Low_Defects->High_Efficiency Low_Efficiency_High Low PCE Decomposition->Low_Efficiency_High Sn_Oxidation->Low_Efficiency_High

Caption: Annealing temperature effects on perovskite film properties.

References

Carboxylic acid-assisted synthesis for improving SnI2 stability and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carboxylic acid-assisted synthesis (CAAS) to improve the stability and purity of tin(II) iodide (SnI₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of SnI₂ instability and impurity during synthesis and storage?

A1: The primary cause of SnI₂ instability is the propensity of tin(II) (Sn²⁺) to oxidize to tin(IV) (Sn⁴⁺), especially in the presence of oxygen and moisture.[1][2] This oxidation leads to the formation of SnI₄ and other tin oxide species, which act as impurities and are detrimental to the performance of optoelectronic devices like perovskite solar cells.[1][3]

Q2: How does the carboxylic acid-assisted synthesis (CAAS) method improve the stability and purity of SnI₂?

A2: The CAAS method improves SnI₂ stability and purity through a multi-faceted approach.[1][4] Carboxylic acids, such as formic acid, facilitate the in-situ formation of tin nanoparticles from tin powder.[1][4] These nanoparticles have a high surface area, enhancing reactivity. The carboxylic acid ligands then coordinate with the tin surface, which serves a dual purpose: it stabilizes the Sn²⁺ oxidation state and facilitates the oxidative addition of iodine to the tin atom, speeding up the reaction and suppressing the formation of Sn⁴⁺ ions.[1][4]

Q3: Which carboxylic acid is most effective in the CAAS of SnI₂?

A3: While various carboxylic acids can be used, formic acid has been shown to be particularly effective.[1][4] Its simplicity and effectiveness in forming tin nanoparticles and facilitating the reaction make it a promising choice.[1][4] Other carboxylic acids like oxalic acid, citric acid, and 2,5-thiophenedicarboxylic acid have also been investigated.[5]

Q4: Can the CAAS method be performed in common organic solvents?

A4: Yes, the CAAS of SnI₂ is typically performed in common organic solvents used for perovskite precursor solutions, such as a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Yellowing of SnI₂ solution or powder Oxidation of Sn²⁺ to Sn⁴⁺.• Ensure all synthesis and handling are performed under an inert atmosphere (e.g., nitrogen or argon glovebox).[1] • Use high-purity, anhydrous solvents. • The CAAS method itself is designed to suppress this oxidation.[1][4]
Incomplete reaction or low yield • Insufficient reaction time or temperature. • Poor dispersion of tin powder. • Ineffective carboxylic acid.• Increase the stirring time to ensure proper dispersion and reaction. The CAAS method with formic acid is generally faster than conventional methods.[5] • Ensure vigorous stirring to maintain a good suspension of the tin powder.[5] • Confirm the purity and concentration of the carboxylic acid used. Formic acid has shown rapid reaction times.[5]
Precipitation in the precursor solution Formation of insoluble tin oxides or other byproducts due to the presence of water or oxygen.• Strictly maintain anhydrous and oxygen-free conditions throughout the process. • Filter the final SnI₂ solution through a PTFE filter (e.g., 0.22 μm) before use.[5]
Poor device performance (e.g., low power conversion efficiency in solar cells) Presence of Sn⁴⁺ impurities in the SnI₂ precursor, leading to defects in the perovskite film.[1][3]• Utilize the CAAS method to synthesize high-purity SnI₂ with minimal Sn⁴⁺ content.[1][4] • Consider adding other reducing agents or antioxidants to the precursor solution as an additional protective measure.[1]

Quantitative Data Summary

The following table summarizes the performance of flexible perovskite solar cells fabricated using SnI₂ synthesized with the carboxylic acid-assisted (CAAS) method compared to a control device.

Parameter CAAS-SnI₂ Device Reference
Power Conversion Efficiency (PCE)8.35%[1][6]
Open-Circuit Voltage (Voc)0.59 V[1][4]
Short-Circuit Current Density (Jsc)21.60 mA/cm²[1][4]
Fill Factor (FF)66.5%[1][4]
Active Area>1 cm²[1][4]
Stability (in air, 35-40% RH, no encapsulation)Retained 40% of initial PCE after 2000 hours[1]

Experimental Protocols

Carboxylic Acid-Assisted Synthesis of SnI₂ Ink

This protocol is adapted from the work of Grischek et al.[1][5]

Materials:

  • Tin powder (99.8%)

  • Iodine (99.5%)

  • Formic acid (99%)

  • N,N-dimethylformamide (DMF, anhydrous, 99.8%)

  • Dimethyl sulfoxide (DMSO, anhydrous, 99.9%)

Procedure:

  • Under a nitrogen atmosphere, suspend tin powder in a 4:1 (v/v) mixture of DMF:DMSO.

  • Add formic acid to the suspension (e.g., 15 μl for a 1 mL solvent volume).

  • Stir the resulting greyish, dense dispersion for 4 hours.

  • Gradually add 0.8 mmol of iodine to the dispersion under vigorous stirring.

  • Continue to agitate the mixture for an additional 15 minutes to obtain the SnI₂ solution (ink).

Fabrication of FASnI₃ Perovskite Film

Materials:

  • CAAS-SnI₂ ink (prepared as above)

  • Formamidinium iodide (FAI)

  • Tin(II) fluoride (SnF₂)

Procedure:

  • Prepare the perovskite precursor solution by mixing the SnI₂ ink with FAI and SnF₂ in a 1:1:0.1 molar ratio to achieve a 0.8 M perovskite solution.

  • Before deposition, filter the solution using a 0.22 μm PTFE filter.

  • Spin-coat the perovskite precursor solution onto the substrate at 6000 rpm for 30 seconds.

Visualizations

experimental_workflow cluster_synthesis CAAS of SnI₂ Ink cluster_fabrication Perovskite Film Fabrication sn_powder Tin Powder mix1 Suspend & Add Formic Acid sn_powder->mix1 solvents DMF:DMSO (4:1) solvents->mix1 formic_acid Formic Acid formic_acid->mix1 iodine Iodine mix2 Add Iodine iodine->mix2 sni2_ink SnI₂ Ink mix3 Mix sni2_ink->mix3 stir1 Stirring mix1->stir1 4h stirring stir1->mix2 stir2 Stirring mix2->stir2 15min stirring stir2->sni2_ink fai FAI fai->mix3 snf2 SnF₂ snf2->mix3 precursor_sol Perovskite Precursor Solution filter Filter (0.22 µm PTFE) precursor_sol->filter spin_coat Spin Coating filter->spin_coat perovskite_film FASnI₃ Perovskite Film spin_coat->perovskite_film mix3->precursor_sol stabilization_mechanism cluster_mechanism Proposed Mechanism of Carboxylic Acid-Assisted SnI₂ Formation cluster_suppression Suppression of Sn⁴⁺ Formation sn_powder Tin Powder (Sn⁰) sn_np Tin Nanoparticles (Sn-NPs) with Surface-Grafted Carboxylic Acid sn_powder->sn_np ca Carboxylic Acid (e.g., HCOOH) ca->sn_np in-situ formation intermediate I₂ coordinates with Sn-Carboxylic Acid Complex sn_np->intermediate iodine Iodine (I₂) iodine->intermediate coordination sni2 SnI₂ Formation intermediate->sni2 Oxidative Addition regenerated_ca Regenerated Carboxylic Acid sni2->regenerated_ca releases regenerated_ca->sn_np catalytic cycle sn0 Metallic Tin (Sn⁰) sn2 Sn²⁺ (stabilized) sn0->sn2 sn4 Sn⁴⁺ (impurity) sn4->sn2 comproportionation reaction (Sn⁰ + Sn⁴⁺ → 2Sn²⁺)

References

Effect of solvent choice on tin(II) iodide precursor ink stability and film quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tin(II) iodide (SnI₂) precursor inks. The stability of these inks and the quality of the resulting thin films are critically dependent on solvent selection and handling procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precursor ink turning yellow/brown shortly after preparation?

A1: The color change is a common indicator of the oxidation of tin(II) (Sn²⁺) to tin(IV) (Sn⁴⁺).[1][2][3] This is a primary degradation pathway for tin-based perovskite precursors.[4][5] Certain solvents, particularly dimethyl sulfoxide (DMSO), are known to accelerate this oxidation process, especially when heated.[1][2][6] The presence of oxygen and moisture in the processing environment also significantly contributes to this degradation.[4][5][7]

Q2: Which solvents are recommended for preparing stable SnI₂ precursor inks?

A2: While DMSO has been widely used, its tendency to oxidize Sn(II) has led to the exploration of alternative solvents.[1][2][6] Promising replacements include N,N-dimethylformamide (DMF) when used in specific ratios with other solvents, and less common solvents like some amides (DEF, DMAC, NMAC, NMP) and diamides (TMU, DMI, DMPU).[8] A mixed solvent system of N,N-diethylformamide (DEF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to improve stability by avoiding direct oxidation by the solvent. Additionally, less hazardous options like a methanol and 1,4-dioxane mixture have been successfully used.[9] The choice of solvent can significantly impact the coordination with SnI₂ and the stability of the resulting complex.[8]

Q3: Can additives improve the stability of my SnI₂ ink?

A3: Yes, various additives have been shown to enhance ink stability. For instance, benzylhydrazine hydrochloride (BHC) can retard the oxidation of iodide anions and prevent the breakdown of organic cations in the precursor solution.[7] Carboxylic acid-assisted synthesis (CAAS) of SnI₂ has also been demonstrated to improve the precursor's stability against oxidation.[10][11][12][13]

Q4: What are the common signs of poor this compound film quality?

A4: Poor film quality can manifest in several ways, including the presence of pinholes, non-uniform coverage, and rough surface morphology. These issues can arise from rapid crystallization of the perovskite, which is influenced by the solvent system.[6] Films with high defect densities, often resulting from Sn²⁺ oxidation, will exhibit poor optoelectronic properties, such as shortened photoluminescence lifetimes.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precursor ink rapidly changes color (e.g., to yellow or brown) Oxidation of Sn(II) to Sn(IV).[1][2][3]• Prepare inks in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen and moisture.[7] • Use high-purity, anhydrous solvents. • Avoid using DMSO as the primary solvent, or use it in combination with other stabilizing solvents.[1][2][6] • Consider using alternative solvent systems like DEF/DMPU or MeOH/Dioxane.[9] • Add stabilizing additives like benzylhydrazine hydrochloride (BHC).[7]
Poor film uniformity and coverage Uncontrolled, rapid crystallization of the perovskite film.[6]• Utilize solvent systems that allow for slower, more controlled crystallization. Solvents with strong electron-donating abilities can form intermediate complexes with SnI₂, slowing down the crystallization rate.[6] • Optimize the spin-coating parameters (speed, duration) and annealing temperature/time.[14] • Employ an anti-solvent quenching step during spin-coating to promote uniform nucleation.[10]
Low photoluminescence (PL) lifetime in the final film High density of non-radiative recombination centers, often due to Sn⁴⁺ defects.[4]• Ensure the purity of the SnI₂ precursor. Solvent purification of SnI₂ can enhance performance.[15] • Minimize air exposure during film fabrication and characterization.[4] • Incorporate additives that can passivate defects.
Inconsistent device performance and reproducibility Degradation of the precursor ink over time.• Use freshly prepared precursor inks for device fabrication.[16] • If storing inks, do so in a dark, inert environment.[16] • Consider methods that improve the intrinsic stability of the SnI₂ precursor, such as carboxylic acid-assisted synthesis.[10][11][12][13]

Quantitative Data Summary

Table 1: Solvent Properties and Their Impact on Sn(II) Iodide Precursor Inks

Solvent/Solvent SystemKey Properties/ObservationsImpact on Ink Stability & Film QualityReference(s)
Dimethyl sulfoxide (DMSO) Strong electron-donating ability.Can oxidize Sn(II) to Sn(IV), leading to ink degradation and poor film quality.[1][2][6][1][2][6]
N,N-dimethylformamide (DMF) Commonly used, often in combination with other solvents.Generally more stable than DMSO alone, but can still be susceptible to degradation.[6][17][6][17]
DEF/DMPU (6:1 v/v) Proposed as a more stable alternative to DMSO-based systems.Solution shows no signs of Sn(II) oxidation even after heating at 100°C for 24 hours.[2]
Methanol/1,4-Dioxane A less hazardous solvent alternative.Suitable for preparing Sn-perovskite films with competitive photophysical properties.[9][9]

Detailed Experimental Protocols

Protocol 1: Preparation of SnI₂ Precursor Ink using a Methanol/1,4-Dioxane Solvent System

This protocol is adapted from Greul E, et al. (2017).[9]

  • Preparation of SnI₂ Solution: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve 111.6 mg of ultra-dry SnI₂ (99.999%) in 0.25 mL of anhydrous 1,4-dioxane.

  • Preparation of Organic Cation Solution: In a separate vial, dissolve 48 mg of methylammonium iodide (MAI) in 0.75 mL of anhydrous methanol. For mixed halide perovskites, a mixture of MAI and methylammonium bromide (MABr) can be used.

  • Mixing: Once the organic precursor is fully dissolved, add the methanol solution to the SnI₂ solution. This will aid in the complete dissolution of the remaining SnI₂.

  • Filtration: Before use, filter the final precursor solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

Protocol 2: Spin-Coating Deposition of Tin-Based Perovskite Film

This is a general protocol and may require optimization for specific substrates and desired film thicknesses.[14]

  • Substrate Preparation: Ensure the substrate is thoroughly cleaned and pre-treated as required for your device architecture (e.g., with a compact TiO₂ layer).

  • Ink Preparation: Prepare the SnI₂ precursor ink as described in Protocol 1 or using your desired solvent system. Ensure the ink is at room temperature before deposition.

  • Deposition:

    • Place the substrate on the spin coater.

    • Dispense an adequate amount of the precursor ink (e.g., 30-50 µL) onto the center of the substrate.

    • Initiate the spin-coating program. A typical two-step program might involve a low-speed step for spreading (e.g., 1000 rpm for 10 s) followed by a high-speed step for thinning (e.g., 4000 rpm for 30 s).

  • (Optional) Anti-Solvent Quenching: During the high-speed step, dispense a stream of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid and uniform crystallization.

  • Annealing: Immediately transfer the coated substrate to a preheated hotplate in an inert atmosphere. Anneal at a specified temperature and duration (e.g., 90°C for 120 minutes) to remove residual solvent and promote crystal growth.[14]

  • Cooling: After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizations

experimental_workflow cluster_prep Ink Preparation (Inert Atmosphere) cluster_deposition Film Deposition cluster_characterization Characterization prep_sn_dioxane Dissolve SnI₂ in 1,4-Dioxane mix_solutions Mix Solutions prep_sn_dioxane->mix_solutions prep_mai_meoh Dissolve MAI in Methanol prep_mai_meoh->mix_solutions filter_ink Filter Ink (0.2µm) mix_solutions->filter_ink spin_coat Spin-Coat Precursor Ink filter_ink->spin_coat anti_solvent Anti-Solvent Quench (Optional) spin_coat->anti_solvent anneal Anneal Film anti_solvent->anneal xrd XRD anneal->xrd uv_vis UV-Vis anneal->uv_vis pl PL Spectroscopy anneal->pl sem SEM anneal->sem degradation_pathway sn2_ink Stable Sn(II) Ink (e.g., FASnI₃ precursor) sn4_ink Degraded Ink (Sn(IV) formation) sn2_ink->sn4_ink perovskite_film Tin Perovskite Film (e.g., FASnI₃) sn2_ink->perovskite_film Deposition oxidizing_solvent Oxidizing Solvent (e.g., DMSO) oxidizing_solvent->sn4_ink oxygen_moisture Oxygen (O₂) & Moisture (H₂O) oxygen_moisture->sn4_ink sn4_film Sn(IV) Iodide (SnI₄) Formation in Film perovskite_film->sn4_film Oxidation by O₂ i2_formation Iodine (I₂) Formation sn4_film->i2_formation Hydrolysis (H₂O) & Oxidation (O₂) cyclic_degradation Cyclic Degradation i2_formation->cyclic_degradation Oxidizes Perovskite cyclic_degradation->sn4_film troubleshooting_logic start Poor Film Quality or Ink Instability q_color Is the ink changing color (yellow/brown)? start->q_color a_color_yes Indicates Sn(II) Oxidation q_color->a_color_yes Yes q_uniformity Is the film non-uniform or has pinholes? q_color->q_uniformity No sol_oxidation Switch to non-oxidizing solvent (e.g., DEF/DMPU). Work in inert atmosphere. Use additives (e.g., BHC). a_color_yes->sol_oxidation a_uniformity_yes Likely rapid, uncontrolled crystallization. q_uniformity->a_uniformity_yes Yes q_pl Is the PL lifetime low? q_uniformity->q_pl No sol_uniformity Optimize spin-coating parameters. Use anti-solvent quench. Select solvent for slower crystallization. a_uniformity_yes->sol_uniformity a_pl_yes High defect density, likely Sn(IV). q_pl->a_pl_yes Yes sol_pl Purify SnI₂ precursor. Minimize air exposure during fabrication. a_pl_yes->sol_pl

References

Minimizing residual water content in tin(II) iodide precursors and films

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tin(II) Iodide Precursors and Films

Welcome to the technical support center for researchers and scientists working with this compound (SnI₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize residual water content in your SnI₂ precursors and films, a critical factor for achieving high-quality materials and device performance.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in SnI₂ precursors and films?

A1: Residual water can significantly impact the quality and performance of SnI₂-based materials and devices. Water can lead to the hydration of SnI₂ and facilitate the oxidation of Sn²⁺ to Sn⁴⁺, which is detrimental to the optoelectronic properties of perovskite solar cells.[1] This oxidation can result in the formation of defects and impurities, such as SnI₄, which can act as recombination centers and degrade device performance. Furthermore, moisture can negatively affect the morphology and crystallinity of the perovskite film.[1]

Q2: What are the common signs of water contamination in my SnI₂ precursor solution?

A2: Visual inspection of the precursor solution can often reveal signs of water contamination. A fresh, high-purity SnI₂ solution in solvents like DMF or DMSO should be a clear, bright yellow-orange color. The presence of water can cause the solution to become cloudy or form precipitates. Over time, significant water contamination can lead to a change in color, often to a darker, brownish hue, indicating the degradation of the SnI₂.

Q3: How does atmospheric humidity affect my experiments with SnI₂?

A3: this compound is highly sensitive to moisture and air.[1] Performing experiments in a high-humidity environment increases the risk of water absorption by the precursor solution and the thin film during fabrication. This can lead to the issues mentioned in Q1. It is strongly recommended to work in a controlled atmosphere, such as a glovebox with low oxygen and water levels (ideally <10 ppm).[1] Exposure to ambient humidity can speed up the conversion of precursors to the final perovskite phase, which can lead to larger grain sizes but also an increase in voids and incomplete conversion.[2]

Q4: What is the impact of residual water on the final SnI₂-based thin film?

A4: Residual water in the precursor solution or absorbed during film deposition can have several negative effects on the final thin film. These include:

  • Poor Morphology: Increased surface roughness, pinholes, and non-uniform grain boundaries.[3]

  • Reduced Crystallinity: Formation of hydrated perovskite phases and disruption of the desired crystal structure.

  • Impaired Optoelectronic Properties: Introduction of mid-gap states and band tailing, leading to reduced light absorption and increased non-radiative recombination.[3]

  • Long-term Instability: The presence of water can accelerate the degradation of the film over time, especially when exposed to light and air.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with SnI₂ precursors and films.

Problem 1: My SnI₂ precursor solution is cloudy or has precipitates.
Possible Cause Troubleshooting Step
Water Contamination Ensure all solvents are anhydrous and handled in a glovebox. Use freshly opened solvents or those dried over molecular sieves. Consider filtering the solution through a PTFE filter (0.2 µm) inside the glovebox.
Incomplete Dissolution Gently heat the solution (e.g., to 60-70°C) while stirring. Ensure the correct solvent-to-solute ratio is used.
Low-Quality SnI₂ Use high-purity, anhydrous SnI₂. If synthesizing your own, ensure the final product is thoroughly dried.
Problem 2: The fabricated SnI₂-based perovskite film has poor morphology (e.g., pinholes, rough surface).
Possible Cause Troubleshooting Step
Humid Processing Environment Fabricate the films in a glovebox with controlled humidity (<10 ppm H₂O).
Water in Precursor Solution Prepare a fresh precursor solution using anhydrous solvents and high-purity SnI₂.
Inappropriate Annealing Optimize the annealing temperature and time. A two-step annealing process or vacuum annealing can help improve film quality.
Solvent Evaporation Rate The presence of ambient moisture can slow down solvent evaporation during spin coating, leading to thinner films.[4] Control the atmosphere during spin coating.
Problem 3: The performance of my SnI₂-based solar cell is low and degrades quickly.
Possible Cause Troubleshooting Step
Sn²⁺ Oxidation due to Water Minimize water exposure at all stages. Consider using additives in the precursor solution, such as SnF₂, which can help suppress the oxidation of Sn²⁺.
High Defect Density Water-induced defects can act as recombination centers. Improve film quality by optimizing precursor solution and annealing conditions.
Poor Interfacial Contact Ensure proper energy level alignment and good contact between the perovskite layer and the charge transport layers. Water can negatively impact these interfaces.

Quantitative Data Summary

While specific quantitative data on residual water content in SnI₂ films and its direct correlation to device performance is not extensively documented in a single source, the following table summarizes the acceptable water content in commercially available high-purity precursors.

Parameter Value Significance
Water Content in High-Purity SnI₂ Precursors < 100 ppmLow water content is essential for preparing high-quality perovskite layers and achieving good device performance.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in SnI₂ Precursor Solutions

This protocol outlines the general procedure for determining the water content in a SnI₂ precursor solution using coulometric Karl Fischer titration. This method is highly sensitive and suitable for detecting trace amounts of water.[5][6]

Materials and Equipment:

  • Coulometric Karl Fischer titrator

  • Anolyte and catholyte solutions for Karl Fischer titration

  • Gastight syringe

  • Anhydrous methanol (or other suitable solvent compatible with the precursor solution)

  • SnI₂ precursor solution to be tested

  • Glovebox with low humidity and oxygen levels

Procedure:

  • Set up the Karl Fischer titrator inside a glovebox to prevent contamination from ambient moisture.

  • Fill the titration cell with the appropriate anolyte and the generator electrode compartment with the catholyte.

  • Pre-titrate the solvent in the cell to remove any residual water until a stable, dry baseline is achieved.

  • Using a gastight syringe, carefully extract a known volume (e.g., 1 mL) of the SnI₂ precursor solution.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will generate iodine, which reacts with the water in the sample.

  • The titration is complete when all the water has been consumed. The instrument will calculate the water content based on the total charge required to generate the iodine.

  • Express the result in parts per million (ppm) or percentage by weight.

  • Perform multiple measurements to ensure accuracy and reproducibility.

Protocol 2: Vacuum Annealing for Drying SnI₂ Films

Vacuum annealing can be an effective method to remove residual solvent and water from SnI₂-based thin films, leading to improved crystallinity and film quality.

Materials and Equipment:

  • Spin-coated SnI₂ thin film on a substrate

  • Vacuum oven or a tube furnace connected to a vacuum pump

  • Temperature controller

  • Pressure gauge

Procedure:

  • Immediately after spin-coating the SnI₂ precursor solution in a glovebox, transfer the film to the vacuum chamber.

  • Reduce the pressure in the chamber to a low level (e.g., < 10⁻⁵ Torr).

  • Set the desired annealing temperature. For SnO₂ thin films, annealing temperatures between 100°C and 300°C have been used.[7] A similar range can be a starting point for optimizing SnI₂-based films, but lower temperatures (e.g., 70-150°C) are often preferred to prevent decomposition.

  • Anneal the film for a specific duration. A typical duration can range from 10 to 60 minutes. For SnO₂ films, a 30-minute anneal has been shown to be effective.[7]

  • After the annealing is complete, cool down the film to room temperature under vacuum before taking it out of the chamber.

  • Characterize the film to assess the impact of vacuum annealing on its properties.

Visualizations

Logical Workflow for Minimizing Water Contamination

workflow cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_char Characterization & Analysis High-Purity SnI2 High-Purity SnI2 Dissolution Dissolution High-Purity SnI2->Dissolution Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Dissolution Glovebox Glovebox Glovebox->Dissolution Spin Coating Spin Coating Dissolution->Spin Coating KF Titration KF Titration Dissolution->KF Titration Quality Control Annealing Annealing Spin Coating->Annealing Morphology Check (SEM) Morphology Check (SEM) Annealing->Morphology Check (SEM) Performance Test Performance Test Morphology Check (SEM)->Performance Test

Caption: Workflow for preparing SnI₂ films with minimal water content.

Degradation Pathway of SnI₂ in the Presence of Water and Oxygen

degradation_pathway SnI2 SnI2 Hydrated_SnI2 SnI2·xH2O SnI2->Hydrated_SnI2 + H2O Sn4_Oxidation Sn(IV) Species (e.g., SnI4, SnO2) SnI2->Sn4_Oxidation + O2 (accelerated by H2O) H2O H2O O2 O2 Hydrated_SnI2->Sn4_Oxidation + O2 Degraded_Film Degraded Film (Poor Performance) Sn4_Oxidation->Degraded_Film

Caption: Simplified pathway of SnI₂ degradation due to water and oxygen.

References

Overcoming poor film morphology and pinholes in spin-coated SnI2 layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with spin-coated Tin (II) Iodide (SnI₂) layers. Our goal is to help you overcome common challenges such as poor film morphology and the formation of pinholes, ensuring high-quality, uniform films for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of pinholes and poor film morphology in spin-coated SnI₂ layers?

A1: Poor film quality in SnI₂ layers typically stems from several key factors:

  • Precursor Impurities: Commercial SnI₂ often contains SnI₄ (Sn⁴⁺) impurities, which can disrupt crystal growth and film uniformity. The oxidation of Sn²⁺ to Sn⁴⁺ is a primary challenge.[1][2]

  • Rapid Crystallization: Tin-based perovskites and related materials tend to crystallize very quickly, which can lead to the formation of non-uniform films with voids and pinholes.[1]

  • Substrate Contamination: Any foreign particles or residues on the substrate can act as nucleation sites for defects, leading to pinholes.[3] Thorough substrate cleaning is critical.[4]

  • Poor Solution Wettability: If the precursor solution does not properly wet the substrate surface, it can lead to de-wetting and the formation of islands rather than a continuous film. The substrate should ideally be flat and hydrophilic.[5]

  • Unoptimized Spin-Coating Parameters: The spin speed, acceleration, and duration directly influence the thickness and uniformity of the film.[5][6] The properties of the solvent, especially its volatility, also play a crucial role.[5]

Q2: How can I purify my SnI₂ precursor to improve film quality?

A2: A facile and effective method is to wash the SnI₂ powder with toluene. Toluene can selectively dissolve and remove the undesired SnI₄ impurity while leaving the pure SnI₂ behind, due to a significant difference in their solubility.[2] This simple purification step can lead to markedly improved film morphology and enhanced crystalline quality.[2]

Q3: What kind of additives can I use in my precursor solution to improve the SnI₂ film?

A3: Additives are essential for controlling the crystallization process and preventing oxidation. They can be broadly categorized as:

  • Reducing Agents: To prevent the oxidation of Sn²⁺ to Sn⁴⁺, agents like ammonium hypophosphite, thiosulfate, or hypophosphorous acid (H₃PO₂) can be incorporated into the precursor solution.[7][8]

  • Coordinating Additives: Lewis base additives like dimethyl sulfoxide (DMSO), urea, or poly(vinyl alcohol) (PVA) can coordinate with Sn²⁺.[1][7][9] This forms intermediate adducts that help slow down the rapid crystallization, promoting more uniform grain growth and better film coverage.[1][9]

  • Halide Additives: Small amounts of other tin halides, such as SnF₂, SnBr₂, or SnCl₂, are frequently used. SnF₂, for example, can undergo ligand exchange with SnI₄ to form SnI₂, effectively reducing the concentration of Sn⁴⁺ in the final film and suppressing the formation of tin vacancies.[10][11][12]

Q4: Can post-deposition treatments help fix a film with poor morphology?

A4: Yes, post-treatment steps can significantly improve film quality.

  • Annealing: A thermal annealing step after spin-coating is crucial. The annealing temperature and duration affect crystallinity, grain growth, and the removal of residual solvent.[13] Optimizing the annealing temperature can lead to smoother surfaces and reduced defects.[13]

  • Antisolvent Washing: During the spin-coating process, dripping a non-coordinating antisolvent (like a toluene:chloroform mixture) onto the spinning substrate can induce rapid and uniform nucleation.[10] This "antisolvent engineering" helps create dense, void-free films with high crystallinity.[7][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the fabrication of spin-coated SnI₂ films.

Problem: Film has visible pinholes and poor surface coverage.

Troubleshooting Workflow

G start Problem: Pinholes & Poor Coverage cause1 Cause: Precursor Impurity (Sn⁴⁺) start->cause1 cause2 Cause: Substrate Issue start->cause2 cause3 Cause: Uncontrolled Crystallization start->cause3 cause4 Cause: Sub-optimal Spin-Coating start->cause4 sol1 Solution: Purify SnI₂ with Toluene Wash cause1->sol1 sol2 Solution: Add Reducing Agent (e.g., SnF₂, H₃PO₂) cause1->sol2 sol3 Solution: Thorough Substrate Cleaning (Sonication) cause2->sol3 sol4 Solution: Use Hydrophilic Substrate / Surface Tx cause2->sol4 sol5 Solution: Use Coordinating Additive (e.g., DMSO, Urea) cause3->sol5 sol6 Solution: Apply Antisolvent Wash During Spinning cause3->sol6 sol7 Solution: Optimize Spin Speed & Acceleration cause4->sol7 sol8 Solution: Optimize Annealing Temperature & Time cause4->sol8

A troubleshooting guide for pinholes and poor film coverage.
Problem: Film appears non-uniform or has streaks.

Logical Relationship of Influencing Factors

G cluster_input Input Factors cluster_process Physical & Chemical Processes cluster_output Outcome precursor Precursor Quality (Purity) oxidation Sn²⁺ Oxidation precursor->oxidation influences additives Solution Additives (Reductants, Ligands) additives->oxidation inhibits crystallization Nucleation & Crystal Growth additives->crystallization controls process Process Parameters (Spin Speed, Annealing) process->crystallization controls wetting Film Wetting process->wetting influences substrate Substrate (Cleanliness, Wettability) substrate->wetting determines film_quality Final Film Quality (Morphology, Pinhole Density) oxidation->film_quality degrades crystallization->film_quality determines wetting->film_quality determines

Key factors influencing final SnI₂ film quality.

Experimental Protocols & Data

Protocol 1: Purification of SnI₂ Powder via Toluene Washing

This protocol describes a simple solvent wash to remove SnI₄ impurities from commercial SnI₂ powder.[2]

  • Preparation: Work inside an inert atmosphere glovebox to prevent oxidation.

  • Washing: Add commercial SnI₂ powder to a vial. Add anhydrous toluene to the vial (e.g., 10 mL of toluene for 1 g of SnI₂).

  • Agitation: Stir the suspension vigorously for 10-15 minutes. The toluene will turn yellow/orange as it dissolves the SnI₄.

  • Separation: Allow the SnI₂ powder to settle. Carefully decant the toluene supernatant.

  • Drying: Repeat the washing step 2-3 times until the toluene remains clear. Dry the purified SnI₂ powder under vacuum to remove any residual toluene.

  • Storage: Store the purified, dark red SnI₂ powder in the glovebox.

Protocol 2: Spin-Coating with Antisolvent Engineering

This protocol provides a general method for depositing a high-quality SnI₂-based perovskite film using an antisolvent.[10]

  • Substrate Preparation: Thoroughly clean the substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve wettability.[13]

  • Precursor Solution: Prepare the SnI₂-based precursor solution with desired additives (e.g., with coordinating ligands and/or reducing agents) in a suitable solvent like DMF:DMSO.

  • Deposition: Transfer the substrate to a spin-coater inside a glovebox. Dispense the precursor solution onto the center of the substrate.

  • Spinning: Start the spin-coating program. A typical two-step program might be:

    • Step 1: 1000 rpm for 10 seconds (for spreading).

    • Step 2: 4000-6000 rpm for 30 seconds (for thinning).

  • Antisolvent Dripping: Approximately 15-20 seconds into the second spinning step, dispense a controlled volume (e.g., 100-200 µL) of an antisolvent (e.g., toluene) quickly onto the center of the spinning substrate. The film should rapidly change color, indicating crystallization.

  • Annealing: Immediately transfer the substrate to a preheated hotplate (e.g., at 100-150 °C) and anneal for 5-10 minutes to remove residual solvents and complete the crystallization process.[13]

Data Tables: Process Parameters and Their Impact

Table 1: Effect of Spin-Coating Parameters on Film Properties

ParameterValue RangeEffect on FilmReference
Spin Speed 1000 - 6000 rpmHigher speeds lead to thinner films. Can affect crystallinity and grain aggregation.[6][14]
Spin Time 20 - 60 sLonger times ensure complete solvent evaporation but can also lead to film drying defects if not optimized.[6][15]
Annealing Temp. 100 - 180 °CAffects crystallinity, grain size, and defect density. Optimal temperature (e.g., 150 °C) can lead to smoother films with better charge mobility.[13]

Table 2: Common Additives and Their Functions

Additive ClassExampleTypical ConcentrationPrimary FunctionReference
Reducing Agent SnF₂5-20 mol%Suppresses Sn⁴⁺ formation, reduces hole density.[11][12]
Reducing Agent Hypophosphorous Acid (H₃PO₂)~1 vol%Prevents oxidation of Sn²⁺ in the precursor and during film formation.[8]
Coordinating Ligand UreaVariableImproves perovskite solubility, leading to redeposition of smaller crystals onto larger grains for better crystallinity.[9]
Co-Dopant SnBr₂/SnF₂0.2M / 0.2MCo-doping can significantly decrease morphological defects and increase crystallinity.[10]
Polymer Additive Poly(vinyl alcohol) (PVA)VariableImproves film uniformity and long-term stability through hydrogen bonding interactions.[7]

References

Validation & Comparative

Comparative analysis of SnI2 and PbI2 as precursors for perovskite solar cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Performance, Stability, and Fabrication Protocols for Researchers in Solar Cell Technology

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Central to their success is the choice of metal halide precursors, which dictates the optoelectronic properties, stability, and environmental impact of the resulting devices. While lead(II) iodide (PbI2) has been the cornerstone of high-efficiency PSCs, toxicity concerns have propelled the investigation of alternatives, with tin(II) iodide (SnI2) emerging as a prominent contender. This guide provides a comprehensive comparative analysis of SnI2 and PbI2 as precursors, offering a data-driven overview for researchers and scientists in the field.

Performance Metrics: A Tale of Two Precursors

Lead-based perovskites have consistently demonstrated superior power conversion efficiencies (PCEs), with certified records exceeding 25%.[1] In contrast, the record efficiency for tin-based PSCs, while impressive and continually improving, stands at 14.6%.[1] The performance gap is primarily attributed to the facile oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and hinders charge transport.[2]

Recent advancements in 2024 and 2025 have shown promising progress for Sn-based cells. For instance, the use of specific additives and solvent engineering has pushed the certified efficiency of a FASnI3-based cell to 15.14%.[1] Another study in April 2024 reported an open-circuit voltage (Voc) of 0.974 V and a PCE of 15.7% for a FASnI3 device with a self-assembled dipole layer.[1] A recent breakthrough in August 2025 reported a PCE of 16.17% for a MASnI3-based cell.[3]

Below is a summary of key performance indicators for PSCs fabricated with SnI2 and PbI2 precursors.

PrecursorDevice StructurePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability
SnI2 FTO/ZnO/FASnI3/CuI/C4.8---98% of initial PCE after 100 days (encapsulated)
SnI2 ITO/TiO₂/MASnI₃/NiO/Al16.170.76330.1870.24-
SnI2 (PEA)₀.₁₅(FA)₀.₈₅SnI₃14.6---T₉₆ = 2400 h (dark), T₉₅ = 1 h (illuminated)
SnI2 (PEA)₀.₁₅(FA)₀.₈₅SnI₃ with TPPF15.14--->3000 h storage, 500 h continuous illumination
SnI2 FASnI₃ with dipole layer15.70.974--T₈₅ = 1000 h (continuous illumination)
PbI2 Inverted (p-i-n) MAPbI₃21--86Stable under 1 sun in glovebox
PbI2 CsPbI₃ (β-γ PHJ)20.17--84.17-
PbI2 ITO/SnO₂/MAPbI₃/spiro-OMeTAD/Au~24 (simulated)----

Stability and Toxicity: The Core Trade-Off

The primary driver for exploring SnI2 is to mitigate the toxicity of lead. Lead is a well-documented neurotoxin, and its potential leakage from damaged solar modules poses significant environmental and health risks.[4][5] Tin is considered a more environmentally benign alternative. However, studies have indicated that SnI2 can lead to acidification of aquatic environments, suggesting that it is not entirely without environmental impact.[4][5]

From a device stability perspective, PbI2-based perovskites are generally more robust. The propensity of Sn²⁺ to oxidize to Sn⁴⁺ in the presence of air and moisture is a major degradation pathway for Sn-based PSCs.[2] This oxidation creates p-doping in the perovskite layer, leading to high dark currents and reduced device performance. Significant research efforts are focused on mitigating this instability through the use of additives, antioxidant materials, and encapsulation techniques. Mixed tin-lead perovskites are also being investigated as a compromise, offering reduced lead content while benefiting from the enhanced stability of lead.

Experimental Protocols: A Step-by-Step Guide to Fabrication

The fabrication of high-quality perovskite films is critical for achieving high-performance solar cells. Solution-based methods, particularly one-step and two-step spin coating, are widely used for both SnI2 and PbI2 precursors.

One-Step Solution Processing for MAPbI3 (Lead-Based) PSCs

This method involves spin-coating a precursor solution containing both MAI and PbI2.

  • Precursor Solution Preparation: Dissolve equimolar amounts of methylammonium iodide (MAI) and PbI2 in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 9:1 volume ratio) to a concentration of 1.35 M.[6]

  • Substrate Preparation: Prepare a substrate with the desired electron transport layer (e.g., TiO2 on FTO-coated glass).

  • Spin Coating: In a nitrogen-filled glove box, deposit the precursor solution onto the substrate. A typical spin-coating program is 2000 rpm for 5 seconds, followed by 4000 rpm for 20 seconds.[6]

  • Anti-Solvent Dripping: During the second spin-coating step (e.g., at the 10th second), drip an anti-solvent such as toluene or chlorobenzene onto the spinning substrate to induce rapid crystallization and form a uniform film.[6][7]

  • Annealing: Anneal the film on a hotplate at 100°C for 10 minutes to remove residual solvent and complete the perovskite crystallization.[6]

  • Device Completion: Deposit the hole transport layer (e.g., spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell.[7]

Two-Step Sequential Deposition for FAPbI3 (Lead-Based) PSCs

This method involves the sequential deposition of PbI2 and the organic cation.

  • PbI2 Deposition: Spin-coat a solution of PbI2 in DMF onto the substrate.[8]

  • Conversion to Perovskite: Spin-coat a solution of formamidinium iodide (FAI) in isopropanol (IPA) onto the PbI2 layer.[8]

  • Annealing: Anneal the film at an elevated temperature (e.g., 170°C for 10 minutes) to facilitate the intercalation of FAI into the PbI2 lattice and form the FAPbI3 perovskite.[8]

  • Device Completion: Proceed with the deposition of the hole transport layer and the metal contact.

One-Step Solution Processing for FASnI3 (Tin-Based) PSCs

Fabrication of tin-based PSCs requires stringent control to prevent the oxidation of Sn²⁺.

  • Precursor Solution Preparation: Dissolve formamidinium iodide (FAI) and SnI2 in a mixed solvent system, often with the inclusion of a reducing agent or additives like SnF2 to inhibit oxidation.[9] A common solvent mixture is DMF and DMSO.

  • Substrate Preparation: Prepare the substrate with the appropriate charge transport layers.

  • Spin Coating and Annealing: In an inert atmosphere (e.g., a nitrogen-filled glove box), spin-coat the precursor solution onto the substrate. The film is then annealed at a relatively low temperature (e.g., 80°C for 30 minutes).[10]

  • Device Completion: Complete the device by depositing the subsequent layers.

Logical Workflow for Perovskite Solar Cell Fabrication

The choice between SnI2 and PbI2 is a critical initial step that influences subsequent processing and final device characteristics. The following diagram illustrates the general workflow for perovskite solar cell fabrication, highlighting this key decision point.

Perovskite_Fabrication_Workflow start Start: Substrate Preparation precursor_choice Precursor Selection start->precursor_choice pbi2_prep PbI2-based Precursor Solution precursor_choice->pbi2_prep Lead-Based sni2_prep SnI2-based Precursor Solution precursor_choice->sni2_prep Tin-Based deposition Perovskite Film Deposition pbi2_prep->deposition sni2_prep->deposition one_step One-Step Spin Coating deposition->one_step two_step Two-Step Sequential Deposition deposition->two_step annealing Annealing one_step->annealing two_step->annealing layer_deposition Charge Transport Layer & Metal Contact Deposition annealing->layer_deposition characterization Device Characterization layer_deposition->characterization end End characterization->end

References

A Comparative Guide to the XRD Analysis and Phase Identification of Tin(II) Iodide: Powder vs. Thin Film

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis and resulting phase identification of tin(II) iodide (SnI₂) in its bulk powder and thin film forms. Understanding the structural disparities between these two morphologies is crucial for applications in optoelectronics, perovskite solar cells, and materials science. This document outlines detailed experimental protocols for sample preparation and presents a comparative analysis of their crystallographic structures supported by experimental data.

Introduction

This compound is a key semiconductor material, notable for its potential as a less-toxic alternative to lead-based perovskites. The crystallographic phase of SnI₂ can significantly influence its electronic and optical properties. In its bulk powder form, SnI₂ typically adopts a monoclinic crystal structure. However, when fabricated into a thin film, a phase transformation to a hexagonal structure is often observed. This guide will delve into the synthesis, fabrication, and XRD characterization of both forms to highlight these critical differences.

Experimental Protocols

Synthesis of this compound Powder (α-SnI₂)

A common method for synthesizing SnI₂ powder is through the direct reaction of metallic tin and iodine in a hydrochloric acid solution.

Materials:

  • Tin (Sn) metal

  • Iodine (I₂)

  • 6M Hydrochloric acid (HCl)

  • Copper (II) sulfate (CuSO₄) solution (as a catalyst)

  • Deionized water

  • Ethanol

Procedure:

  • Approximately 5-7 grams of tin metal are placed in a 100 mL beaker.

  • 40 mL of 6M HCl is added to the beaker, along with a few drops of CuSO₄ solution to catalyze the reaction.

  • The mixture is gently heated on a hot plate in a fume hood to facilitate the dissolution of tin and the formation of SnCl₂.

  • In a separate flask, a stoichiometric amount of iodine is dissolved in a minimal amount of ethanol.

  • The hot, filtered SnCl₂ solution is then slowly added to the iodine solution with constant stirring.

  • The resulting red-orange precipitate of SnI₂ is collected by vacuum filtration.

  • The collected powder is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • The final product is dried in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the crystalline SnI₂ powder.

Fabrication of this compound Thin Films (β-SnI₂)

Two prevalent methods for the fabrication of SnI₂ thin films are thermal evaporation and spin coating.

2.2.1. Thermal Evaporation

Equipment and Materials:

  • High-vacuum thermal evaporation system

  • Tungsten or molybdenum evaporation boat

  • SnI₂ powder (99.99% purity)

  • Substrates (e.g., glass, ITO-coated glass)

  • Substrate holder and heater

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • The substrates are thoroughly cleaned by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • A small amount of high-purity SnI₂ powder is placed in the evaporation boat inside the vacuum chamber.

  • The cleaned substrates are mounted on the substrate holder.

  • The chamber is evacuated to a base pressure of at least 10⁻⁶ Torr.

  • The evaporation boat is resistively heated to a temperature sufficient to cause sublimation of the SnI₂ powder.

  • The deposition rate and film thickness are monitored in real-time using the QCM. A typical deposition rate is 1-5 Å/s.

  • The substrate can be kept at room temperature or heated to a specific temperature to influence film crystallinity.

  • After achieving the desired thickness, the shutter is closed, and the system is allowed to cool down before venting.

2.2.2. Spin Coating

Equipment and Materials:

  • Spin coater

  • SnI₂ precursor solution (e.g., SnI₂ dissolved in a suitable organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Substrates (e.g., glass, silicon wafers)

  • Hotplate for annealing

Procedure:

  • Substrates are cleaned using the same procedure as for thermal evaporation.

  • A precursor solution of SnI₂ is prepared by dissolving the powder in the chosen solvent. The concentration will influence the final film thickness.

  • The substrate is placed on the spin coater chuck and held by vacuum.

  • A small volume of the SnI₂ precursor solution is dispensed onto the center of the substrate.

  • The spin coating process is initiated, typically involving a two-step process: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired thickness.

  • The coated substrate is then transferred to a hotplate for annealing. The annealing temperature and time (e.g., 100-150 °C for 10-30 minutes) are critical parameters for solvent removal and film crystallization.

XRD Analysis and Phase Identification

XRD is a powerful non-destructive technique used to determine the crystallographic structure, phase composition, and other structural parameters of a material. The analysis of SnI₂ in powder and thin film forms reveals distinct structural characteristics.

This compound Powder

Commercial and lab-synthesized SnI₂ powder predominantly crystallizes in the monoclinic α-phase. This structure belongs to the C2/m space group. The XRD pattern of the powder exhibits numerous diffraction peaks corresponding to the various crystallographic planes of the monoclinic lattice.

This compound Thin Film

In contrast to the powder form, SnI₂ thin films, particularly those fabricated by thermal evaporation, often undergo a polymorphic transition to a hexagonal β-phase.[1] This phase is characterized by a high degree of preferred orientation, with the c-axis perpendicular to the substrate surface. This results in an XRD pattern dominated by (00l) reflections.

Data Presentation

The following tables summarize the crystallographic data and representative XRD peak analysis for both α-SnI₂ powder and β-SnI₂ thin films.

Table 1: Crystallographic Data of this compound Phases

Propertyα-SnI₂ (Powder)β-SnI₂ (Thin Film)[1]
Crystal SystemMonoclinicHexagonal
Space GroupC2/mP6₃/mmc (or related)
Lattice Parametersa = 14.17 Åa = 4.506 Å
b = 4.535 Åc = 6.946 Å
c = 10.87 Å
β = 92.0°

Table 2: Comparative XRD Peak Analysis

α-SnI₂ (Powder) - Representative Peaksβ-SnI₂ (Thin Film) - Observed Peaks
2θ (Cu Kα) (hkl)
Data not explicitly found in searchesMultiple peaks expected

Note: A detailed experimental powder XRD pattern with 2θ, (hkl), and relative intensities for α-SnI₂ was not available in the performed searches. The table for the powder form is therefore representative of the expected outcome.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for XRD analysis and the logical relationship between the sample form and the identified crystal phase.

experimental_workflow cluster_powder SnI₂ Powder cluster_film SnI₂ Thin Film p_synth Synthesis p_purify Purification & Drying p_synth->p_purify p_xrd Powder XRD p_purify->p_xrd analysis Phase Identification & Structural Analysis p_xrd->analysis f_fab Fabrication (Thermal Evaporation or Spin Coating) f_anneal Annealing (optional) f_fab->f_anneal f_xrd Thin Film XRD f_anneal->f_xrd f_xrd->analysis

Caption: Experimental workflow for XRD analysis of SnI₂ powder and thin films.

logical_relationship cluster_sample Sample Form cluster_phase Crystal Phase powder Bulk Powder monoclinic Monoclinic (α-SnI₂) Polycrystalline powder->monoclinic Typically results in film Thin Film hexagonal Hexagonal (β-SnI₂) Highly Oriented film->hexagonal Often leads to

Caption: Relationship between SnI₂ sample form and observed crystal phase.

Conclusion

The structural characterization of this compound reveals a significant dependence on its physical form. While bulk SnI₂ powder typically exhibits a monoclinic α-phase with a random crystallite orientation, thin films often undergo a phase transformation to a hexagonal β-phase with a strong preferred orientation. This structural difference is critical for the performance of SnI₂-based devices and underscores the importance of thorough XRD analysis in materials characterization. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and scientists working with this promising semiconductor material.

References

Determining Tin Oxidation States in SnI₂ Films: A Comparative Guide to XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of tin oxidation states in tin(II) iodide (SnI₂) thin films is crucial for understanding their chemical stability and performance in optoelectronic applications. The propensity for Sn(II) to oxidize to Sn(IV) can significantly impact the material's properties and device longevity. X-ray Photoelectron Spectroscopy (XPS) is a widely employed surface-sensitive technique for this purpose. This guide provides a comprehensive comparison of XPS with alternative methods, detailed experimental protocols, and quantitative data to aid researchers in obtaining reliable and accurate measurements.

Comparison of Analytical Techniques for Tin Oxidation State Analysis

While XPS is a powerful tool, it is essential to understand its capabilities and limitations in the context of other available analytical techniques. The choice of method can significantly influence the interpretation of results, especially for sensitive materials like tin halides.

FeatureX-ray Photoelectron Spectroscopy (XPS)X-ray Absorption Near Edge Structure (XANES)¹¹⁹Sn Solid-State Nuclear Magnetic Resonance (NMR)
Primary Information Elemental composition, chemical stateOxidation state, local coordination environmentChemical environment, quantification of species
Probing Depth Surface sensitive (typically < 10 nm)[1][2]Bulk sensitiveBulk sensitive
Chemical Shift Small shift between Sn(II) and Sn(IV) in halides, often requiring careful peak fitting.[3]Significant edge shifts with oxidation state.[4][5]Large chemical shift anisotropy (CSA) is highly sensitive to the Sn oxidation state.[6][7]
Sample Damage Potential for X-ray induced reduction or decomposition, especially in tin-based perovskites.[2][8][9][10]Can also induce damage, but often less of a concern than with the prolonged exposure in XPS.Non-destructive.
Quantification Semi-quantitative, relies heavily on the accuracy of peak fitting models.[3]Can provide fractions of each oxidation state.[11]Can provide good quantification of Sn(II) and Sn(IV) populations.[6][7]
Accessibility Widely available in university and commercial labs.Requires synchrotron facilities, making it less accessible.Requires specialized solid-state NMR equipment and expertise.

Quantitative XPS Data for Tin Species

Accurate identification of tin oxidation states from XPS data relies on correct peak fitting of the Sn 3d core level spectra. The binding energy of the Sn 3d₅/₂ peak is the primary indicator of the chemical state. However, the reported values can vary, and the small chemical shift between Sn(II) and Sn(IV) presents a significant challenge.

Tin SpeciesOxidation StateTypical Sn 3d₅/₂ Binding Energy (eV)Notes
Metallic TinSn(0)~484.9 - 485.0Often has an asymmetric peak shape.[1][12]
This compoundSn(II)~485.9 - 486.5Can be difficult to distinguish from Sn(IV) in some matrices.
Tin(IV) SpeciesSn(IV)~486.6 - 487.0Often observed as a shoulder at a higher binding energy on the main Sn(II) peak in partially oxidized samples.[12][13]
Tin(IV) Oxide (SnO₂)Sn(IV)~486.6 - 486.8Included for reference as a common oxidation product. The binding energy is very close to other Sn(IV) species.[1][12]

Note: Binding energies should be charge-referenced to the adventitious carbon C 1s peak at 284.8 eV.

Experimental Protocol for XPS Analysis of SnI₂ Films

Given the air and X-ray sensitivity of tin iodide films, a carefully designed experimental protocol is paramount to obtaining meaningful data that reflects the true surface chemistry of the material.

1. Sample Handling and Transfer

  • Inert Atmosphere Preparation: Fabricate and store SnI₂ films in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent atmospheric oxidation.

  • Air-Sensitive Transfer: Utilize a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposure to ambient air.[14] This is critical to prevent surface oxidation before analysis.

2. XPS Instrumentation and Data Acquisition

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is standard. Using a low X-ray power setting is advisable to minimize potential beam damage.

  • Analysis Chamber: The analysis must be conducted under ultra-high vacuum (UHV) conditions (pressure < 1 x 10⁻⁸ mbar).

  • Minimizing Beam Exposure: Limit the X-ray exposure time for each analysis spot.[9] It is recommended to perform a time-dependent study on a test sample to assess the rate of any X-ray-induced changes.[3]

  • Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

  • High-Resolution Scans: Obtain high-resolution spectra for the Sn 3d, I 3d, C 1s, and O 1s regions. Use a low pass energy (e.g., 20-40 eV) to achieve better energy resolution for chemical state analysis.

3. Data Analysis and Peak Fitting

  • Energy Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra before peak fitting.[12]

  • Sn 3d Peak Fitting:

    • The Sn 3d spectrum consists of a spin-orbit split doublet: Sn 3d₅/₂ and Sn 3d₃/₂. The separation is approximately 8.4 eV.[1]

    • Constrain the full width at half maximum (FWHM), peak area ratio (3:2 for 3d₅/₂:3d₃/₂), and spin-orbit splitting to be the same for all components (e.g., Sn(II) and Sn(IV)) within the fit.

    • Use appropriate peak shapes (typically a combination of Gaussian and Lorentzian functions).

    • The presence of Sn(IV) is often identified by a component at a binding energy approximately 0.7-1.0 eV higher than the Sn(II) component.

  • Quantification: The relative percentage of each oxidation state is determined from the area of the corresponding fitted peaks.

Experimental Workflow for XPS Analysis

The following diagram illustrates the logical flow for the XPS analysis of SnI₂ films, from sample preparation to data interpretation.

XPS_Workflow cluster_prep Sample Preparation cluster_transfer Sample Transfer cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation prep Fabricate SnI₂ film in a glovebox mount Mount sample on XPS stub inside glovebox prep->mount vessel Load into air-sensitive transfer vessel mount->vessel transfer Transfer to XPS instrument vessel->transfer load Load into UHV chamber transfer->load survey Acquire survey scan load->survey high_res Acquire high-resolution Sn 3d, I 3d, C 1s, O 1s scans survey->high_res calibrate Calibrate BE to C 1s (284.8 eV) high_res->calibrate background Background subtraction calibrate->background peak_fit Peak fit Sn 3d spectrum (Constrain doublet parameters) background->peak_fit quantify Quantify Sn(II) vs. Sn(IV) peak_fit->quantify

Caption: Workflow for XPS analysis of air-sensitive SnI₂ films.

References

A Comparative Guide to SnI₂ vs. SnCl₂ as Tin Sources in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

The quest for efficient and stable photovoltaic technologies has positioned perovskite solar cells at the forefront of renewable energy research. While lead-based perovskites have achieved remarkable power conversion efficiencies (PCEs), the inherent toxicity of lead has driven the exploration of less hazardous alternatives. Tin (Sn)-based perovskites are a promising substitute due to tin's similar electronic configuration and the favorable optoelectronic properties of tin-halide perovskites, such as a narrower bandgap (~1.3 eV) ideal for single-junction and tandem solar cell applications.[1][2][3]

The performance of tin-based perovskite solar cells is critically dependent on the quality of the perovskite film, which is significantly influenced by the choice of the tin precursor. The two most common tin sources are tin(II) iodide (SnI₂) and tin(II) chloride (SnCl₂). This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies used in fabricating these devices.

Performance Metrics: SnI₂ vs. SnCl₂

The choice of the tin precursor directly impacts the key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While both precursors have been used to produce functional devices, they often yield different performance characteristics.

In direct comparisons, devices fabricated using SnI₂ have shown slightly higher efficiencies than those using SnCl₂ as the primary tin source. For instance, in a study replacing lead with tin, solar cells with a PbI₂:SnI₂ molar ratio of 2:2 achieved a PCE of 10.61%, whereas a similar device using SnCl₂ reached 10.10%.[4][5] Both represented a significant improvement over the baseline lead-only device (7.39%).[4][5]

However, these precursors are also widely used as additives in small quantities to improve film quality and passivate defects, where their effects can differ. One study on CsSnI₃-based cells found that using 10 mol% SnCl₂ as an additive resulted in a champion PCE of 3.56%, which was superior to devices made with excess SnI₂ (1.5% PCE).[6]

The table below summarizes representative performance data from studies utilizing SnI₂ and SnCl₂ as either the main precursor or an additive.

Tin SourceRolePerovskite CompositionPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
SnI₂ Primary SourceCH₃NH₃Pb₀.₅Sn₀.₅I₃10.61---[4][5]
SnCl₂ Primary SourceCH₃NH₃Pb₀.₅Sn₀.₅ICl₂10.10---[4][5]
SnI₂ Additive (Excess)CsSnI₃1.5~0.25~15~40[6]
SnCl₂ Additive (10 mol%)CsSnI₃3.56~0.35~21~48[6]

Note: Voc, Jsc, and FF values are estimated from published graphs where not explicitly stated in the text.

Impact on Device Stability

A major challenge for tin-based perovskites is their poor stability, primarily due to the rapid and facile oxidation of Sn²⁺ to Sn⁴⁺ in the presence of oxygen and moisture.[1][2][3] This oxidation creates a high density of tin vacancies, leading to p-type self-doping, increased charge carrier recombination, and rapid degradation of the device.[1][2][3][6]

Both SnI₂ and SnCl₂, when used as additives, have been shown to enhance device stability, albeit through potentially different mechanisms. Using an excess of a tin(II) halide in the precursor solution is a common strategy to compensate for Sn²⁺ vacancies, suppress oxidation, and reduce background carrier density.[1][6]

Experimental evidence suggests that SnCl₂ may offer a stability advantage. In one study, devices prepared with SnCl₂ demonstrated superior stability, with minimal loss in power conversion efficiency over 10 days.[4][5] Another report indicated that unencapsulated CsSnI₃ cells with a SnCl₂ additive retained 70% of their initial PCE after approximately 7 hours of continuous illumination in ambient air.[6] It has been proposed that SnCl₂ can form a layer on the perovskite surface that acts as a dryer, improving the material's resilience to moisture.[1]

Tin Source (as additive)Device StructureStability Test ConditionsPerformance RetentionReference
SnI₂ (10% excess)ITO/CuI/CsSnI₃/C₆₀/BCP/AlStored in glovebox for 10 daysRetained ~90% of initial PCE[6]
SnCl₂ CH₃NH₃Pb₀.₅Sn₀.₅ICl₂-Superior stability over 10 days[4][5]
SnCl₂ (10 mol%)HTM-free CsSnI₃Continuous illumination in ambient airRetained 70% of initial PCE after ~7h[6]

Experimental Protocols

The fabrication of high-performance tin-based perovskite solar cells requires precise control over the deposition and annealing processes, typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent the oxidation of Sn²⁺. Below is a generalized protocol synthesized from common one-step solution-processing methods.

1. Substrate Preparation and Cleaning:

  • Patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially.

  • Ultrasonication is performed in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15-20 minutes each.[7][8]

  • The substrates are dried with a stream of dry air or nitrogen.

  • Immediately before use, the substrates are treated with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.[7]

2. Electron Transport Layer (ETL) Deposition:

  • A layer of SnO₂ is deposited onto the FTO substrate. This can be done by spin-coating a colloidal SnO₂ nanoparticle suspension.[8]

  • Typically, 50 µL of the SnO₂ solution is spin-coated at around 3000 RPM for 30 seconds.[8]

  • The substrates are then annealed in air at approximately 150-180°C for 30-60 minutes.[7][8]

3. Perovskite Layer Deposition (in N₂ Glovebox):

  • Precursor Solution Preparation: A precursor solution is made by dissolving the organic cation salt (e.g., Formamidinium Iodide - FAI) and the tin halide source (SnI₂ or SnCl₂ ) in a solvent mixture, commonly N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[9][10] Additives like SnF₂ or excess tin halide may be included to improve film quality and stability.[6]

  • Spin-Coating: The prepared precursor solution is spin-coated onto the ETL-coated substrate. A typical two-step program involves a low-speed spin (e.g., 1000 RPM for 10s) to spread the solution, followed by a high-speed spin (e.g., 4000-6000 RPM for 30s).[8]

  • Antisolvent Quenching: During the high-speed step, an antisolvent (e.g., chlorobenzene or ethyl acetate) is rapidly dispensed onto the spinning substrate to induce fast and uniform crystallization.[8]

  • Annealing: The film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 60-130°C) for several minutes to remove residual solvent and complete the crystal growth.[8][11]

4. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole-transporting material, such as Spiro-OMeTAD, is prepared in a solvent like chlorobenzene.[7][8]

  • Additives like Li-TFSI and t-BP are often included to improve conductivity and device performance.[7]

  • The HTL solution is deposited via spin-coating (e.g., 4000 RPM for 30s) on top of the perovskite layer.[8]

5. Electrode Deposition:

  • The fabrication is completed by depositing a metal back contact (e.g., gold or silver) via thermal evaporation through a shadow mask.

Visualizations

G General Workflow for Perovskite Solar Cell Fabrication cluster_prep Substrate Preparation cluster_layers Device Fabrication (Inert Atmosphere) cluster_final Final Steps FTO_Cleaning FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL_Dep ETL Deposition (e.g., SnO2 Spin-Coating) UV_Ozone->ETL_Dep ETL_Anneal ETL Annealing ETL_Dep->ETL_Anneal Perovskite_Dep Perovskite Deposition (Spin-Coating SnI2 or SnCl2 Precursor) ETL_Anneal->Perovskite_Dep Perovskite_Anneal Perovskite Annealing Perovskite_Dep->Perovskite_Anneal HTL_Dep HTL Deposition (e.g., Spiro-OMeTAD) Perovskite_Anneal->HTL_Dep Electrode_Dep Metal Electrode Deposition (e.g., Gold Evaporation) HTL_Dep->Electrode_Dep Characterization Device Characterization (J-V, EQE, Stability) Electrode_Dep->Characterization G Influence of Tin Precursor on Perovskite Properties & Performance cluster_precursor Tin Precursor Choice cluster_properties Perovskite Film Properties cluster_performance Device Performance SnI2 SnI₂ Crystallinity Crystallinity & Morphology SnI2->Crystallinity Improves quality Defects Defect Density (e.g., Sn²⁺ Vacancies) SnI2->Defects Reduces vacancies Stability Oxidative Stability SnI2->Stability Enhances stability SnCl2 SnCl₂ SnCl2->Crystallinity Improves quality SnCl2->Defects Reduces vacancies SnCl2->Stability Enhances stability, may act as dryer PCE Efficiency (PCE) Crystallinity->PCE Defects->PCE Reduces recombination Stab_Perf Operational Stability Stability->Stab_Perf PCE->Stab_Perf

References

A Comparative Guide to the Spectrophotometric Determination of Iridium and Rhodium: The Tin(II) Iodide Method Versus Modern Chromogenic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the classical spectrophotometric method using tin(II) iodide for the determination of iridium and rhodium against more recent and alternative chromogenic assays. The objective is to furnish researchers with the necessary data and methodologies to select the most suitable analytical approach for their specific research needs, particularly in the context of drug development and related scientific investigations where accurate quantification of these platinum group metals is crucial.

Introduction

Iridium and rhodium are precious metals whose unique catalytic and physicochemical properties have led to their increasing use in industrial and pharmaceutical applications. Consequently, the demand for simple, sensitive, and selective analytical methods for their determination is on the rise. Spectrophotometry, due to its accessibility and cost-effectiveness, remains a widely employed technique. The tin(II) halides, including iodide, have been historically used as reagents to form colored complexes with platinum group metals, enabling their spectrophotometric quantification. This guide revisits the this compound method and compares its performance with several contemporary spectrophotometric techniques.

Data Presentation: A Comparative Analysis

The performance of the this compound method is compared with that of other notable spectrophotometric methods for iridium and rhodium determination. The following tables summarize the key analytical parameters for each method, allowing for a direct and objective comparison.

Table 1: Comparative Performance of Spectrophotometric Methods for Iridium Determination

Method/Reagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Detection Limit (µg/L)Interferences
This compound ----Other platinum group metals, base metals.
5-(2-benzothiazolyl-azo)8-hydroxy-quinoline (BTAHQ)[1]5634.81 x 10⁵ and 4.26 x 10⁷0.0001 - 0.0070.03Common ions can be masked. Rh(III) is a known interference in many methods.[1]
Perazine Dimalonate[2]5159.93 x 10³Up to 24-Tolerance limits for other platinum and base metals are reported.[2]

Table 2: Comparative Performance of Spectrophotometric Methods for Rhodium Determination

Method/Reagentλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Sandell's Sensitivity (µg cm⁻²)Interferences
This compound/Bromide [3]Yellow---Other platinum group metals and base metals. Iridium interferes.[3]
Tin(II) Chloride[4]475-4 - 20-Ru, Os, Pd, Au, Cr interfere but can be removed.[4]
2,4-dimethyl-3H-1,5-benzodiazepine (DBA)[5]51048631 - 100.01205The method is reported to be selective with few interferences.[5]
Alizarin Red S[6]--0.2 - 45-The interference of foreign cations has been examined.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their replication and evaluation.

Spectrophotometric Determination of Iridium and Rhodium using this compound

Principle: Iridium(III) and Rhodium(III) ions react with this compound in an acidic medium to form colored complexes. The absorbance of these complexes is measured at their respective maximum absorption wavelengths (λmax) and is proportional to the concentration of the metal ions.

Reagents:

  • Standard Iridium(III) and Rhodium(III) stock solutions (1000 µg/mL).

  • This compound solution: Freshly prepared by dissolving solid this compound in a solution of potassium iodide and hydrochloric acid to prevent hydrolysis and oxidation.

  • Hydrochloric acid (concentrated).

  • Potassium iodide.

Procedure:

  • To a series of 25 mL volumetric flasks, add increasing aliquots of the standard iridium or rhodium solution.

  • Add a specific volume of concentrated hydrochloric acid to maintain the required acidity.

  • Add a freshly prepared solution of this compound.

  • Heat the solution in a water bath for a specific time to accelerate the complex formation and ensure reaction completion.

  • Cool the solutions to room temperature and dilute to the mark with deionized water.

  • Measure the absorbance of the solutions at the λmax against a reagent blank prepared in the same manner without the analyte.

  • Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

Alternative Method: Spectrophotometric Determination of Iridium using 5-(2-benzothiazolyl-azo)8-hydroxy-quinoline (BTAHQ)[1]

Principle: Iridium(III) ions form a red complex with BTAHQ, which can be collected on a membrane filter. The absorbance of the colored membrane is then measured.

Reagents:

  • Standard Iridium(III) solution.

  • BTAHQ solution.

  • Buffer solution to maintain optimal pH.

  • Membrane filters.

Procedure:

  • Place an appropriate aliquot of the sample solution containing iridium into a beaker.

  • Add the buffer solution to adjust the pH to the optimal range.

  • Add the BTAHQ solution and mix well.

  • Filter the solution through a membrane filter to collect the Ir-BTAHQ complex.

  • Wash the filter to remove any unreacted reagents.

  • The absorbance of the colored complex on the membrane filter is measured directly using a spectrophotometer at 563 nm.

Alternative Method: Spectrophotometric Determination of Rhodium using 2,4-dimethyl-3H-1,5-benzodiazepine (DBA)[5]

Principle: Rhodium(III) reacts with DBA to form a red-colored product that can be extracted into an organic solvent for spectrophotometric measurement.

Reagents:

  • Standard Rhodium(III) chloride stock solution.

  • 0.05% DBA reagent in methanol.

  • Buffer solution (pH 8.9).

  • n-butanol (for extraction).

Procedure:

  • In a beaker, mix 1 mL of the rhodium chloride stock solution with the 0.05% DBA reagent.

  • Adjust the pH to 8.9 using the buffer solution.

  • Transfer the mixture to a separating funnel and add 10 mL of n-butanol.

  • Shake vigorously to extract the Rh(III)-DBA complex into the organic phase.

  • Allow the phases to separate and collect the organic layer.

  • Measure the absorbance of the organic phase at 510 nm against a reagent blank.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the discussed analytical methods.

experimental_workflow cluster_tin_iodide This compound Method cluster_btaq BTAHQ Method for Iridium cluster_dba DBA Method for Rhodium start_tin Sample containing Ir(III) or Rh(III) add_hcl Add HCl start_tin->add_hcl add_tin_iodide Add this compound Solution add_hcl->add_tin_iodide heat Heat in Water Bath add_tin_iodide->heat cool_dilute Cool and Dilute heat->cool_dilute measure_abs_tin Measure Absorbance cool_dilute->measure_abs_tin start_btaq Sample containing Ir(III) add_buffer_btaq Add Buffer (pH adjustment) start_btaq->add_buffer_btaq add_btaq Add BTAHQ Solution add_buffer_btaq->add_btaq filter Filter through Membrane add_btaq->filter measure_abs_btaq Measure Absorbance of Membrane filter->measure_abs_btaq start_dba Sample containing Rh(III) add_dba Add DBA Reagent start_dba->add_dba add_buffer_dba Add Buffer (pH 8.9) add_dba->add_buffer_dba extract Extract with n-butanol add_buffer_dba->extract measure_abs_dba Measure Absorbance of Organic Phase extract->measure_abs_dba logical_comparison center Analytical Method Performance tin_iodide This compound center->tin_iodide btaq BTAHQ (Ir) center->btaq dba DBA (Rh) center->dba sensitivity Sensitivity tin_iodide->sensitivity Moderate selectivity Selectivity tin_iodide->selectivity Low simplicity Simplicity tin_iodide->simplicity High btaq->sensitivity Very High btaq->selectivity Moderate btaq->simplicity Moderate dba->sensitivity Good dba->selectivity High dba->simplicity Moderate

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Tin(II) Iodide-Based Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of tin(II) iodide (SnI₂) based perovskite solar cells in comparison to their lead-based counterparts, supported by experimental data.

This guide provides a comprehensive comparison of the electrochemical properties of this compound (SnI₂)-based perovskite solar cells with the well-established lead-based perovskite solar cells, focusing on insights gained from electrochemical impedance spectroscopy (EIS). This technique is a powerful non-destructive tool used to investigate the internal electrical processes of photovoltaic devices, such as charge transport and recombination, which are critical for determining overall device efficiency and stability.

Performance Comparison: Tin-Based vs. Lead-Based Perovskites

Tin-based perovskites are being extensively researched as a less toxic alternative to lead-based perovskites. Formamidinium tin iodide (FASnI₃) is a promising candidate in this category. To provide a clear comparison, this guide will focus on contrasting the performance of FASnI₃ with the widely studied lead-based perovskite, formamidinium lead iodide (FAPbI₃).

While experimental conditions can vary between studies, a simulation-based comparison using SCAPS-1D provides a standardized platform to evaluate the intrinsic potential of these materials. The following table summarizes the key photovoltaic parameters for optimized FASnI₃ and FAPbI₃ solar cells.

ParameterFASnI₃FAPbI₃
Open-Circuit Voltage (VOC)1.05 V1.12 V
Short-Circuit Current Density (JSC)28.55 mA/cm²24.85 mA/cm²
Fill Factor (FF)75.04 %85.25 %
Power Conversion Efficiency (PCE)22.49 %23.63 %

Note: Data obtained from a comparative analysis using SCAPS-1D software.[1]

These simulations suggest that while FASnI₃ can achieve a higher short-circuit current density, its lower open-circuit voltage and fill factor result in a slightly lower overall power conversion efficiency compared to FAPbI₃.[1] The differences in these parameters are closely linked to the charge transfer and recombination dynamics within the devices, which can be elucidated by EIS.

Electrochemical impedance spectroscopy measurements on FAPbI₃-based solar cells have provided quantitative insights into the charge transfer and recombination processes. The following table presents typical equivalent circuit parameters obtained from fitting the Nyquist plots of FAPbI₃ devices.

ParameterValueDescription
Series Resistance (Rs)~50 ΩRepresents the total resistance of the transparent conductive oxide, contacts, and wiring.
Recombination Resistance (Rrec)684.2 - 1418.2 ΩRelates to the resistance against charge recombination at the interfaces and within the perovskite layer. A higher value is desirable.[2][3]
Chemical Capacitance (Cµ)~10⁻⁷ - 10⁻⁶ FAssociated with the accumulation of charge carriers in the perovskite layer.

Note: These values are representative and can vary based on device architecture and fabrication methods.[2][3]

A higher recombination resistance (Rrec) is indicative of suppressed charge recombination, which is a key factor for achieving high open-circuit voltage and fill factor.[2][3] The generally higher VOC and FF observed in FAPbI₃ devices compared to FASnI₃ can be partly attributed to a higher recombination resistance in the lead-based counterparts.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and comparable EIS data. The following outlines a typical methodology for performing EIS measurements on perovskite solar cells.

Device Fabrication

A standard planar p-i-n device architecture is often used for both tin- and lead-based perovskite solar cells. The layers are sequentially deposited on a transparent conductive oxide (TCO) coated glass substrate (e.g., FTO or ITO). A typical device structure is as follows:

TCO / Electron Transport Layer (ETL) / Perovskite Absorber Layer / Hole Transport Layer (HTL) / Metal Contact

  • ETL: Commonly used materials include TiO₂ or SnO₂.

  • Perovskite Absorber: FASnI₃ or FAPbI₃. For FASnI₃, additives like SnF₂ are often included to suppress the oxidation of Sn²⁺.

  • HTL: Spiro-OMeTAD is a widely used material.

  • Metal Contact: Gold (Au) or Silver (Ag) is typically used.

Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.

  • Measurement Conditions: Measurements can be conducted in the dark or under illumination (typically AM 1.5G, 100 mW/cm²).

  • Applied Bias: A DC voltage is applied to the solar cell, and a small AC voltage perturbation (e.g., 10 mV) is superimposed. The DC bias is typically varied from 0 V to near the open-circuit voltage (VOC).

  • Frequency Range: The frequency of the AC perturbation is swept over a wide range, typically from 1 MHz down to 0.1 Hz or lower.

  • Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary part vs. real part of the impedance). This plot is then fitted to an equivalent circuit model to extract the values of the different resistive and capacitive elements within the device.

Visualizing Charge Transfer and Recombination Pathways

The following diagrams illustrate the key electronic processes occurring within a perovskite solar cell that are probed by EIS.

G cluster_device Perovskite Solar Cell cluster_recombination Recombination Pathways ETL Electron Transport Layer (ETL) External_Circuit External Circuit ETL->External_Circuit Transport Perovskite Perovskite Absorber Electron Electron (e⁻) Perovskite->Electron Generation Hole Hole (h⁺) Perovskite->Hole Generation HTL Hole Transport Layer (HTL) HTL->Hole Collection Photon Photon (hν) Photon->Perovskite Absorption Electron->ETL Injection Recomb_Interface_ETL Interface Recombination (ETL/Perovskite) Electron->Recomb_Interface_ETL Recomb_Bulk Bulk Recombination Electron->Recomb_Bulk Recomb_Interface_HTL Interface Recombination (Perovskite/HTL) Electron->Recomb_Interface_HTL Hole->Perovskite Injection Hole->Recomb_Interface_ETL Hole->Recomb_Bulk Hole->Recomb_Interface_HTL External_Circuit->HTL

Caption: Charge generation, transport, and recombination pathways in a perovskite solar cell.

The above diagram illustrates the desired pathway for charge carriers (solid arrows) leading to photocurrent generation and the detrimental recombination pathways (dashed arrows) that represent loss mechanisms. EIS helps to quantify the resistance associated with these recombination pathways.

G cluster_workflow EIS Experimental Workflow Start Fabricate Perovskite Solar Cell Connect Connect to Potentiostat Start->Connect Set_Conditions Set Measurement Conditions (Light/Dark, Temperature) Connect->Set_Conditions Apply_Bias Apply DC Bias Set_Conditions->Apply_Bias Sweep_Frequency Sweep AC Frequency Apply_Bias->Sweep_Frequency Measure_Impedance Measure Impedance (Z' and Z'') Sweep_Frequency->Measure_Impedance Plot_Data Generate Nyquist Plot Measure_Impedance->Plot_Data Fit_Model Fit to Equivalent Circuit Model Plot_Data->Fit_Model Extract_Parameters Extract R_s, R_rec, C_µ Fit_Model->Extract_Parameters Analyze Analyze and Compare Device Performance Extract_Parameters->Analyze

Caption: A typical workflow for electrochemical impedance spectroscopy measurements of perovskite solar cells.

This workflow outlines the key steps involved in acquiring and analyzing EIS data for perovskite solar cells, from device fabrication to the extraction of meaningful physical parameters. By following a consistent protocol, researchers can generate reliable data for comparing the performance of different perovskite materials and device architectures.

References

A Comparative Guide to the External Quantum Efficiency of SnI2-Based Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the external quantum efficiency (EQE) of tin(II) iodide (SnI2)-based perovskite solar cells (PSCs) against common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate experimental workflows.

Performance Comparison of Perovskite Solar Cells

SnI2-based perovskites are a promising, less-toxic alternative to their lead-based counterparts. The following table summarizes the key performance parameters related to the external quantum efficiency of various perovskite compositions.

Perovskite CompositionPeak EQE (%)Wavelength at Peak EQE (nm)Integrated Short-Circuit Current Density (Jsc) (mA/cm²)Reference
Tin-Based
Formamidinium Tin Iodide (FASnI3)~85~700-80021.22[1]
Methylammonium Tin Iodide (MASnI3)>80~600-750Not specified
Cesium Tin Iodide (CsSnI3)>90~400-80033.99[2]
Lead-Based Alternative
Methylammonium Lead Iodide (MAPbI3)>90~500-75023.46[3]
Mixed Tin-Lead
(FASnI3)0.6(MAPbI3)0.4>90~400-800Not specified[4]

Experimental Protocol: External Quantum Efficiency (EQE) Measurement

The following protocol outlines the standardized method for measuring the external quantum efficiency of perovskite solar cells.

Objective: To determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.

Materials and Equipment:

  • Perovskite solar cell to be tested

  • Light source (e.g., Xenon arc lamp)

  • Monochromator

  • Optical chopper

  • Calibrated reference photodiode (e.g., silicon photodiode)

  • Lock-in amplifier

  • Current preamplifier

  • Computer with data acquisition software

Procedure:

  • System Calibration:

    • Position the calibrated reference photodiode at the sample location.

    • Illuminate the reference photodiode with the monochromatic light from the monochromator, chopped at a specific frequency.

    • Record the reference photodiode's current response across the desired wavelength range. This provides the incident photon flux at each wavelength.

  • Sample Measurement:

    • Replace the reference photodiode with the perovskite solar cell to be tested.

    • Ensure the entire active area of the solar cell is illuminated by the monochromatic light beam.

    • Connect the solar cell to the current preamplifier, which is then connected to the lock-in amplifier.

    • Measure the short-circuit current of the perovskite solar cell at each wavelength across the same range used for calibration. The lock-in amplifier will selectively measure the current generated in response to the chopped light, rejecting noise from stray light.

  • Data Analysis:

    • The external quantum efficiency (EQE) at each wavelength (λ) is calculated using the following formula:

      EQE(λ) = [(I_sc(λ) / q) / (P_in(λ) / (h * c / λ))] * 100%

      where:

      • I_sc(λ) is the measured short-circuit current of the sample at wavelength λ.

      • q is the elementary charge.

      • P_in(λ) is the incident optical power at wavelength λ, determined from the reference photodiode measurement.

      • h is Planck's constant.

      • c is the speed of light.

    • The integrated short-circuit current density (Jsc) is calculated by integrating the product of the EQE spectrum and the AM1.5G solar spectrum over the relevant wavelength range.[5] This calculated Jsc should be compared with the Jsc value obtained from current-voltage (J-V) measurements under simulated sunlight to validate the accuracy of the measurements.

Experimental Workflow

The following diagram illustrates the workflow for a typical external quantum efficiency measurement.

EQE_Measurement_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure LightSource Light Source (e.g., Xenon Lamp) Chopper Optical Chopper LightSource->Chopper Monochromator Monochromator Chopper->Monochromator ReferenceDiode Reference Photodiode Monochromator->ReferenceDiode Calibration Step Sample Perovskite Solar Cell Monochromator->Sample Measurement Step Amplifier Lock-in Amplifier ReferenceDiode->Amplifier Sample->Amplifier Computer Computer & Data Acquisition Amplifier->Computer Calibrate 1. System Calibration (Measure Photon Flux) MeasureSample 2. Sample Measurement (Measure Short-Circuit Current) Calibrate->MeasureSample Analyze 3. Data Analysis (Calculate EQE and Jsc) MeasureSample->Analyze

Caption: Workflow for External Quantum Efficiency Measurement.

References

A Comparative Guide to the Long-Term Stability of Tin Halide Perovskite Compositions

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of lead-free perovskite solar cells has positioned tin halide perovskites at the forefront of academic and industrial research. However, the intrinsic instability of tin(II) and its propensity to oxidize to tin(IV) presents a significant hurdle to the long-term operational stability of these devices. This guide offers a comparative analysis of the long-term stability of various tin halide perovskite compositions, including formamidinium tin iodide (FASnI3), cesium tin iodide (CsSnI3), and mixed-cation formulations. By summarizing key experimental data and detailing methodologies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of tin halide perovskite stability.

Degradation Mechanisms in Tin Halide Perovskites

The primary degradation pathway in tin halide perovskites is the oxidation of Sn²⁺ to Sn⁴⁺, a process significantly accelerated by the presence of moisture and oxygen.[1] This oxidation leads to the formation of Sn(IV) species, such as SnI4, which can initiate a cyclic degradation process. The presence of iodine, formed from the interaction of SnI4 with moisture and oxygen, further accelerates the degradation of the perovskite material.[1] The selection of the A-site cation and the overall device architecture, particularly the hole transport layer (HTL), have been shown to play a crucial role in mitigating these degradation processes.[2]

Quantitative Stability Comparison

While a direct side-by-side comparison under identical standardized conditions is scarce in the literature, this section summarizes reported stability data for various tin halide perovskite compositions. It is crucial to note the different experimental conditions under which these results were obtained.

Formamidinium Tin Iodide (FASnI3)

FASnI3 is a promising candidate due to its favorable bandgap. However, its stability, particularly in ambient conditions, remains a key challenge. Recent strategies have focused on the use of additives to enhance its resilience.

CompositionAdditiveTesting ConditionsStability MetricReference
FASnI3OM4 (organic additive)Unencapsulated, ambient air, 30% RH, 25°CRetained >80% of initial PCE after 250 hours[2]
FASnI3OM6 (organic additive)Unencapsulated, ambient air, 30% RH, 25°CRetained >90% of initial PCE after 250 hours[2]
FASnI3PEABr (phenylethylammonium bromide)Light soakingRetained ~80% of initial efficiency after 350 hours[3]
FASnI3None (control)Light soakingComplete degradation within 140 hours[3]

Cesium Tin Iodide (CsSnI3)

The inorganic nature of CsSnI3 offers the potential for improved thermal stability compared to its organic cation-containing counterparts. However, it is also susceptible to oxidation.

CompositionTesting ConditionsStability MetricReference
B-γ-CsSnI3 with Cs2SnI6 layerUnencapsulated, ambient airRetained 90% of initial performance after 20 hours[4]

Mixed-Cation Tin Halide Perovskites

The incorporation of multiple cations, such as cesium and formamidinium, has emerged as a promising strategy to enhance both the efficiency and stability of tin halide perovskites.

CompositionTesting ConditionsStability MetricReference
Cs-doped FASnI3Stored in N2 atmosphereMaintained 90% of initial PCE after 2000 hours[5]
(FA,Cs)SnI3 with CDTA additiveEncapsulated, continuous light soakingRetained 90% of its initial performance after 1000 hours[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of stability studies. Below are representative protocols for the synthesis of different tin halide perovskite compositions and a general procedure for stability testing.

Synthesis of FASnI3 with Organic Additives

This protocol is based on the work by addressing ambient stability challenges in pure FASnI3 perovskite solar cells through organic additive engineering.

  • Precursor Solution Preparation: A 1.4 M solution of FASnI3 is prepared in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v).

  • Additive Incorporation: The organic additives (OM4 or OM6) are added to the FASnI3 precursor solution at an optimized concentration.

  • Thin Film Deposition: The precursor solution is spin-coated onto the substrate in a nitrogen-filled glovebox.

  • Annealing: The film is annealed at a specific temperature and duration to promote crystallization.

Synthesis of Cs-doped FASnI3

This protocol is adapted from research on the structural regulation of FASnI3 for enhanced stability.

  • Precursor Solution Preparation: Precursor solutions are prepared by dissolving formamidinium iodide (FAI), cesium iodide (CsI), and tin(II) iodide (SnI2) in a mixed solvent system, typically DMF and DMSO. The molar ratio of CsI to FAI is varied to achieve the desired doping concentration.

  • Thin Film Deposition: The mixed-cation precursor solution is deposited onto the substrate via spin-coating.

  • Anti-Solvent Dripping: An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Thermal Annealing: The substrate is subsequently annealed on a hotplate to remove residual solvent and improve crystallinity.

Long-Term Stability Testing Protocol (ISOS-D-1 Inspired)

This protocol describes a general procedure for shelf-life stability testing in ambient conditions.

  • Device Fabrication: Complete perovskite solar cell devices are fabricated with the desired composition and architecture.

  • Initial Characterization: The initial photovoltaic parameters (PCE, Voc, Jsc, FF) of the unencapsulated devices are measured under simulated AM 1.5G illumination.

  • Storage Conditions: The devices are stored in a controlled environment, for example, in ambient air with a relative humidity of 30% at 25°C.

  • Periodic Measurements: The photovoltaic parameters of the devices are measured at regular intervals over an extended period (e.g., every 24 or 48 hours).

  • Data Analysis: The evolution of the normalized PCE, Voc, Jsc, and FF is plotted as a function of storage time to determine the device lifetime (e.g., T80, the time it takes for the PCE to decrease to 80% of its initial value).

Visualizing Degradation and Experimental Workflow

Degradation Pathway of Tin Halide Perovskites

Sn_Perovskite Tin Halide Perovskite (Sn²⁺) Sn4_species Sn⁴⁺ Species (e.g., SnI₄) Sn_Perovskite->Sn4_species Oxidation (O₂, H₂O) Degraded_Products Degraded Products Sn_Perovskite->Degraded_Products Iodine Iodine (I₂) Sn4_species->Iodine Reaction with H₂O, O₂ Sn4_species->Degraded_Products Iodine->Sn_Perovskite Further Oxidation Iodine->Degraded_Products Start Start: Device Fabrication Initial_Char Initial Characterization (t=0) (PCE, Voc, Jsc, FF) Start->Initial_Char Stability_Test Stability Test (e.g., ISOS-D-1: Ambient Storage) Initial_Char->Stability_Test Periodic_Meas Periodic Measurements (t = t1, t2, ... tn) Stability_Test->Periodic_Meas Periodic_Meas->Stability_Test Continue Testing Data_Analysis Data Analysis (Normalized Performance vs. Time) Periodic_Meas->Data_Analysis End End: Determine Lifetime (T80) Data_Analysis->End

References

Navigating the Perovskite Landscape: A Comparative Guide to the Environmental Impact and Toxicity of Lead-Based vs. Lead-Free Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the burgeoning field of perovskite technology presents both immense promise and significant challenges. While lead-based perovskites have demonstrated remarkable efficiency in applications like solar cells and optoelectronics, their inherent toxicity and potential environmental repercussions necessitate a thorough evaluation of safer, lead-free alternatives. This guide provides an objective comparison of the environmental impact and toxicity of lead-based versus lead-free perovskites, supported by experimental data and detailed methodologies.

The primary concern surrounding lead-based perovskites is the potential for lead to leach into the environment, posing risks to ecosystems and human health.[1] This has spurred intensive research into alternative materials, primarily those based on tin (Sn), bismuth (Bi), antimony (Sb), and germanium (Ge).[2][3] However, the transition to lead-free options is not without its own set of environmental and performance-related trade-offs.

Quantitative Comparison of Toxicity

The acute toxicity of perovskite materials is a critical parameter in assessing their potential health and environmental risks. The half-maximal lethal concentration (LC50) and half-maximal inhibitory concentration (IC50) are key metrics used to quantify this toxicity. Below is a summary of available data from various experimental studies.

Perovskite TypeCompound/MaterialTest Organism/Cell LineEndpointConcentrationCitation
Lead-Based Methylammonium Lead Iodide (MAPbI₃)Human dopaminergic neuroblastoma (SH-SY5Y) cellsCell Death50 µg/ml (significant cell death after 7 days)[2]
Methylammonium Lead Iodide (MAPbI₃)Human lung adenocarcinoma epithelial (A549) cellsCell DeathNo significant cell death up to 200 µg/ml[2]
Lead Iodide (PbI₂)Zebrafish (Danio rerio) embryosLC50 (4 days post-fertilization)0.83 mM[4]
Lead-Free Tin Iodide (SnI₂)Zebrafish (Danio rerio) embryosLC50 (4 days post-fertilization)0.09 mM[4]
Tin Iodide (SnI₂)Rat (Oral)LD502274 mg/kg[5]
Bismuth(III) oxide NanoparticlesAllium cepa (onion) root cellsGenotoxicity25, 50, 75, and 100 ppm[6]

Environmental Impact: Lead Leaching

A significant environmental concern for perovskite solar cells is the potential for the constituent heavy metals to leach into the surrounding environment, particularly from damaged or discarded devices. Standardized leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP) and the Synthetic Precipitation Leaching Procedure (SPLP), are used to assess this risk.

Perovskite TypeLeaching TestLeaching ConditionsResultCitation
Lead-Based Dynamic Leaching Tests (DLT) including TCLP and SPLPSimulating landfill and rainfall conditionsLeaching concentration of Pb exceeded the hazardous waste limit of 5 mg/L.[3]
Outdoor Leaching TestsRooftop installation for up to 9 monthsGlass-glass encapsulated devices damaged by hail released only 0.07% ± 0.01% of their initial Pb.[7]
Lead-Free Not specified in searches-Data not readily available in the conducted searches.-

Life Cycle Assessment (LCA) Comparison

A Life Cycle Assessment provides a holistic view of the environmental impact of a product from raw material extraction to end-of-life. Several studies have compared the LCA of lead-based and lead-free perovskite solar cells.

Study FocusKey FindingsCitation
Lead-based vs. Lead-free (Sn-based) Indoor Photovoltaics Lead-free (Sn-based) IPVs are not inherently more eco-friendly than their lead-based counterparts when considering the entire life cycle.[5]
Different Fabrication Processes for Lead-Based Perovskites The manufacturing phase, particularly the use of gold and solvents, has the largest environmental impact.
Low-Dimensional Materials in Perovskites Lower dimensional material-based perovskite solar cells have the potential to outperform conventional PV technologies with a shorter lifetime and faster energy payback period.[8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate overnight.[9]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the perovskite material. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 50 μL of serum-free media and 50 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[9]

  • Formazan Solubilization: Add 150 μL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.[9]

Aquatic Toxicity Assessment: Zebrafish Embryotoxicity Assay

The zebrafish (Danio rerio) embryo is a widely used model for in vivo toxicity screening due to its rapid development, transparency, and genetic similarity to humans.

  • Embryo Collection and Staging: Collect freshly fertilized embryos and select viable, normally developing embryos at a specific stage (e.g., 8 hours post-fertilization).[10]

  • Exposure: Place individual embryos in wells of a multi-well plate containing different concentrations of the test perovskite solution. A control group with only the vehicle (e.g., water) is also included.[10][11]

  • Incubation: Incubate the plates at 28°C.[10][11]

  • Assessment: At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), assess endpoints such as mortality (LC50), hatching rate, and morphological malformations.[10][11]

Environmental Leaching Assessment: Toxicity Characteristic Leaching Procedure (TCLP)

The TCLP is a regulatory method used to determine if a waste is hazardous by simulating leaching through a landfill.

  • Sample Preparation: A representative sample of the perovskite solar cell is crushed to a specific particle size.

  • Extraction: The crushed sample is placed in an extraction vessel with an acidic extraction fluid (either a buffered acetic acid solution or a dilute acetic acid solution, depending on the sample's pH).

  • Agitation: The vessel is rotated end-over-end for 18 hours to simulate the leaching process.

  • Analysis: The liquid extract is then separated from the solid material and analyzed for the concentration of lead or other target elements.

Visualizing the Pathways and Processes

Lifecycle_Environmental_Leakage cluster_Lifecycle Perovskite Solar Cell Lifecycle cluster_Leakage Potential Environmental Leakage Pathways Raw Material Extraction Raw Material Extraction Manufacturing Manufacturing Raw Material Extraction->Manufacturing Use Phase Use Phase Manufacturing->Use Phase Manufacturing_Waste Manufacturing Waste Manufacturing->Manufacturing_Waste End-of-Life End-of-Life Use Phase->End-of-Life Accidental Damage Accidental Damage (e.g., hail) Use Phase->Accidental Damage Degradation Degradation during Use Use Phase->Degradation Improper Disposal Improper Disposal End-of-Life->Improper Disposal Soil & Water Contamination Soil & Water Contamination Manufacturing_Waste->Soil & Water Contamination Accidental Damage->Soil & Water Contamination Degradation->Soil & Water Contamination Improper Disposal->Soil & Water Contamination

Caption: Lifecycle and potential environmental leakage pathways of perovskite solar cells.

Toxicity_Assessment_Workflow Start Start Perovskite Material Synthesis Perovskite Material Synthesis Start->Perovskite Material Synthesis Characterization Material Characterization (e.g., XRD, SEM) Perovskite Material Synthesis->Characterization Dose Preparation Preparation of Test Concentrations Perovskite Material Synthesis->Dose Preparation In Vitro Assay In Vitro Cytotoxicity Assay (e.g., MTT on cell lines) Dose Preparation->In Vitro Assay In Vivo Assay In Vivo Toxicity Assay (e.g., Zebrafish Embryotoxicity) Dose Preparation->In Vivo Assay Data Collection Data Collection (e.g., Absorbance, Mortality) In Vitro Assay->Data Collection In Vivo Assay->Data Collection Data Analysis Data Analysis (e.g., IC50/LC50 calculation) Data Collection->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Caption: A typical experimental workflow for assessing the toxicity of perovskite materials.

Conclusion

The development of perovskite technology stands at a critical juncture where performance must be balanced with environmental and health considerations. While lead-based perovskites currently offer superior performance, the risks associated with lead toxicity are a significant barrier to their widespread adoption. Encapsulation technologies and recycling strategies are being developed to mitigate these risks.

Lead-free alternatives, particularly those based on tin, show promise but also exhibit their own toxicity and stability challenges. The available data suggests that simply replacing lead with another metal does not guarantee a "greener" material, and a comprehensive life cycle assessment is crucial for a fair comparison. Further research is needed to develop lead-free perovskites that are not only efficient and stable but also have a demonstrably lower environmental and toxicological footprint. For researchers and developers, a "safe-by-design" approach, considering the entire lifecycle of the material, will be paramount in realizing the full and sustainable potential of perovskite technologies.

References

Benchmarking Commercial Tin(II) Iodide Purity for Reproducible Perovskite Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Perovskite Photovoltaics

The quality of precursor materials is a critical factor in the fabrication of high-performance and reproducible perovskite solar cells. For tin-based perovskites, the purity of tin(II) iodide (SnI₂), particularly the concentration of oxidized Sn(IV) species, is a major determinant of device efficiency and stability. This guide provides an objective comparison of the impact of SnI₂ purity on perovskite device performance, supported by experimental data and detailed protocols for material characterization and device fabrication.

The oxidation of Sn²⁺ to Sn⁴⁺ in SnI₂ precursors is a significant challenge, leading to p-type self-doping, increased trap state densities, and accelerated degradation of the perovskite film.[1][2][3][4] Even trace amounts of Sn⁴⁺ can be detrimental to the photovoltaic performance of the resulting devices.[1][3] Consequently, the selection and purification of the SnI₂ source are paramount for achieving reliable and high-efficiency tin-based perovskite solar cells.

Comparative Analysis of SnI₂ Purity and Perovskite Solar Cell Performance

The following table summarizes the performance of perovskite solar cells fabricated using SnI₂ from various commercial sources with different purity levels and purification methods. It is important to note that direct comparison between studies can be challenging due to variations in device architecture and fabrication conditions. However, the data clearly demonstrates a strong correlation between higher SnI₂ purity and improved solar cell performance.

SnI₂ Source/Purity LevelPurification MethodKey Performance MetricsReference
Commercial SnI₂ (Standard Purity, e.g., 99.9%) NoneLower PCE, significant non-perovskite phase formation (>33%)[1]
Commercial SnI₂ Toluene WashingPCE: 10.70%[5]
Commercial SnI₂ Carboxylic Acid-Assisted Synthesis (CAAS)PCE: 8.35%, Voc: 0.59 V, Jsc: 21.60 mA/cm², FF: 66.5%[6]
Commercial SnI₂ (Control for CAAS) NoneAverage PCE: 6.07 ± 0.51%[6]
Ultra-High Purity SnI₂ (99.999%) As receivedNegligible secondary phase formation[1]
SnI₂ with Sn Powder Additive In-situ reduction of Sn⁴⁺Improved film quality and performance[7][8]
SnI₂ with SnF₂ Additive Suppression of Sn²⁺ oxidationImproved carrier lifetime and PCE[8][9][10]
SnI₂ with Zwitterionic Antioxidant Surface passivation and Sn²⁺ stabilizationSingle-junction PCE: 21.7% (certified 20.7%)[11]

Experimental Protocols

Reproducible results in perovskite research hinge on meticulous experimental procedures. The following sections detail the methodologies for key experiments related to the evaluation of SnI₂ purity and the fabrication of tin-based perovskite solar cells.

Purity Assessment of SnI₂

a) X-ray Photoelectron Spectroscopy (XPS) for Sn⁴⁺ Detection

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within a material.

  • Sample Preparation: A small amount of the SnI₂ powder is mounted on a sample holder using conductive carbon tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Instrumentation: A monochromatic Al Kα X-ray source is used for excitation.

  • Data Acquisition: High-resolution spectra of the Sn 3d core level are acquired.

  • Data Analysis: The Sn 3d spectrum is deconvoluted into its constituent peaks. The binding energy of the Sn 3d₅/₂ peak for Sn²⁺ is typically around 486.3 eV, while for Sn⁴⁺ it is shifted to a higher binding energy of approximately 487.4 eV.[7] The relative percentage of Sn⁴⁺ can be quantified by integrating the areas of the respective peaks.

b) Iodimetric Titration for Quantification of Sn(II) Content

This redox titration method determines the amount of Sn²⁺ in a sample.

  • Sample Preparation:

    • In a 250 mL glass beaker, add 50 mL of concentrated hydrochloric acid and 90 mL of deionized water.

    • Create an oxygen-free atmosphere by bubbling CO₂ gas through the solution for 2 minutes or by adding small pieces of dry ice.

    • Accurately weigh 0.04-0.05 g of the SnI₂ sample and add it to the beaker.

    • Under a continuous CO₂ atmosphere, boil the solution for 3 minutes to ensure all tin is in the Sn(II) state.

    • Cool the solution by adding dry ice.[12]

  • Titration:

    • Immediately titrate the cooled solution with a standardized potassium iodide/potassium iodate (KI/KIO₃) solution.

    • The endpoint is detected potentiometrically using a platinum ring electrode.[12]

  • Calculation: The concentration of Sn²⁺ is calculated based on the stoichiometry of the reaction between Sn²⁺ and the iodine generated in situ.

Purification of Commercial SnI₂

Toluene Washing Method

This method is effective for removing SnI₄ impurities, which are more soluble in nonpolar solvents like toluene than SnI₂.

  • Procedure:

    • Stir a suspension of the commercial SnI₂ powder in anhydrous toluene for a specified period (e.g., 24 hours) under an inert atmosphere (e.g., in a nitrogen-filled glovebox).

    • Separate the solid SnI₂ by filtration.

    • Wash the filtered SnI₂ powder with fresh toluene.

    • Dry the purified SnI₂ powder under vacuum to remove any residual solvent.[5]

Fabrication of Tin-Based Perovskite Solar Cells

The following is a general procedure for the fabrication of a planar p-i-n perovskite solar cell.

  • Substrate Preparation:

    • Pre-patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are dried with a nitrogen gun and then treated with UV-Ozone for 15-20 minutes.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed at approximately 150°C in a nitrogen-filled glovebox.[13]

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution by dissolving SnI₂ and an organic cation iodide (e.g., formamidinium iodide - FAI) in a solvent mixture such as DMF:DMSO. Additives like SnF₂ may also be included in the solution.

    • Spin-coat the precursor solution onto the HTL in a nitrogen-filled glovebox. A two-step spin-coating process is often used (e.g., a low-speed step followed by a high-speed step).[13]

    • During the high-speed step, an anti-solvent (e.g., toluene) is often dripped onto the spinning substrate to induce rapid crystallization.[13]

    • The film is then annealed at a specific temperature (e.g., 100°C) to form the final perovskite crystal structure.[13]

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit an ETL, such as C₆₀ or TPBi, onto the perovskite layer via thermal evaporation.

    • Finally, deposit a metal electrode (e.g., silver or aluminum) through a shadow mask using thermal evaporation to define the active area of the device.[13]

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the critical relationship between SnI₂ purity and perovskite solar cell performance.

G cluster_0 SnI2 Purity Assessment Commercial SnI2 Commercial SnI2 XPS Analysis XPS Analysis Commercial SnI2->XPS Analysis Sn4+ Detection Iodimetric Titration Iodimetric Titration Commercial SnI2->Iodimetric Titration Sn2+ Quantification Purity Data Purity Data XPS Analysis->Purity Data Iodimetric Titration->Purity Data

Caption: Workflow for assessing the purity of commercial SnI₂.

G cluster_1 Perovskite Fabrication Workflow SnI2_Source SnI2 Source (High vs. Low Purity) Precursor_Solution Precursor Solution Preparation SnI2_Source->Precursor_Solution Spin_Coating Spin Coating & Antisolvent Precursor_Solution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Perovskite_Film Perovskite Film Annealing->Perovskite_Film

Caption: Key steps in the solution-based fabrication of perovskite films.

G High_Purity_SnI2 High Purity SnI2 (Low Sn4+) Low_Defects Low Defect Density High_Purity_SnI2->Low_Defects Low_Purity_SnI2 Low Purity SnI2 (High Sn4+) High_Defects High Defect Density (p-doping) Low_Purity_SnI2->High_Defects High_PCE High PCE & Stability Low_Defects->High_PCE Low_PCE Low PCE & Poor Stability High_Defects->Low_PCE

Caption: The relationship between SnI₂ purity and solar cell performance.

References

Safety Operating Guide

Proper Disposal of Tin(II) Iodide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Tin(II) iodide (SnI₂), also known as stannous iodide, tailored for researchers, scientists, and professionals in drug development.

This compound is a red-orange solid that is corrosive and harmful if ingested, inhaled, or in contact with skin.[1] It is also sensitive to air, moisture, and light.[1][2] Adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. The primary recommended method for disposal is as hazardous solid waste, managed by a licensed disposal company.[3][4] However, for laboratory settings, a pre-treatment step to convert the this compound into a more stable, less hazardous form can be undertaken before collection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as rubber, neoprene, or nitrile), chemical worker's goggles, and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][3] An eyewash station and emergency shower should be readily accessible.[3]

In the event of a spill, sweep the solid material carefully to avoid generating dust and transfer it to a suitable, labeled, non-metallic container for disposal.[1][3]

Pre-treatment Protocol: Conversion to Insoluble Tin(II) Hydroxide

This protocol is designed to convert this compound into the less soluble and less hazardous Tin(II) hydroxide through precipitation. This reduces the immediate risks associated with the corrosive and reactive nature of the iodide salt.

Materials:

  • Waste this compound

  • Deionized water

  • 1M Sodium carbonate (Na₂CO₃) or 1M Sodium hydroxide (NaOH) solution

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Buchner funnel and filter paper

  • Designated hazardous waste container, properly labeled

Procedure:

  • Segregation and Preparation: In a chemical fume hood, carefully place the waste this compound into a beaker. Do not mix it with other chemical waste streams.

  • Dissolution: Slowly add deionized water to the beaker while stirring to dissolve the this compound. Note that this compound has limited solubility and may hydrolyze, so some turbidity is expected.[5]

  • Precipitation: While continuously stirring, slowly add a 1M solution of sodium carbonate or sodium hydroxide to the this compound solution. This will initiate the precipitation of white Tin(II) hydroxide (Sn(OH)₂).

    • Reaction: SnI₂(aq) + 2NaOH(aq) → Sn(OH)₂(s) + 2NaI(aq)

    • Reaction: SnI₂(aq) + Na₂CO₃(aq) → Sn(OH)₂(s) + 2NaI(aq) + CO₂(g) (Note: If using sodium carbonate, be aware of potential gas evolution).

  • pH Adjustment: Continue adding the basic solution until the pH of the mixture is between 8 and 10.[3] This pH range helps to ensure the complete precipitation of the tin hydroxide.[3]

  • Digestion: Allow the mixture to stir for at least one hour to ensure the reaction is complete.

  • Separation: Separate the solid Tin(II) hydroxide precipitate from the liquid by vacuum filtration using a Buchner funnel. The liquid phase (filtrate) will contain soluble sodium iodide, which is significantly less hazardous than this compound.

  • Waste Collection:

    • Solid Waste: Carefully transfer the collected Tin(II) hydroxide precipitate into a clearly labeled hazardous waste container for "Inorganic Tin Waste."

    • Liquid Waste: The filtrate should also be collected in a labeled hazardous waste container, as it may still contain dissolved tin and iodide ions.

  • Final Disposal: Both the solid and liquid waste containers must be sealed, properly labeled as "Hazardous Waste," and disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[6][7]

Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueSource
Melting Point320 °C[3][8]
Boiling Point717 °C[3]
Specific Gravity5.285 g/cm³[3][8]
Solubility in Water (20°C)9.8 g/L (reacts slowly)[3]
Recommended pH for Precipitation8 - 10[3]
HMIS Health Rating3[1][3]
HMIS Flammability Rating0[1][3]
HMIS Reactivity Rating1[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

Tin_II_Iodide_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_pretreatment Pre-treatment cluster_disposal Final Disposal A Wear Appropriate PPE C Place SnI₂ Waste in Beaker A->C B Work in Fume Hood B->C D Dissolve in Deionized Water C->D E Slowly Add 1M Na₂CO₃ or NaOH D->E F Adjust pH to 8-10 E->F G Stir for 1 Hour F->G H Filter to Separate Precipitate G->H I Collect Solid Sn(OH)₂ Precipitate H->I J Collect Liquid Filtrate H->J K Label Waste Containers 'Hazardous Waste' I->K J->K L Dispose via Licensed Waste Management K->L

Caption: A flowchart outlining the key steps for the safe pre-treatment and disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tin(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Tin(II) iodide, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to both personal safety and experimental success. This compound (SnI₂), a key compound in the synthesis of perovskite solar cells and other advanced materials, requires specific safety measures due to its hazardous properties.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed, inhaled, or in contact with skin.[2] Inhalation may cause respiratory irritation.[3][5] Furthermore, it is suspected of damaging fertility or the unborn child.[2][3] Due to these hazards, a comprehensive PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or goggles, and a face shield.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] Do not wear contact lenses.[5]
Skin Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile).[5]Gloves must be inspected prior to use and disposed of properly after. Use proper glove removal technique.[6]
Protective work clothing, including a lab coat, long sleeves, and pants.[2][7]A complete suit protecting against chemicals may be necessary depending on the scale of work.[6]
Closed-toe shoes.[2]
Respiratory NIOSH-approved dust and mist respirator.Required when engineering controls are not sufficient to maintain exposure below permissible limits, or for emergency use.[5][7] A dust mask type N95 (US) is a suitable option.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound is critical to prevent exposure and contamination. The following workflow outlines the necessary steps for handling this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_area Work Area Preparation don_ppe Don Appropriate PPE prep_area->don_ppe Ensure fume hood is certified and emergency equipment is accessible. weigh Weighing and Transfer don_ppe->weigh Verify PPE integrity before proceeding. reaction Use in Reaction weigh->reaction Handle under inert gas (e.g., Argon, Nitrogen). Avoid creating dust. decontaminate Decontaminate Work Area reaction->decontaminate Maintain ventilation and inert atmosphere. doff_ppe Doff PPE Correctly decontaminate->doff_ppe Clean all surfaces and equipment. storage Store this compound doff_ppe->storage Follow proper doffing sequence to avoid contamination.

Figure 1. Experimental workflow for handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Work in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[2]

    • Ensure an eyewash station and emergency shower are readily accessible.[5]

    • Gather all necessary materials and equipment before starting.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as detailed in Table 1.

  • Handling:

    • Handle this compound under a dry, inert protective gas such as argon or nitrogen, as it is air and moisture sensitive.[2][4]

    • Avoid the formation and inhalation of dust.[6]

    • When weighing and transferring the solid, use techniques that minimize dust generation.

    • Do not eat, drink, or smoke in the work area.[2][7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][4][6]

    • Protect from humidity, water, light, air, and incompatible materials such as strong bases and oxidizing agents.[2][4]

    • Store in a locked area.[2][3]

Emergency and Disposal Plan

In the event of an emergency or when the material is no longer needed, proper procedures must be followed to ensure safety and environmental protection.

Table 2: Emergency Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, supply oxygen. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes immediately. Seek immediate medical attention.[3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][8]

Spill Response:

  • Evacuate personnel from the spill area.

  • Wear appropriate respiratory and protective equipment.[2]

  • Isolate the spill area and provide ventilation.[2]

  • Use a neutralizing agent if appropriate.

  • Carefully sweep or vacuum up the spilled material using a HEPA filter to avoid raising dust, and place it in a closed, suitable, non-metallic container for disposal.[2][5]

  • Prevent the spill from entering drains or waterways.[6]

Disposal Plan:

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.

start This compound Waste Generated collect Collect in a Labeled, Closed Container start->collect store Store in a Designated Hazardous Waste Area collect->store Ensure container is compatible and properly sealed. dispose Dispose via Approved Hazardous Waste Vendor store->dispose Follow institutional and local regulations for waste pickup. end Waste Manifest Received dispose->end

Figure 2. Disposal workflow for this compound waste.

Experimental Protocol for Disposal:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams.

  • Storage:

    • Store the waste container in a designated, secure hazardous waste accumulation area.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][7]

    • Handle uncleaned containers as you would the product itself.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.